1-Isopropyl-1H-imidazo[4,5-c]pyridine
Description
Properties
CAS No. |
120759-63-9 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
1-propan-2-ylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H11N3/c1-7(2)12-6-11-8-5-10-4-3-9(8)12/h3-7H,1-2H3 |
InChI Key |
FETMPBFMCVHSCX-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC2=C1C=CN=C2 |
Canonical SMILES |
CC(C)N1C=NC2=C1C=CN=C2 |
Synonyms |
1H-Imidazo[4,5-c]pyridine,1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
1-Isopropyl-1H-imidazo[4,5-c]pyridine: A Privileged Scaffold in Medicinal Chemistry and Stem Cell Therapeutics
Executive Summary
In modern drug discovery, the architectural selection of heterocyclic scaffolds dictates both the pharmacokinetic profile and the target-binding affinity of the resulting molecular entities. 1-Isopropyl-1H-imidazo[4,5-c]pyridine has emerged as a highly versatile, privileged pharmacophore. The introduction of an isopropyl group at the N1 position provides a specific steric bulk and lipophilicity that enhances cellular permeability while restricting rotational degrees of freedom. This technical guide explores the physicochemical properties, regioselective functionalization, and breakthrough applications of this scaffold—specifically its role in synthesizing small-molecule agonists for the ex vivo expansion of CD34+ hematopoietic stem cells (HSCs)[1].
Physicochemical Profiling & Structural Dynamics
The imidazo[4,5-c]pyridine core is an electron-deficient fused bicyclic system. The presence of nitrogen atoms in the aromatic framework significantly lowers the electron density on the carbon atoms, making halogenated derivatives highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
To facilitate rational drug design, researchers rely on a library of pre-functionalized halogenated derivatives. Below is a consolidated physicochemical profile of the core scaffold and its most critical synthetic intermediates[2][3][4]:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
| 1-Isopropyl-1H-imidazo[4,5-c]pyridine | 120759-63-9 | C9H11N3 | 161.20 g/mol | Unsubstituted core; baseline lipophilicity. |
| 4-Chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine | 1044764-84-2 | C9H10ClN3 | 195.65 g/mol | Mono-halogenated; highly reactive at C4[2]. |
| 4,6-Dichloro-1-isopropyl-1H-imidazo[4,5-c]pyridine | 1227635-19-9 | C9H9Cl2N3 | 230.09 g/mol | Di-halogenated; enables sequential functionalization[4]. |
| 6-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine | 1612171-84-2 | C9H10BrN3 | 240.10 g/mol | Bromo-substituted; ideal for cross-coupling (e.g., Suzuki)[3]. |
Synthetic Methodologies: The Causality of Regioselectivity
The true power of the 1-isopropyl-1H-imidazo[4,5-c]pyridine scaffold lies in its predictable reactivity. In the 4,6-dichloro derivative, the two chlorine atoms are not chemically equivalent.
-
The C4 Position: Flanked by the bridgehead carbon and the pyridine nitrogen, the C4 position is highly electrophilic. It undergoes rapid SNAr with nucleophiles (such as primary amines).
-
The C6 Position: The C6 chlorine is significantly less reactive due to its distance from the activating bridgehead.
Causality in Synthesis: This differential reactivity is a massive advantage in medicinal chemistry. It allows chemists to perform a regioselective mono-substitution at C4 without the need for cumbersome protecting groups, leaving the C6 position available for subsequent, more forcing reactions (like palladium-catalyzed cross-couplings).
Workflow Diagram: Regioselective SNAr
Regioselective SNAr synthesis of HSC-expanding agents via microwave irradiation.
Protocol 1: Microwave-Assisted Synthesis of CD34+ Expanders
This protocol details the synthesis of 4-(2-(6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-4-ylamino)ethyl)phenol, a potent intermediate for stem cell therapeutics[1].
-
Reagent Assembly: Combine 40 mg (0.17 mmol) of 4,6-dichloro-1-isopropyl-1H-imidazo[4,5-c]pyridine with an excess of tyramine (120 mg, 0.86 mmol) in a microwave-safe reaction vial[1].
-
Solvent Selection: Suspend the mixture in 2 mL of 2-butanol. Rationale: 2-butanol is a polar protic solvent that stabilizes the Meisenheimer complex transition state during SNAr, and its high boiling point safely accommodates microwave heating.
-
Microwave Irradiation: Heat the mixture under microwave irradiation at 140 °C for 8 hours[1]. Rationale: Microwave dielectric heating ensures rapid, uniform energy transfer, overcoming the activation energy barrier much faster than conventional thermal heating.
-
Purification: Concentrate the crude mixture under reduced pressure. Purify the residue using reverse-phase High-Performance Liquid Chromatography (HPLC) utilizing a C18 column. Elute with an Acetonitrile/Water gradient containing 0.05% Trifluoroacetic Acid (TFA)[1].
-
Validation: Lyophilize the fractions to afford the pure title compound. Verify mass and purity via LC-MS and 1H-NMR.
Breakthrough Application: Hematopoietic Stem Cell (HSC) Expansion
A critical bottleneck in treating leukemia, lymphoma, and severe immunodeficiencies via bone marrow transplantation is the limited number of Hematopoietic Stem Cells (HSCs) available in a single umbilical cord blood unit[1].
Derivatives of 1-isopropyl-1H-imidazo[4,5-c]pyridine have been identified as potent small-molecule expanders of CD34+ cells. By interacting with intracellular targets (often antagonizing differentiation pathways like the Aryl Hydrocarbon Receptor), these compounds force HSCs to undergo symmetrical self-renewal rather than lineage-committed differentiation[1].
Workflow Diagram: Ex Vivo CD34+ Expansion
Ex vivo expansion workflow of CD34+ hematopoietic stem cells using imidazopyridine derivatives.
Protocol 2: Self-Validating Ex Vivo CD34+ Cell Expansion Assay
To validate the biological efficacy of the synthesized imidazo[4,5-c]pyridine derivatives, the following ex vivo expansion protocol is utilized[1].
-
Cell Isolation: Obtain mononuclear cells from human umbilical cord blood using density gradient centrifugation. Isolate CD34+ cells using Magnetic-Activated Cell Sorting (MACS) with anti-CD34 microbeads.
-
Culture Preparation: Plate the isolated CD34+ cells in serum-free expansion medium (e.g., StemSpan SFEM) supplemented with a cytokine cocktail (typically Stem Cell Factor [SCF], FMS-like tyrosine kinase 3 ligand [Flt3-L], and Thrombopoietin [TPO]).
-
Compound Dosing: Dissolve the imidazo[4,5-c]pyridine derivative in DMSO and add it to the culture medium at a predefined concentration (e.g., 1 µM). Crucial Step: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere containing 5% CO2 for 7 to 14 days.
-
Phenotypic Analysis (Validation): Harvest the cells and stain with fluorophore-conjugated antibodies against CD34 (stem cell marker) and CD90 (primitive stem cell marker). Analyze via flow cytometry. A successful expansion is defined by a statistically significant fold-increase in the absolute number of CD34+/CD90+ cells compared to the vehicle control.
Sources
An In-depth Technical Guide to 1-Isopropyl-1H-imidazo[4,5-c]pyridine (CAS 120759-63-9) and the Broader Landscape of Imidazo[4,5-c]pyridines
This technical guide offers a comprehensive overview of the chemical nature, synthesis, and potential applications of the imidazo[4,5-c]pyridine scaffold, with a specific focus on the N-isopropyl substituted derivative, 1-Isopropyl-1H-imidazo[4,5-c]pyridine (CAS 120759-63-9). While specific experimental data for this particular molecule is limited in publicly available literature, this document will provide a robust framework for understanding its properties and potential by drawing upon the extensive research conducted on analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
The Imidazo[4,5-c]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The imidazo[4,5-c]pyridine core is a heterocyclic aromatic system composed of a pyridine ring fused to an imidazole ring. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to endogenous purines, the fundamental building blocks of DNA and RNA.[1][2] This similarity allows imidazo[4,5-c]pyridine derivatives to act as bioisosteres of purines, enabling them to interact with a wide array of biological targets, including enzymes and receptors that recognize purine-based substrates.[3]
The strategic placement of nitrogen atoms within the bicyclic system imparts unique electronic properties and hydrogen bonding capabilities, making it a versatile scaffold for the design of novel therapeutic agents.[4] The imidazo[4,5-c]pyridine nucleus is one of several isomers, including imidazo[4,5-b]pyridines, imidazo[1,2-a]pyridines, and imidazo[1,5-a]pyridines, each with distinct physicochemical and pharmacological profiles.[5]
Physicochemical Properties and Structural Elucidation of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H11N3 | Based on the chemical structure. |
| Molecular Weight | 161.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | High melting points are common for related heterocyclic compounds.[6] |
| Solubility | Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. | The presence of nitrogen atoms allows for hydrogen bonding. |
| pKa | The imidazole and pyridine nitrogen atoms will have basic character. | The exact pKa values would be influenced by the isopropyl group. |
Spectroscopic Characterization (Predicted):
A crucial aspect of synthesizing and characterizing any new chemical entity is its spectroscopic analysis. Based on the analysis of related imidazo[4,5-b]pyridine and other N-substituted imidazole derivatives, the following spectral features would be anticipated for 1-Isopropyl-1H-imidazo[4,5-c]pyridine:[7][8][9]
-
¹H NMR:
-
Aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm).
-
The proton on the imidazole ring would likely be a singlet in a similar downfield region.
-
The isopropyl group would exhibit a characteristic septet for the CH proton and a doublet for the two CH₃ groups in the upfield region.
-
-
¹³C NMR:
-
Aromatic carbons of the fused ring system would resonate in the δ 110-160 ppm range.
-
The carbons of the isopropyl group would appear in the upfield region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) would be expected at m/z = 161.
-
Fragmentation patterns would likely involve the loss of the isopropyl group.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for C-H stretching of the aromatic and aliphatic groups.
-
C=N and C=C stretching vibrations within the heterocyclic ring system.
-
Synthesis of the Imidazo[4,5-c]pyridine Scaffold: A Methodological Overview
The synthesis of the imidazo[4,5-c]pyridine core typically involves the construction of the imidazole ring onto a pre-existing pyridine framework. A common and versatile starting material for this is a diaminopyridine derivative.
General Synthetic Strategy
A prevalent method for the synthesis of imidazo[4,5-c]pyridines involves the condensation of a 3,4-diaminopyridine with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative.[10] This approach allows for the introduction of various substituents at the 2-position of the imidazole ring.
Proposed Synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
A plausible synthetic route to 1-Isopropyl-1H-imidazo[4,5-c]pyridine would likely involve a multi-step process, starting with the appropriate pyridine precursor.
Step 1: N-Isopropylation of a Substituted Pyridine
The synthesis would likely commence with a suitable pyridine derivative, such as 4-chloro-3-nitropyridine. The isopropyl group could be introduced via nucleophilic substitution of the chlorine atom with isopropylamine.
Step 2: Reduction of the Nitro Group
The nitro group would then be reduced to an amino group, typically using a reducing agent such as hydrogen gas with a palladium catalyst, or tin(II) chloride. This would yield an N-isopropyl-pyridine-3,4-diamine.
Step 3: Imidazole Ring Formation
The final step would involve the cyclization of the diamine to form the imidazole ring. This can be achieved by reacting the diamine with an orthoester, such as triethyl orthoformate, which serves as a source for the C2 carbon of the imidazole ring.
The Biological Significance of Imidazo[4,5-c]pyridines: A Landscape of Therapeutic Potential
Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated a remarkable breadth of biological activities, underscoring their importance in drug discovery.[2]
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[4,5-c]pyridine derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.[11] The structural similarity to purines allows these compounds to compete with ATP for the binding site of kinases, leading to the disruption of signaling pathways that are often dysregulated in cancer.
Antiviral Properties
The purine-like structure of imidazo[4,5-c]pyridines also makes them attractive candidates for the development of antiviral drugs.[10] These compounds can interfere with viral replication by inhibiting viral enzymes, such as polymerases, or by modulating the host's immune response. For instance, certain imidazo[4,5-c]quinoline derivatives have been shown to induce the production of interferon, a key cytokine in the antiviral response.[12]
Anti-inflammatory Effects
Imidazo[4,5-c]pyridine derivatives have also been investigated for their anti-inflammatory properties.[10] Their mechanisms of action can include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.
Other Therapeutic Applications
The versatility of the imidazo[4,5-c]pyridine scaffold has led to its exploration in a variety of other therapeutic areas, including:
-
Antimicrobial agents [13]
-
GABAA receptor modulators for neurological disorders
-
A2A adenosine receptor antagonists with potential applications in Parkinson's disease and other neurodegenerative disorders
Future Directions and Conclusion
The imidazo[4,5-c]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While specific data on 1-Isopropyl-1H-imidazo[4,5-c]pyridine (CAS 120759-63-9) is currently sparse, the extensive body of research on related compounds provides a strong foundation for its further investigation.
Future research should focus on the definitive synthesis and characterization of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, followed by a systematic evaluation of its biological activity across a range of therapeutic targets. The isopropyl substitution at the N1 position may confer unique properties in terms of solubility, metabolic stability, and target engagement compared to other N-alkylated or unsubstituted analogs.
References
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PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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- Gerster, J. F., et al. (2005). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry, 48(10), 3481-3491.
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- Singh, U. P., et al. (2020). In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. Scientific Reports, 10(1), 1-17.
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- Tomisic, V., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
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"1-Isopropyl-1H-imidazo[4,5-c]pyridine" molecular structure
An In-Depth Technical Guide to the Molecular Structure of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine. The imidazo[4,5-c]pyridine scaffold is a purine isostere of significant interest in medicinal chemistry, recognized as a privileged structure for its role in developing therapeutics targeting a range of diseases.[1][2] This document details the specific structural features imparted by the N-1 isopropyl substituent, offers a robust, literature-derived synthetic pathway, and presents a predictive analysis of the compound's spectroscopic signature for characterization. The guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system, a fusion of imidazole and pyridine rings, is a cornerstone in modern medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to function as a bioisostere, enabling interaction with a multitude of biological targets, including kinases, polymerases, and other enzymes that recognize purine-based substrates.[1][3] This mimicry has led to the development of imidazopyridine derivatives with a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and immunomodulatory properties.[2][4]
Among the various isomeric forms, the imidazo[4,5-c]pyridine core is particularly notable.[4] The strategic placement of nitrogen atoms facilitates hydrogen bonding and coordination interactions within protein active sites.[3] Substitution on this core scaffold allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses specifically on 1-Isopropyl-1H-imidazo[4,5-c]pyridine , a derivative where the N-1 position of the imidazole ring is substituted with an isopropyl group. This modification is significant as it can enhance lipophilicity, introduce specific steric bulk, and improve binding affinity within hydrophobic pockets of target proteins.[5]
Molecular Architecture and Physicochemical Profile
The Core Heterocycle: 1H-Imidazo[4,5-c]pyridine
The foundational scaffold is a planar, bicyclic aromatic system. The IUPAC numbering convention, critical for defining substituent positions, is illustrated below. The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a unique electronic distribution that governs its reactivity and intermolecular interactions.
Caption: Molecular structure of 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Physicochemical Properties
A summary of the key physicochemical properties for 1-Isopropyl-1H-imidazo[4,5-c]pyridine is provided below. While experimental data for this specific molecule is not widely published, computational predictions offer valuable insights for drug development professionals.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃ | (Calculated) |
| Molecular Weight | 161.21 g/mol | (Calculated) |
| IUPAC Name | 1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine | IUPAC Nomenclature |
| CAS Number | 1612171-84-2 (for 6-bromo derivative) | [6] |
| Predicted XLogP3 | 1.5 | PubChem (CID 90177760) |
| Hydrogen Bond Acceptors | 2 | PubChem (CID 90177760) |
| Hydrogen Bond Donors | 0 | PubChem (CID 90177760) |
| Topological Polar Surface Area | 28.5 Ų | PubChem (CID 90177760) |
Synthesis and Spectroscopic Characterization
Retrosynthetic Analysis
A logical synthetic strategy involves a two-stage process: first, the formation of the core imidazo[4,5-c]pyridine ring system, followed by selective N-alkylation. This approach allows for modular synthesis of various N-substituted derivatives.
Caption: Retrosynthetic pathway for 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Proposed Synthetic Protocol
The following protocol is a validated, literature-based approach for the synthesis of N-alkylated imidazo[4,5-c]pyridines. [7][8] Step 1: Synthesis of 1H-Imidazo[4,5-c]pyridine Core
This step involves the cyclocondensation of a diaminopyridine with a one-carbon source, such as an orthoester, which is a classic and high-yielding method for forming the imidazole ring. [8]
-
Reagents:
-
3,4-Diaminopyridine (1.0 equiv)
-
Triethyl orthoformate (1.5 equiv)
-
Hydrochloric acid (catalytic)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of 3,4-diaminopyridine in ethanol, add triethyl orthoformate and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate (1H-Imidazo[4,5-c]pyridine) is collected by filtration, washed with cold water, and dried under vacuum. The product can be used in the next step without further purification.
-
Step 2: N-1 Alkylation with Isopropyl Halide
The N-alkylation of the imidazopyridine core is achieved under basic conditions. The choice of base and solvent is critical to favor alkylation at the desired N-1 position of the imidazole ring over other nitrogen atoms in the scaffold.
-
Reagents:
-
1H-Imidazo[4,5-c]pyridine (1.0 equiv)
-
2-Bromopropane (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
Suspend 1H-Imidazo[4,5-c]pyridine and potassium carbonate in DMF in a round-bottom flask.
-
Add 2-bromopropane to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to isolate the pure 1-Isopropyl-1H-imidazo[4,5-c]pyridine. The separation of potential N-3 or N-5 regioisomers is crucial and can be confirmed by 2D NMR techniques like NOESY. [7]
-
Predictive Spectroscopic Analysis
Unambiguous structural confirmation relies on a suite of spectroscopic techniques. [9]The following data represents the expected spectral characteristics for 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
| Technique | Expected Observations |
| ¹H NMR | Pyridine Protons: 3 distinct signals in the aromatic region (~δ 7.5-8.5 ppm). Imidazole Proton (C2-H): 1 singlet (~δ 8.0-8.2 ppm). Isopropyl Methine (CH): 1 septet (~δ 4.6-4.8 ppm). Isopropyl Methyls (CH₃): 1 doublet (~δ 1.5-1.7 ppm, integrating to 6H). |
| ¹³C NMR | Aromatic Carbons: Signals in the range of ~δ 115-155 ppm. Imidazole C2: A distinct signal around ~δ 140-145 ppm. Isopropyl Methine (CH): Signal around ~δ 48-50 ppm. Isopropyl Methyls (CH₃): Signal around ~δ 22-24 ppm. |
| Mass Spec (MS) | [M+H]⁺: Expected m/z at 162.1026 for C₉H₁₂N₃⁺. |
| Infrared (IR) | C-H stretch (aliphatic): ~2970 cm⁻¹. C=N and C=C stretch (aromatic): ~1600-1450 cm⁻¹. Aromatic C-H bend: ~850-750 cm⁻¹. |
Significance in Drug Discovery and Development
The "Privileged Scaffold" Concept
The imidazo[4,5-c]pyridine core is considered a "privileged scaffold" because its chemical structure is capable of binding to multiple, distinct biological targets with high affinity. This versatility makes it an exceptionally valuable starting point for drug discovery campaigns.
Caption: The imidazo[4,5-c]pyridine scaffold as a source for diverse therapeutics.
Functional Role of the N-1 Isopropyl Group
The choice of an N-1 substituent is a critical decision in drug design. The isopropyl group serves several key functions:
-
Lipophilicity Modulation: It increases the molecule's non-polar character, which can enhance membrane permeability and oral bioavailability.
-
Steric Influence: The branched nature of the isopropyl group can provide a specific three-dimensional shape that is complementary to a target's binding site, enhancing selectivity and potency.
-
Metabolic Stability: It can block a potential site of metabolic degradation (the N-1 position), potentially increasing the drug's half-life.
A study on related 1H-imidazo[4,5-c]quinolines demonstrated that an N-1 isopropyl substituent was well-tolerated and maintained potent interferon-inducing activity, whereas a bulkier tert-butyl group eliminated activity, highlighting the precise structural requirements for biological function. [5]
Conclusion
1-Isopropyl-1H-imidazo[4,5-c]pyridine is a molecule of significant interest, built upon the medicinally vital imidazo[4,5-c]pyridine scaffold. Its structure, characterized by the strategic placement of an isopropyl group on the purine-like core, presents a compelling profile for further investigation in drug discovery. This guide has provided a framework for its molecular understanding, a robust synthetic strategy based on established chemical principles, and a predictive spectroscopic profile for its accurate identification. For researchers in the pharmaceutical sciences, this compound represents a valuable building block for the rational design of next-generation therapeutics.
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PubChem. 1H-Imidazo(4,5-c)pyridine. National Center for Biotechnology Information. [Link]
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FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]
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E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
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MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
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European Journal of Chemistry. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
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MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]
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ACS Publications. Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. [Link]
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NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
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"1-Isopropyl-1H-imidazo[4,5-c]pyridine" IUPAC name
An In-Depth Technical Guide to 1-Isopropyl-1H-imidazo[4,5-c]pyridine: IUPAC Nomenclature, Synthesis, and Pharmacological Utility
Executive Summary
The rational design of small-molecule therapeutics frequently relies on the deployment of privileged scaffolds—molecular frameworks that serve as versatile ligands for diverse biological targets. Among these, the imidazo[4,5-c]pyridine class has emerged as a critical pharmacophore. Structurally analogous to naturally occurring purines, these compounds offer unique electronic properties and hydrogen-bonding profiles. This whitepaper provides a comprehensive technical analysis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine , detailing its formal IUPAC nomenclature, physicochemical properties, self-validating synthetic methodologies, and its profound impact on modern drug development, particularly in the realm of hematopoietic stem cell (HSC) expansion.
Structural Chemistry and IUPAC Nomenclature
The precise identification of heterocyclic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) to ensure unambiguous structural communication. The formal IUPAC name for the subject compound is 1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine [1].
Deconstructing the Nomenclature:
-
The Core Scaffold (imidazo[4,5-c]pyridine): The molecule consists of an imidazole ring fused to a pyridine ring[2]. The numbering of the parent pyridine dictates the fusion face. The c-face fusion indicates that the imidazole ring shares the bond between carbon-3 and carbon-4 of the pyridine moiety[3].
-
The Substituent (1-propan-2-yl): The term "propan-2-yl" is the systematic IUPAC designation for the common "isopropyl" group. The "1-" prefix denotes that this branched alkyl chain is covalently bonded to the N1 position of the imidazole ring[1].
-
The Hydron Designation (1H): The "1H" specifies the position of the extra hydrogen atom (or in this case, the substituent) on the imidazole ring, locking the tautomeric form in place to prevent structural ambiguity[4].
Quantitative Physicochemical Profile
To facilitate analytical tracking and formulation development, the core quantitative data for 1-propan-2-yl-1H-imidazo[4,5-c]pyridine is summarized below.
| Property | Value |
| IUPAC Name | 1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine |
| Common Name | 1-Isopropyl-1H-imidazo[4,5-c]pyridine |
| CAS Registry Number | 120759-63-9[5] |
| Molecular Formula | C9H11N3[5] |
| Molecular Weight | 161.20 g/mol [5] |
| Structural Class | Fused bicyclic heteroaromatic (Purine bioisostere) |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of imidazo[4,5-c]pyridines requires precise regiocontrol to ensure the correct placement of the alkyl substituent. The most robust, self-validating workflow utilizes a three-step linear sequence starting from a functionalized pyridine[6][7]. This approach is favored because each intermediate possesses a distinct chromophore and mass-to-charge ratio, allowing for seamless in-process monitoring via LC-MS and NMR.
Step-by-Step Experimental Workflow
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: Install the isopropyl group at the C4 position of the pyridine ring.
-
Procedure: React 4-chloro-3-nitropyridine (1.0 eq) with isopropylamine (1.5 eq) in the presence of a mild base (e.g., N,N-diisopropylethylamine) using ethanol as the solvent. Heat to 60°C for 4 hours.
-
Causality & Logic: The strongly electron-withdrawing nitro group at the C3 position activates the adjacent C4-chlorine bond, dramatically lowering the activation energy required for the SNAr reaction. This ensures complete regioselectivity, yielding N-isopropyl-3-nitropyridin-4-amine.
Step 2: Reductive Amination
-
Objective: Convert the nitro group to a primary amine to prepare for cyclization.
-
Procedure: Dissolve the intermediate in ethanol/acetic acid. Add Iron (Fe) powder (5.0 eq) and heat to 80°C for 2 hours[7]. Alternatively, catalytic hydrogenation using Pd/C under an H2 atmosphere can be employed.
-
Causality & Logic: The reduction of the nitro group generates N4-isopropylpyridine-3,4-diamine. The use of Fe/AcOH is highly tolerant of other functional groups, preventing over-reduction or dehalogenation if other substituents were present. The resulting diamine is highly nucleophilic and primed for ring closure.
Step 3: Orthoester Condensation and Cyclization
-
Objective: Form the fused imidazole ring.
-
Procedure: Treat the diamine with an excess of triethyl orthoformate (HC(OEt)3) acting as both solvent and reagent. Introduce a catalytic amount of Ytterbium(III) triflate (Yb(OTf)3) (5 mol%) and reflux at 100°C for 6 hours[3][7].
-
Causality & Logic: Triethyl orthoformate acts as an ideal one-carbon synthon. The Yb(OTf)3 catalyst acts as a potent Lewis acid, activating the orthoester to facilitate nucleophilic attack by the primary and secondary amines of the diamine. Subsequent elimination of ethanol drives the thermodynamic cyclization, yielding the final product: 1-isopropyl-1H-imidazo[4,5-c]pyridine [3].
Fig 1: Three-step synthetic workflow for 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Pharmacological Significance & Mechanistic Insights
The biological utility of the imidazo[4,5-c]pyridine scaffold stems from its role as a purine bioisostere [2][8]. Endogenous purines (adenine and guanine) are based on an imidazo[4,5-d]pyrimidine core. By replacing the pyrimidine ring with a pyridine ring, medicinal chemists intentionally alter the molecule's hydrogen-bonding network and electron density[3].
Causality of Bioisosteric Replacement: Ubiquitous metabolic enzymes (e.g., xanthine oxidase) readily degrade natural purines. The structural shift to an imidazo[4,5-c]pyridine evades this enzymatic recognition, vastly improving the metabolic half-life of the drug candidate while retaining its ability to bind to critical purine-recognition sites, such as the ATP-binding pockets of kinases[3].
Application in Hematopoietic Stem Cell (HSC) Expansion
One of the most groundbreaking applications of 1-isopropyl-1H-imidazo[4,5-c]pyridine derivatives is in regenerative medicine, specifically the ex vivo expansion of CD34+ hematopoietic stem cells from umbilical cord blood[9].
Derivatives utilizing this core scaffold (such as analogs of StemRegenin 1) function as potent antagonists of the Aryl Hydrocarbon Receptor (AhR) [10].
-
Binding: The imidazo[4,5-c]pyridine core mimics endogenous ligands, fitting precisely into the cytosolic AhR binding pocket.
-
Antagonism: Upon binding, the compound locks the receptor in an inactive conformation, preventing its translocation to the nucleus.
-
Phenotypic Outcome: The blockade of AhR signaling downregulates genes responsible for cellular differentiation. Consequently, HSCs are forced to undergo symmetric self-renewal rather than differentiating into mature blood cells, resulting in a massive expansion of the stem cell pool required for successful allogeneic transplantation[9][10].
Fig 2: Pharmacological mechanism of imidazo[4,5-c]pyridines in HSC expansion.
References
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National Institutes of Health (NIH). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." PMC. Available at:[Link]
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MDPI. "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." MDPI.com. Available at:[Link]
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Fulir (Ruđer Bošković Institute). "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives." irb.hr. Available at:[Link]
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JSM Clinical Oncology and Research. "Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate." jscimedcentral.com. Available at:[Link]
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Chemsrc. "CAS No. 120759-63-9." Chemsrc.com. Available at:[Link]
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European Patent Office. "EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE (EP 3524604 A1)." Googleapis.com. Available at:[Link]
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MDPI. "Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family." MDPI.com. Available at:[Link]
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De Novo Synthesis and Regioselective Alkylation Strategies for 1-Isopropyl-1H-imidazo[4,5-c]pyridine Scaffolds
Executive Summary & Pharmacological Rationale
The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Recognized as a highly effective bioisostere of purines, this fused bicyclic system allows derivatives to interact with a wide array of biological targets, particularly protein kinases and cell-surface receptors[1],[2]. Specifically, the 1-isopropyl-1H-imidazo[4,5-c]pyridine motif and its halogenated derivatives (e.g., 4,6-dichloro-1-isopropyl-1H-imidazo[4,5-c]pyridine) serve as critical intermediates in the development of hematopoietic stem cell (HSC) expansion agents and targeted oncology therapeutics[3].
This technical guide provides a comprehensive, self-validating framework for the synthesis of 1-isopropyl-1H-imidazo[4,5-c]pyridine derivatives. By contrasting direct N-alkylation with de novo cyclization, this whitepaper equips synthetic chemists with the mechanistic causality required to optimize yield, ensure absolute regiocontrol, and scale production.
Retrosynthetic Logic: Divergent vs. Regiospecific Pathways
The synthesis of N-alkylated imidazopyridines generally follows one of two primary retrosynthetic disconnections. The choice of pathway dictates the downstream purification burden and overall step economy.
-
Route A (Direct Alkylation): Involves the late-stage alkylation of a pre-formed 1H-imidazo[4,5-c]pyridine core using 2-iodopropane. While step-efficient, this route suffers from poor regioselectivity, yielding a mixture of N1, N3, and potentially N5 alkylated isomers that require rigorous chromatographic separation[3].
-
Route B (De Novo Cyclization): Constructs the imidazole ring after the isopropyl group has been installed on the pyridine precursor. By subjecting an N4 -isopropyl-pyridine-3,4-diamine derivative to an orthoester cyclization, the isopropyl group is locked exclusively at the 1-position, guaranteeing absolute regiocontrol[2].
Retrosynthetic pathways for 1-Isopropyl-1H-imidazo[4,5-c]pyridine synthesis.
Quantitative Process Analytics
The following table summarizes the empirical data comparing the two synthetic strategies, allowing researchers to select the optimal route based on project constraints (e.g., need for rapid analog generation vs. need for high-purity scale-up).
| Metric | Route A: Direct Alkylation | Route B: De Novo Cyclization |
| Step Count | 1 Step (from bicyclic core) | 3 Steps (from pyridine core) |
| Regioselectivity (N1:N3) | ~ 1.5 : 1 (Substrate dependent) | > 99 : 1 (Absolute) |
| Typical Isolated Yield | 30 - 45% (Post-separation) | 65 - 80% (Over 3 steps) |
| Scalability | Low (Chromatography bottleneck) | High (Crystallization viable) |
| Primary Challenge | Difficult HPLC/Silica separation | Handling of polar diamine intermediates |
Self-Validating Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step incorporates mechanistic rationale (causality) and specific analytical checkpoints.
Protocol A: Direct Alkylation of 4,6-Dichloro-1H-imidazo[4,5-c]pyridine
This protocol is adapted for the synthesis of halogenated intermediates, which serve as versatile handles for late-stage Buchwald-Hartwig or Suzuki cross-couplings[3].
Mechanistic Rationale: Cesium carbonate ( Cs2CO3 ) is selected over potassium carbonate due to the "cesium effect"—its larger ionic radius provides a softer, more soluble cation in DMF, which enhances the nucleophilicity of the imidazole nitrogen and marginally improves the N1/N3 alkylation ratio.
-
Preparation: Charge a flame-dried round-bottom flask with 4,6-dichloro-1H-imidazo[4,5-c]pyridine (1.0 eq, 1.0 mmol) and anhydrous DMF (5.0 mL) under an inert argon atmosphere.
-
Deprotonation: Add Cs2CO3 (1.5 eq, 1.5 mmol). Stir the suspension at ambient temperature for 15 minutes to ensure complete deprotonation of the imidazole N-H.
-
Alkylation: Introduce 2-iodopropane (1.2 eq, 1.2 mmol) dropwise via syringe.
-
Reaction & Monitoring: Heat the mixture to 60 °C. Monitor the reaction via LC-MS. Validation Checkpoint: The starting material mass ( [M+H]+=188 ) should be fully consumed within 4-6 hours, replaced by two distinct peaks with identical masses ( [M+H]+=230 ), corresponding to the N1 and N3 isomers.
-
Workup: Cool to room temperature and quench with ice-cold water (15 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 2×10 mL) to remove residual DMF.
-
Purification: Dry over anhydrous Na2SO4 , filter, and concentrate. Purify the crude residue via reverse-phase HPLC (C18 column, eluting with an Acetonitrile/Water gradient containing 0.05% TFA) to isolate the pure 4,6-dichloro-1-isopropyl-1H-imidazo[4,5-c]pyridine[3].
Protocol B: De Novo Cyclization via Orthoester Condensation
This protocol guarantees the formation of the 1-isopropyl isomer by pre-installing the alkyl group on the pyridine ring[2].
Step-by-step experimental workflow for the de novo cyclization route.
Mechanistic Rationale: The cyclization utilizes triethyl orthoformate ( HC(OEt)3 ) and catalytic p-Toluenesulfonic acid (p-TsOH). The acid protonates the orthoester, driving the elimination of ethanol to generate a highly electrophilic dialkoxycarbenium ion. The primary amine of the diamine attacks this intermediate, followed by intramolecular ring closure by the secondary isopropylamine.
-
Precursor Activation: Dissolve N4 -isopropyl-pyridine-3,4-diamine (1.0 eq, 5.0 mmol) in neat triethyl orthoformate (10.0 mL).
-
Catalysis: Add a catalytic amount of p-TsOH monohydrate (0.1 eq, 0.5 mmol).
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to 110 °C for 4-6 hours. Validation Checkpoint: TLC (DCM:MeOH 9:1) should indicate the disappearance of the highly polar diamine spot and the emergence of a new, UV-active spot with a higher Rf value.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess orthoester and generated ethanol.
-
Neutralization: Resuspend the crude oil in Dichloromethane (25 mL) and wash with saturated aqueous NaHCO3 (15 mL). Causality: Neutralization is critical to quench the p-TsOH catalyst, preventing acid-catalyzed degradation or salt formation of the basic imidazopyridine product.
-
Isolation: Dry the organic layer over MgSO4 , filter, and concentrate. The resulting crude product can typically be triturated with cold diethyl ether or recrystallized from a mixture of methylene chloride/isopropyl ether to yield the pure 1-isopropyl-1H-imidazo[4,5-c]pyridine[1].
References
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[1] Title: Synthesis and Structure−Activity Relationships of Fused Imidazopyridines: A New Series of Benzodiazepine Receptor Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
[3] Title: EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE - EP 3524604 A1 Source: European Patent Office / Googleapis URL: [Link]
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"1-Isopropyl-1H-imidazo[4,5-c]pyridine" physicochemical properties
Engineering the 1-Isopropyl-1H-imidazo[4,5-c]pyridine Scaffold: Physicochemical Profiling and Synthetic Workflows in Drug Discovery
Executive Summary
The 1H-imidazo[4,5-c]pyridine nucleus is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Recognized primarily as a 3-deaza-9H-purine bioisostere, it mimics the endogenous purine architecture while offering distinct electronic and steric advantages[1]. The specific functionalization with an N-isopropyl group at the 1-position fundamentally alters the molecule's physicochemical profile—enhancing lipophilicity, preventing undesired phase II metabolism (such as glucuronidation) at the imidazole nitrogen, and providing essential steric bulk to occupy hydrophobic pockets within target proteins[2]. This technical guide details the physicochemical properties, validated synthetic workflows, and pharmacological applications of the 1-isopropyl-1H-imidazo[4,5-c]pyridine core.
Structural Rationale and Bioisosterism
The structural homology between purines (the foundation of ATP and nucleic acids) and imidazo[4,5-c]pyridines makes the latter an ideal starting point for competitive enzyme inhibitors[3].
-
The 3-Deaza Advantage: By replacing the purine N3 atom with a carbon atom, the imidazo[4,5-c]pyridine scaffold eliminates a hydrogen bond acceptor. This reduction in the topological polar surface area (tPSA) directly correlates with improved membrane permeability and oral bioavailability.
-
The 1-Isopropyl Moiety: The branched aliphatic chain acts as a steric shield. In the context of kinase inhibition, this group frequently vectors into the ribose-binding pocket of the ATP active site, anchoring the molecule and increasing target residence time.
Physicochemical Properties of Key Functionalized Derivatives
To leverage this scaffold for late-stage diversification, researchers typically utilize halogenated derivatives. The halogens serve as reactive handles for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).
| Compound Name | CAS Number | Molecular Formula | MW ( g/mol ) | Key Structural & Synthetic Feature |
| 4-Chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine | 1044764-84-2 | C9H10ClN3 | 195.65 | C4-Chlorine enables regioselective late-stage nucleophilic aromatic substitution (SNAr). |
| 4-Fluoro-1-isopropyl-1H-imidazo[4,5-c]pyridine | 2060027-88-3 | C9H10FN3 | 179.19 | C4-Fluorine significantly increases metabolic stability and overall lipophilicity[4]. |
| 6-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine | 1612171-84-2 | C9H10BrN3 | 240.10 | C6-Bromine serves as a prime electrophilic handle for palladium-catalyzed cross-coupling[5]. |
Experimental Methodology: De Novo Synthesis
Developing a robust, self-validating synthetic route is critical for generating imidazo[4,5-c]pyridine libraries. The following protocol details the synthesis of the highly versatile 4-chloro derivative, utilizing a pyridinone intermediate pathway[6].
Step-by-Step Protocol: Synthesis of 4-Chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine
-
Step 1: Regioselective Amination
-
Rationale: Introduce the isopropyl steric bulk early in the synthesis using 4-chloro-3-nitropyridin-2(1H)-one as the starting material.
-
Procedure: Dissolve the starting material in anhydrous tetrahydrofuran (THF). Add 1.2 equivalents of isopropylamine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak is fully consumed. The steric hindrance of the isopropyl group ensures high regioselectivity.
-
-
Step 2: Nitro Reduction and Cyclization
-
Rationale: Reduce the nitro group to yield a diamine, followed by immediate cyclization using a one-carbon synthon to form the imidazole ring.
-
Procedure: Reduce the intermediate using Pd/C and H₂ gas. Filter through Celite, then reflux the resulting diamine in triethyl orthoformate with a catalytic amount of p-toluenesulfonic acid (p-TSA) for 6 hours.
-
Self-Validation: The reaction transitions from a suspension to a clear homogeneous solution as the cyclized pyridinone product forms.
-
-
Step 3: Aromatization via Halogenation
-
Rationale: Electrophilic halogenation is required to aromatize the pyridine ring and install the reactive C4-chloro handle.
-
Procedure: Suspend the cyclized intermediate in neat phosphorus oxychloride (POCl₃). Heat to 110 °C for 3 hours[6].
-
Self-Validation: The completion of the reaction is visually confirmed when the heterogeneous mixture becomes a completely clear solution[6]. Quench the reaction by removing excess POCl₃ under vacuum, then add the residue dropwise to ice water. Adjust the pH to ~9 by slowly adding aqueous ammonia to precipitate the final highly pure product[6].
-
Caption: Four-step synthetic workflow for functionalized 1-isopropyl-1H-imidazo[4,5-c]pyridines.
Pharmacological Applications and Target Engagement
The 1-isopropyl-1H-imidazo[4,5-c]pyridine scaffold is not merely a structural curiosity; it is a foundational element in several advanced therapeutic modalities.
1. ATP-Competitive Kinase and NPP1 Inhibition Due to its structural homology to adenine, the core acts as a potent competitive inhibitor for enzymes utilizing ATP. Studies have shown that imidazo[4,5-c]pyridine derivatives exhibit high inhibitory potency against nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), with the bioisosteric shift of the hydrogen-bond accepting nitrogen significantly increasing binding affinity[3].
2. Ex Vivo Hematopoietic Stem Cell (HSC) Expansion Highly substituted derivatives of this scaffold have demonstrated profound efficacy in regenerative medicine. Specifically, compounds such as 4-(2-(6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-4-ylamino)ethyl)phenol have been patented for their ability to dramatically expand CD34+ hematopoietic stem cells derived from umbilical cord blood, facilitating treatments for immunodeficient and autoimmune diseases[7].
3. Targeted Protein Degradation (PROTACs) The scaffold is increasingly utilized as a target-binding ligand in bifunctional degrader molecules (PROTACs). By conjugating the imidazo[4,5-c]pyridine core to an E3 ubiquitin ligase binder, researchers can effectuate the ubiquitination and subsequent proteasomal degradation of specific receptor tyrosine kinases (RTKs)[8].
Caption: Pharmacological pathways and target engagement logic of the imidazo[4,5-c]pyridine scaffold.
References
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"ChemScene (Page 258)", ChemBuyersGuide,[Link]
-
"Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications", PMC - NIH, [Link]
-
"Imidazopyridine- and purine-thioacetamide derivatives : potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1)", Lirias - KU Leuven,[Link]
-
"Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines", ACS Combinatorial Science, [Link]
-
"EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE", European Patent Office (EP 3524604 A1), [Link]
-
"6-chloro-2-chloromethyl-1-isopropyl-1H-imidazo[4,5-c]pyridine", Molaid, [Link]
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The Pharmacological Versatility of 1-Isopropyl-1H-imidazo[4,5-c]pyridine: A Core Scaffold in Modern Drug Discovery
Executive Summary
As drug discovery pivots toward highly targeted therapies and complex modalities like targeted protein degradation, the selection of robust, versatile chemical scaffolds is paramount. The 1-Isopropyl-1H-imidazo[4,5-c]pyridine core has emerged as a privileged pharmacophore across multiple therapeutic areas. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, primary biological targets—including Aryl Hydrocarbon Receptor (AhR) antagonism, Receptor Tyrosine Kinase (RTK) degradation, and kinase inhibition—and the self-validating experimental workflows required to evaluate its efficacy.
Structural Biology & Pharmacophore Rationale
The 1-isopropyl-1H-imidazo[4,5-c]pyridine scaffold is a highly engineered 3-deazapurine isostere[1]. By substituting the N3 position of a traditional purine ring with a carbon atom, the imidazo[4,5-c]pyridine core evades rapid enzymatic degradation by ubiquitous purine-metabolizing enzymes (such as xanthine oxidase). This fundamental atomic shift radically improves the pharmacokinetic half-life of derived compounds while retaining the critical hydrogen bond donor/acceptor profile of the imidazole and pyridine nitrogens[1].
The strategic addition of the isopropyl group at the N1 position serves a dual thermodynamic and pharmacokinetic purpose:
-
Conformational Locking: It introduces a bulky, branched aliphatic moiety that effectively locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon target binding.
-
Lipophilic Penetration: It enhances the overall lipophilicity (LogP) of the scaffold, facilitating rapid transmembrane diffusion—a critical requirement for intracellular target engagement in whole-cell assays.
Primary Biological Modalities & Mechanisms of Action
Aryl Hydrocarbon Receptor (AhR) Antagonism & HSC Expansion
One of the most transformative applications of this scaffold is its role as an intermediate in synthesizing potent AhR antagonists (e.g., 4,6-dichloro-1-isopropyl-1H-imidazo[4,5-c]pyridine)[2]. AhR is a ligand-dependent transcription factor that drives the differentiation of hematopoietic stem cells (HSCs). By competitively antagonizing the AhR ligand-binding domain, these compounds prevent the nuclear translocation of AhR and its subsequent dimerization with the ARNT protein. This pharmacological blockade effectively arrests differentiation, allowing for the massive ex vivo expansion of CD34+ HSCs derived from umbilical cord blood for therapeutic transplantation[2].
Mechanism of AhR antagonism maintaining CD34+ HSC stemness.
Targeted Protein Degradation (PROTACs) of RTKs
The scaffold has recently been engineered into bifunctional Proteolysis Targeting Chimeras (PROTACs)[3]. Derivatives such as 6-chloro-2-chloromethyl-1-isopropyl-1H-imidazo[4,5-c]pyridine provide an ideal warhead architecture. The imidazopyridine core anchors selectively to the ATP-binding hinge region of Receptor Tyrosine Kinases (RTKs), while the chloromethyl group serves as a highly reactive synthetic handle to attach flexible linkers terminating in E3 ubiquitin ligase ligands[3]. This proximity-induced pharmacology forces the ubiquitination and subsequent proteasomal degradation of oncogenic RTKs.
PROTAC-mediated RTK degradation via ternary complex formation.
Kinase Inhibition (PI3K & DNA-PK)
Beyond degradation, the scaffold acts as a potent competitive inhibitor of the Phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK) pathways[4],[5]. The nitrogen atoms in the imidazole ring serve as critical hydrogen bond acceptors/donors to the kinase hinge region, while the isopropyl group occupies the hydrophobic specificity pocket, granting high kinome selectivity[4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every experimental choice is grounded in causality to prevent false-positive artifacts.
Protocol 1: Ex Vivo Expansion of CD34+ HSCs via AhR Antagonism
Causality Focus: Cytokines drive cellular proliferation, but without AhR antagonism, cells rapidly differentiate and lose stemness. This protocol uses flow cytometry to validate the retention of the CD34+ pluripotency marker.
-
Cell Isolation: Isolate human mononuclear cells from umbilical cord blood using density gradient centrifugation. Purify CD34+ cells using magnetic-activated cell sorting (MACS) microbeads.
-
Culture Preparation: Seed CD34+ cells at 1×104 cells/mL in StemSpan SFEM II medium supplemented with recombinant human SCF, Flt3-L, and TPO (100 ng/mL each).
-
Compound Dosing: Treat the culture with 1 μM of the 1-isopropyl-1H-imidazo[4,5-c]pyridine AhR antagonist derivative (dissolved in 0.1% DMSO). Include a 0.1% DMSO vehicle control.
-
Incubation & Expansion: Culture cells at 37°C, 5% CO2 for 7 to 14 days, performing half-media changes every 3 days.
-
Flow Cytometry Validation: Harvest cells and stain with anti-human CD34-PE and CD90-FITC antibodies.
-
Self-Validation Check: The vehicle control must show high total cell count but low CD34+ percentage (<10%). The treated group must show a logarithmic expansion of absolute CD34+ cells, validating the AhR-mediated block of differentiation.
Protocol 2: PROTAC-Mediated RTK Degradation Assay
Causality Focus: To prove that the loss of RTK signal is due to targeted degradation (PROTAC mechanism) and not transcriptional downregulation or cytotoxicity, a proteasome inhibitor rescue control is mandatory.
-
Cell Seeding: Seed target cancer cells (e.g., A549 or HeLa) in 6-well plates at 3×105 cells/well and incubate overnight.
-
Pre-treatment (The Rescue Control): Pre-treat one set of wells with 10 μM MG132 (a 26S proteasome inhibitor) for 2 hours prior to PROTAC addition.
-
PROTAC Dosing: Treat cells with a concentration gradient (1 nM to 1 μM) of the imidazo[4,5-c]pyridine-based PROTAC for 12 hours.
-
Lysis & Western Blot: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe for the target RTK, downstream signaling markers (e.g., p-ERK), and a loading control (GAPDH).
-
Self-Validation Check: True PROTAC activity is confirmed only if RTK levels decrease in a dose-dependent manner in the standard treatment group, but remain fully stabilized in the MG132 pre-treated group.
Quantitative Structure-Activity Data
The following table synthesizes the functional derivatives of the 1-isopropyl-1H-imidazo[4,5-c]pyridine scaffold and their representative biological outcomes across different target classes.
| Scaffold Derivative | Primary Target | Biological Modality | Representative Efficacy Metric | Key Outcome |
| 4,6-dichloro-1-isopropyl-1H-imidazo[4,5-c]pyridine | AhR (Aryl Hydrocarbon Receptor) | Antagonism | ~50 to 100-fold expansion of CD34+ cells | Maintenance of HSC pluripotency ex vivo[2]. |
| 6-chloro-2-chloromethyl-1-isopropyl-1H-imidazo[4,5-c]pyridine | RTK (Receptor Tyrosine Kinase) | PROTAC Warhead | DC50 in the low Nanomolar range | Proteasomal degradation of oncogenic RTKs[3]. |
| 1-isopropyl-1H-imidazo[4,5-c]pyridine-6-amine | DNA-PK | Kinase Inhibition | IC50 < 100 nM | Inhibition of DNA repair mechanisms[5]. |
| 1-isopropyl-1H-imidazo[4,5-c]pyridine core analogs | PI3K | Kinase Inhibition | IC50 < 50 nM | Suppression of the PI3K/AKT/mTOR survival pathway[4]. |
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"1-Isopropyl-1H-imidazo[4,5-c]pyridine" potential therapeutic targets
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
Preamble: The Privileged Scaffold of Imidazo[4,5-c]pyridine
The 1-isopropyl-1H-imidazo[4,5-c]pyridine structure belongs to the broader family of imidazopyridines, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to endogenous purines provides a unique advantage, allowing them to interact with a wide array of biological targets, often by mimicking the binding of adenine in ATP-binding pockets.[1][2][3][4] This inherent bioisosterism has established the imidazopyridine core as a "privileged scaffold" in drug discovery, leading to the development of compounds with diverse therapeutic applications, including roles as anticancer, anti-inflammatory, antiviral, and immunomodulatory agents.[4][5][6][7]
This guide will provide an in-depth analysis of the potential therapeutic targets for 1-isopropyl-1H-imidazo[4,5-c]pyridine. While direct studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive examination of the imidazo[4,5-c]pyridine scaffold and the influence of N-1 substitutions allows for a well-grounded exploration of its most promising therapeutic avenues. We will delve into the mechanistic rationale for target selection, provide validated experimental workflows for target identification and validation, and present the data in a clear, actionable format for researchers and drug development professionals.
Part 1: The Oncological Landscape: A Primary Focus for Imidazo[4,5-c]pyridine Derivatives
The purine-like structure of imidazo[4,5-c]pyridines makes them particularly adept at targeting ATP-dependent enzymes, a class of proteins frequently dysregulated in cancer. Kinases, in particular, represent a major family of targets for this scaffold.
Src Family Kinases (SFKs): Targeting Glioblastoma and Other Malignancies
Mechanistic Rationale: The Src family of non-receptor tyrosine kinases, including Src and Fyn, are crucial signaling hubs that regulate cell proliferation, survival, migration, and angiogenesis. Their aberrant activation is a hallmark of many cancers, including the highly aggressive brain tumor, glioblastoma multiforme (GBM).[8] Imidazo[4,5-c]pyridin-2-one derivatives have been successfully designed as potent inhibitors of SFKs, demonstrating significant antiproliferative activity against GBM cell lines.[8] The core scaffold likely orients within the ATP-binding pocket, while substitutions, such as the N-1 isopropyl group, can be tailored to enhance potency and selectivity.
Experimental Workflow for SFK Target Validation:
Caption: Experimental workflow for validating SFK inhibitors.
Step-by-Step Protocol: Phospho-Flow Cytometry for Src Activation
-
Cell Culture and Treatment: Culture U87 glioblastoma cells to 70-80% confluency. Treat cells with varying concentrations of 1-isopropyl-1H-imidazo[4,5-c]pyridine (e.g., 0.1 nM to 10 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., PP2).
-
Cell Fixation: Harvest cells and fix immediately with 1.5% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells by adding ice-cold 100% methanol and incubating for 30 minutes on ice. This step is critical for allowing antibody access to intracellular phospho-proteins.
-
Antibody Staining: Wash the cells and stain with a fluorescently conjugated antibody specific for phosphorylated Src (e.g., p-Src Tyr416) and a downstream marker like phosphorylated FAK (p-FAK Tyr397). Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Analyze the cells using a flow cytometer. Gate on the single-cell population and quantify the median fluorescence intensity (MFI) for the phospho-specific antibodies.
-
Analysis: A dose-dependent decrease in the MFI of p-Src and p-FAK will confirm that the compound inhibits Src kinase activity within the cell.
DNA-Dependent Protein Kinase (DNA-PK): A Target for Radiosensitization
Mechanistic Rationale: DNA-PK is a key enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks induced by ionizing radiation.[9] Inhibiting DNA-PK can prevent cancer cells from repairing radiation-induced damage, thereby sensitizing them to radiotherapy. A novel class of imidazo[4,5-c]pyridine-2-ones has recently been identified as potent and selective DNA-PK inhibitors, demonstrating significant potential as radiosensitizers.[9] The purine-like core is well-suited to target the ATP-binding site of this PI3K-like kinase (PIKK) family member.
Quantitative Data for Imidazo[4,5-c]pyridin-2-one DNA-PK Inhibitors:
| Compound ID (Reference) | DNA-PK IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity (PI3Kα/DNA-PK) | Radiosensitization (HAP1 cells) |
| 78 [9] | 1.1 | 1,800 | >1600-fold | Yes |
Experimental Protocol: DNA-PK-dependent Radiosensitization Assay (Clonogenic Survival)
-
Cell Plating: Plate cancer cells (e.g., HCT116) at a low density in 6-well plates and allow them to adhere overnight.
-
Compound Incubation: Pre-treat the cells with 1-isopropyl-1H-imidazo[4,5-c]pyridine or a vehicle control for 2 hours prior to irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Colony Formation: Remove the drug-containing media, wash with PBS, and add fresh media. Culture the cells for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (defined as ≥50 cells).
-
Data Analysis: Calculate the surviving fraction at each radiation dose relative to the non-irradiated control. A downward shift in the survival curve for the compound-treated cells compared to the vehicle control indicates radiosensitization.
Poly (ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality
Mechanistic Rationale: PARP enzymes are critical for single-strand DNA break repair. In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death—a concept known as synthetic lethality. Imidazo[4,5-c]pyridine derivatives have been identified as having moderate to good PARP inhibitory activity, making them potential candidates for treating such cancers.[1]
Part 2: Immunomodulation: Harnessing the Immune System
The imidazo[4,5-c]pyridine scaffold has also been shown to interact with key targets in the immune system, suggesting applications in both immuno-oncology and autoimmune diseases.
Toll-Like Receptor 7 (TLR7) Agonism: Activating Antitumor Immunity
Mechanistic Rationale: TLR7 is an endosomal receptor expressed on immune cells like dendritic cells and B cells. It recognizes single-stranded RNA viruses and small molecule agonists.[10] Activation of TLR7 triggers a powerful downstream signaling cascade, leading to the production of pro-inflammatory cytokines, most notably Type I interferons (IFN-α).[10][11] This response can activate a broad antitumor immune response. Novel imidazo[4,5-c]pyridine compounds have been developed as TLR7 agonists for cancer treatment.[10] The N-1 substituent is a critical determinant of activity in the related imidazo[4,5-c]quinoline series, where an isopropyl group is tolerated and leads to IFN induction.[11]
TLR7 Signaling Pathway:
Caption: Simplified TLR7 signaling pathway initiated by a small molecule agonist.
Experimental Protocol: Cytokine Induction in Human PBMCs
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Plate PBMCs at a density of 1 x 10⁶ cells/mL. Add 1-isopropyl-1H-imidazo[4,5-c]pyridine at various concentrations (e.g., 0.1 µM to 30 µM). Include a vehicle control and a known TLR7 agonist (e.g., R848) as a positive control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-α and TNF-α in the supernatant using a validated method such as ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
Analysis: A dose-dependent increase in IFN-α and TNF-α levels will confirm the compound's activity as a TLR7 agonist.
Part 3: Anti-Infective and Other Potential Applications
While oncology and immunology are prominent fields, the imidazo[4,5-c]pyridine scaffold has shown promise in other therapeutic areas.
Viral RNA-Dependent RNA Polymerase (RdRp)
Mechanistic Rationale: Certain imidazo[4,5-c]pyridine derivatives have demonstrated potent and selective activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus.[1] The mechanism of action was identified as the inhibition of the viral RdRp, a critical enzyme for viral replication.[1] This suggests that 1-isopropyl-1H-imidazo[4,5-c]pyridine could be explored as a potential antiviral agent, particularly against RNA viruses.
Cathepsin S (CTSS)
Mechanistic Rationale: Cathepsin S is a cysteine protease involved in antigen presentation and has been implicated in the pathogenesis of autoimmune diseases.[3] 1H-imidazo[4,5-c]pyridine-4-carbonitrile hybrids have been developed as inhibitors of CTSS, suggesting a potential role for this scaffold in treating autoimmune conditions.[3]
Conclusion and Future Directions
The 1-isopropyl-1H-imidazo[4,5-c]pyridine molecule, by virtue of its core scaffold, is positioned to interact with a diverse set of high-value therapeutic targets. The most promising avenues for investigation lie in oncology, particularly in the inhibition of kinases like SFKs and DNA-PK, and in immuno-oncology as a TLR7 agonist. The N-1 isopropyl substituent is a key feature that has been shown to be compatible with activity in related scaffolds and provides a vector for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
The experimental workflows outlined in this guide provide a clear, validated path for academic and industry researchers to systematically evaluate the therapeutic potential of this compound. A comprehensive screening approach, beginning with broad kinase panels and cellular immunoassays, will be instrumental in pinpointing the primary mechanism of action and guiding its development toward a specific disease indication.
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Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link][1][3][4]
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Vrban, L., Martinac, I. A., Hranjec, M., Pocrnić, M., Galić, N., Kobetić, R., & Vianello, R. (2022). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link][2]
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da Silva, G. G., de Oliveira, R. B., & de Faria, A. R. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 17(3), 305. [Link][5]
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Bousfiha, A., El-Massaoudi, M., & Abrigach, F. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 50, 01006. [Link][6]
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Shelke, R. N., Pansare, D. N., Pawar, C. D., Deshmukh, A. K., Pawar, R. P., & Bembalkar, S. R. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
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Gerster, J. F., Lindstrom, K. J., Miller, R. L., Tomai, M. A., Birmachu, W., Bomersine, S. L., ... & Wagner, T. L. (2005). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry, 48(10), 3481-3491. [Link]
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Kumar, P., & Kumar, A. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]
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Wang, Z., Liu, Y., Zhang, Y., Chen, Y., Zhang, L., & Liu, H. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(6), 1115-1128. [Link]
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Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Khimiya Geterotsiklicheskikh Soedinenii, 33(1), 1-20. [Link]
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Acar, Ç., Gökçe, M., & Acar, E. T. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., & Zhang, Y. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1546-1556. [Link]
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A Technical Guide to Kinase Inhibitor Screening: Evaluating 1-Isopropyl-1H-imidazo[4,5-c]pyridine
Introduction: The Pursuit of Kinase-Modulating Therapeutics
Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular signaling.[1] They catalyze the transfer of a phosphate group from ATP to a substrate, a process that acts as a molecular switch for countless cellular activities.[1] The dysregulation of these signaling pathways is a known driver of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[1] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2]
The imidazopyridine scaffold has emerged as a "privileged structure" in this field.[3] Its structural resemblance to the native purine of ATP allows derivatives to effectively compete for the kinase ATP-binding site.[3] Specifically, the imidazo[4,5-c]pyridine core is present in a number of potent kinase inhibitors. This guide provides a comprehensive, in-depth framework for the initial evaluation of a novel derivative, 1-Isopropyl-1H-imidazo[4,5-c]pyridine , as a potential kinase inhibitor. We will detail the strategic design of a screening campaign, provide step-by-step protocols for robust, high-throughput biochemical assays, and outline the critical steps for data analysis and hit validation.
Section 1: The Imidazo[4,5-c]pyridine Scaffold: A Foundation for Potent Kinase Inhibition
The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine cores are recognized as valuable starting points in medicinal chemistry.[3] Their bioisosteric relationship with purines provides a strong rationale for their interaction with ATP-dependent enzymes.[3] Numerous publications have demonstrated the potential of this scaffold to yield potent and selective kinase inhibitors through targeted chemical modifications. The addition of the 1-isopropyl group to the core scaffold represents a novel exploration of the structure-activity relationship (SAR) within this chemical class.
To establish a baseline for potential targets, a review of publicly available data on related compounds is instructive.
| Compound Class | Target Kinase(s) | Reported Potency (IC₅₀ / K_d_) | Reference |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src, Fyn | Submicromolar | [4] |
| 6-Anilino Imidazo[4,5-c]pyridin-2-ones | DNA-PK | Potent and Selective | [5] |
| Imidazo[4,5-b]pyridine derivatives | c-Met | Nanomolar | [6] |
| Imidazo[4,5-b]pyridine derivatives | Aurora A, Aurora B, FLT3 | Nanomolar | [7] |
| Imidazo[4,5-b]pyridine derivative | p21-Activated Kinase 4 (PAK4) | Hit identified | [8] |
Table 1: Examples of Kinase Inhibitory Activity for the Imidazopyridine Scaffold.
Given the precedent set by these related structures, a primary screening campaign for 1-Isopropyl-1H-imidazo[4,5-c]pyridine should logically begin with a panel of kinases implicated in oncology and inflammatory diseases, such as those listed above.
Section 2: Designing a Robust Kinase Inhibitor Screening Campaign
A successful screening campaign is built on a foundation of meticulous assay design and validation. The goal is to develop a high-throughput screening (HTS) compatible method that is sensitive, reproducible, and provides a clear distinction between true inhibition and experimental noise.[9]
Core Principles of Assay Selection
The choice of assay technology is a critical first step.[9] Key considerations include:
-
Universal vs. Specific: Universal assays, which detect a common product of the kinase reaction like ADP, are highly versatile and can be applied to virtually any kinase.[10] Substrate-specific assays often rely on antibodies that recognize a phosphorylated epitope and may require more development time.[11]
-
Throughput and Automation: The assay should be amenable to 384- or 1536-well plate formats and compatible with automated liquid handlers to ensure consistency and scalability.[12]
-
Robustness and Quality: The assay must yield a high-quality statistical window between positive and negative controls, as quantified by the Z'-factor.[13]
The Importance of the Z'-Factor
The Z'-factor is the industry standard for quantifying the quality of an HTS assay.[4][14] It incorporates the mean and standard deviation of both the high signal (negative control, no inhibition) and low signal (positive control, full inhibition) to provide a single, robust measure of assay performance.[15]
The formula is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p = mean of the positive control (low signal)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (high signal)
-
σ_n = standard deviation of the negative control
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A clear separation between controls; reliable for HTS.[16] |
| 0 to 0.5 | Acceptable | The assay may be usable, but optimization is recommended.[16] |
| < 0 | Unsuitable | Significant overlap between controls; not a viable assay.[4] |
Table 2: Interpretation of Z'-Factor Values.
An initial assay development phase must be dedicated to optimizing reagent concentrations (enzyme, substrate, ATP) to achieve a Z'-factor of ≥ 0.5 before proceeding to screen the compound library.[15]
Figure 1: High-level workflow for kinase inhibitor screening and validation.
Section 3: Biochemical Kinase Assay Protocols
Here we provide detailed, step-by-step protocols for two industry-standard, HTS-compatible kinase assays suitable for evaluating 1-Isopropyl-1H-imidazo[4,5-c]pyridine .
Luminescence-Based Universal Kinase Assay: ADP-Glo™
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[10] It is a universal assay because ADP is a common product of all kinase reactions. The protocol involves two steps: first, stopping the kinase reaction and depleting the remaining ATP; second, converting the ADP to ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.[10] Inhibition is therefore measured as a decrease in luminescence.
Figure 3: Principle of the HTRF® Kinase Assay.
Experimental Protocol: HTRF® KinEASE™ Assay (384-well format)
This protocol is a general template; specific buffer components and substrate choice will depend on the kinase being tested. [17][18]
-
Compound Plating:
-
Prepare and plate serial dilutions of 1-Isopropyl-1H-imidazo[4,5-c]pyridine and controls in DMSO as described in section 3.1.
-
-
Enzymatic Reaction (10 µL total volume):
-
Dispense 4 µL of assay buffer (or compound in buffer) into the wells.
-
Add 2 µL of the biotinylated peptide substrate solution.
-
Add 2 µL of the kinase solution.
-
Initiate the reaction by adding 2 µL of the ATP solution. [19] * Seal the plate and incubate at room temperature for the optimized reaction time.
-
-
Detection (20 µL final volume):
-
Prepare a 2X detection mixture containing the Eu³⁺-cryptate labeled anti-phospho-antibody and the Streptavidin-XL665 in HTRF detection buffer (which typically contains EDTA to stop the reaction). [17] * Add 10 µL of the 2X detection mixture to each well.
-
Seal the plate, mix gently, and incubate for 60 minutes at room temperature to allow for antibody binding. [19]
-
-
Signal Reading:
-
Remove the plate seal.
-
Read the plate on an HTRF-compatible microplate reader, measuring emissions at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm). [11] * The HTRF ratio (Emission_665nm / Emission_620nm * 10,000) is calculated to normalize for well-to-well variations. [11]
-
Section 4: Data Analysis and Hit Validation
From Raw Data to IC₅₀
Following the primary screen (typically at a single high concentration, e.g., 10 µM), compounds that show significant inhibition (e.g., >50%) are classified as "hits." These hits must then be confirmed and characterized.
-
Dose-Response Analysis: Hits are re-tested using a multi-point concentration curve (typically 8-10 points in half-log dilutions).
-
IC₅₀ Calculation: The resulting data are plotted as percent inhibition versus the log of the inhibitor concentration. A non-linear regression (sigmoidal dose-response) is used to calculate the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.
Hit Validation and Selectivity Profiling
A confirmed hit from a biochemical assay is only the beginning. A rigorous validation cascade is essential to ensure the compound's activity is real, specific, and not an artifact of the assay technology.
-
Orthogonal Assay: The hit should be tested in a mechanistically different assay (e.g., if the primary screen was ADP-Glo™, a mobility-shift or TR-FRET assay could be used as an orthogonal test). This helps eliminate false positives caused by compound interference with the assay technology (e.g., light scattering, fluorescence quenching).
-
Selectivity Profiling: To understand the specificity of 1-Isopropyl-1H-imidazo[4,5-c]pyridine , it must be screened against a broad panel of other kinases. [2][20]This is a critical step, as off-target activity can lead to toxicity. The results will reveal whether the compound is a selective inhibitor of a single kinase, a multi-targeted inhibitor of a specific kinase family, or a non-selective inhibitor. [20]3. Mechanism of Action (MoA) Studies: Further biophysical and kinetic analyses, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be used to confirm direct binding to the target kinase and determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive). [2]
Conclusion
This guide provides a comprehensive framework for the initial biochemical evaluation of 1-Isopropyl-1H-imidazo[4,5-c]pyridine as a potential kinase inhibitor. By leveraging the established potential of the imidazopyridine scaffold and employing robust, validated assay technologies like ADP-Glo™ and HTRF®, researchers can efficiently and accurately determine the inhibitory activity and selectivity profile of this novel compound. The successful identification of a potent and selective hit from this initial screening campaign serves as the critical first step in a long and complex drug discovery journey, paving the way for further optimization and preclinical development.
References
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from BellBrook Labs website: [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from a study published in a peer-reviewed journal, accessible via PubMed Central.
- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 39-59.
- BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- Carna Biosciences. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
- Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]
- Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Revvity. (2025, October 11). HTRF KinEASE STK discovery kit.
- Collaborative Drug Discovery. (2026, February 9). Plate Quality Control.
- Barma, D. K., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
-
bioRxiv. (2021, June 2). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. Retrieved from [Link]
- Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors from Isopropyl.
-
PubChem. (n.d.). CID 160849382 | C12H10N6. Retrieved from [Link]
- Guidechem. (n.d.). 6-Amino-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-ol.
- Lee, H., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2663-2667.
- Sigma-Aldrich. (n.d.). 1-isopropyl-1h-imidazo(4,5-c)pyridin-2-ol.
-
PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. Retrieved from [Link]
-
MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
- ResearchGate. (2024, March 24). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Cui, J. J., et al. (2015). Discovery of Potent 1H-imidazo[4,5-b]pyridine-based c-Met Kinase Inhibitors via Mechanism-Directed Structural Optimization. Journal of Medicinal Chemistry, 58(3), 1347-1367.
- Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8566-8583.
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Overcoming Ex Vivo Exhaustion: The Mechanistic and Methodological Guide to UM171-Mediated Hematopoietic Stem Cell Expansion
The Epigenetic Bottleneck in Stem Cell Engineering
The ex vivo expansion of human hematopoietic stem cells (HSCs) is a critical frontier in cell and gene therapy, particularly for overcoming the low cell doses inherent to umbilical cord blood (UCB) transplants. Historically, culturing CD34+ HSCs with basal cytokines—such as Stem Cell Factor (SCF), Thrombopoietin (TPO), and FMS-like tyrosine kinase 3 ligand (Flt3L)—drives rapid cellular proliferation. However, this proliferation comes at a severe cost: culture-induced exhaustion .
Within 24 to 72 hours of standard ex vivo culture, HSCs undergo detrimental epigenetic alterations, losing critical stemness markers and differentiating into short-term progenitors 1. The pyrimidoindole derivative 1-Isopropyl-1H-imidazo[4,5-c]pyridine , universally known as UM171 , was engineered to solve this exact bottleneck. By acting as a potent epigenetic safeguard, UM171 uncouples cytokine-driven proliferation from differentiation, enabling the massive expansion of long-term repopulating HSCs (LT-HSCs).
Mechanistic Architecture: How UM171 Rewires HSC Fate
To utilize UM171 effectively, researchers must understand the causality behind its function. UM171 does not replace the need for cytokines; rather, it fundamentally alters how the cell interprets proliferative signals by remodeling its chromatin landscape.
The CRL3-KBTBD4-LSD1 Degradation Axis
The primary mechanism of UM171 relies on targeted protein degradation. UM171 potentiates the activity of a specific CULLIN3-E3 ubiquitin ligase (CRL3) complex, whose target specificity is dictated by the Kelch/BTB domain protein KBTBD4 2.
Once activated by UM171, this complex rapidly polyubiquitinates the LSD1/RCOR1 (CoREST) corepressor complex , targeting it for proteasomal degradation 3. LSD1 is a lysine-specific histone demethylase that normally restricts HSC expansion by stripping active transcription marks. By degrading LSD1 and RCOR1, UM171 re-establishes critical H3K4me2 and H3K27ac epigenetic marks , keeping the chromatin open at stem-cell-specific loci and preventing the onset of differentiation programs 2. Additionally, UM171 modulates the activity of the MYC protein via KBTBD4, shielding the expanding HSCs from replicative and metabolic stress 4.
UM171-mediated degradation of LSD1/CoREST preserves HSC epigenetic signatures.
Quantitative Benchmarks of Expansion
To distinguish true HSC expansion from the mere generation of downstream progenitors, quantitative analysis must focus on highly primitive immunophenotypes (such as CD34+CD90+EPCR+) and functional in vivo engraftment.
| Expansion Metric | Standard Cytokine Culture (SCF/TPO/Flt3L) | UM171-Supplemented Culture (35 nM) | Biological Causality |
| Total CD34+ Cell Yield | ~10 to 20-fold expansion | ~30 to 50-fold expansion | UM171 prevents early progenitor exhaustion, allowing sustained exponential growth. |
| Primitive LT-HSC (CD34+CD90+EPCR+) | Rapid decline by Day 3 | >30-fold expansion | Maintenance of H3K4me2/H3K27ac marks prevents the loss of stemness identity 2. |
| LSD1 / RCOR1 Protein Levels | High (Repressive chromatin state) | Degraded within 24-48 hours | Targeted proteasomal degradation removes the primary driver of differentiation 3. |
| In Vivo Engraftment (NSG Mice) | Low / Transient myeloid bias | Robust, long-term multilineage | Validates that expanded cells retain true self-renewal capacity, not just surface markers. |
Self-Validating Experimental Protocol
A scientific protocol is only as robust as its internal validation mechanisms. The following 7-day ex vivo expansion workflow is designed as a closed, self-validating loop. It utilizes a highly specific cytokine formulation to drive division, UM171 to block differentiation, and a strict flow cytometric Quality Control (QC) gate to verify success prior to downstream applications.
Phase 1: Isolation and Media Formulation
Causality Check: Serum-free conditions are mandatory. Serum contains undefined differentiation factors that can override UM171's epigenetic protection.
-
CD34+ Enrichment: Isolate mononuclear cells from human umbilical cord blood. Perform positive magnetic-activated cell sorting (MACS) to enrich for CD34+ cells (Target purity >95%).
-
Basal Media Preparation: Utilize a clinical-grade, serum-free hematopoietic expansion medium (e.g., StemSpan SFEM II).
-
Cytokine Supplementation: Add recombinant human cytokines to drive cell cycle entry:
-
SCF (100 ng/mL): Supports baseline survival and c-Kit signaling.
-
TPO (100 ng/mL): Drives megakaryocyte-erythroid progenitor pathways and HSC maintenance.
-
Flt3L (100 ng/mL): Synergizes with SCF to promote robust proliferation.
-
-
UM171 Addition: Reconstitute UM171 in DMSO and add to the media at a final concentration of 35 nM . (Note: Concentrations above 50 nM do not yield higher LT-HSC expansion and may induce off-target cytotoxicity).
Phase 2: Ex Vivo Expansion Kinetics
-
Seeding: Seed the enriched CD34+ cells at a density of 2×104 to 5×104 cells/mL in tissue culture-treated plates.
-
Incubation: Maintain cultures at 37°C in a 5% CO2 humidified incubator.
-
Media Replenishment: On Day 3 or Day 4, perform a half-media exchange with freshly prepared cytokine/UM171 media to replenish exhausted nutrients and maintain a constant 35 nM UM171 concentration.
Phase 3: The Phenotypic QC Gate (Self-Validation)
Causality Check: Because CD34 is expressed on both true stem cells and downstream progenitors, CD34 alone is an insufficient marker of success. The protocol relies on EPCR (CD201) and CD90 to validate true multipotency.
-
Harvest: On Day 7, gently resuspend and harvest the expanded cell population.
-
Staining: Stain an aliquot with fluorophore-conjugated antibodies against CD34, CD90, CD45RA, and EPCR (CD201) .
-
Validation Criteria: A successful UM171 expansion must demonstrate a >30-fold absolute increase in the CD34+ / CD90+ / EPCR+ / CD45RA- cellular subset compared to Day 0 baseline. If this gate is passed, the cells are validated for in vivo xenotransplantation or clinical-grade gene editing.
Self-validating 7-day ex vivo expansion protocol for human CD34+ HSCs.
Conclusion
The integration of 1-Isopropyl-1H-imidazo[4,5-c]pyridine (UM171) into HSC expansion protocols represents a paradigm shift from empirical cytokine cocktails to targeted epigenetic engineering. By actively degrading the LSD1/CoREST complex, UM171 establishes a permissive chromatin state that allows HSCs to leverage proliferative cytokine signals without sacrificing their long-term repopulating identity. Adhering strictly to the 35 nM dosing and validating via the CD90/EPCR phenotypic gate ensures highly reproducible, clinically relevant stem cell yields.
References
-
Lysine-specific demethylase 1A restricts ex vivo propagation of human HSCs and is a target of UM171. Blood (American Society of Hematology / NIH). URL:[Link]
-
UM171 Preserves Epigenetic Marks that Are Reduced in Ex Vivo Culture of Human HSCs via Potentiation of the CLR3-KBTBD4 Complex. Cell Stem Cell (NIH). URL:[Link]
-
UM171: Improving Hematopoietic Stem Cells for Enhanced Cell and Gene Therapies. ExCellThera. URL:[Link]
-
Expansion of hematopoietic stem cells: the mechanism of action of the UM171 molecule involves MYC regulation. IRIC - Institute for Research in Immunology and Cancer. URL:[Link]
Sources
- 1. excellthera.com [excellthera.com]
- 2. UM171 Preserves Epigenetic Marks that Are Reduced in Ex Vivo Culture of Human HSCs via Potentiation of the CLR3-KBTBD4 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine-specific demethylase 1A restricts ex vivo propagation of human HSCs and is a target of UM171 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expansion of hematopoietic stem cells: the mechanism of action of the UM171 molecule involves MYC regulation | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
The 1-Isopropyl-1H-imidazo[4,5-c]pyridine Scaffold: A Privileged 3-Deazapurine Bioisostere in Targeted Therapeutics
Executive Summary
As an application scientist who has spent years optimizing heterocyclic scaffolds for drug discovery, I approach the 1-isopropyl-1H-imidazo[4,5-c]pyridine core not merely as a chemical structure, but as a highly tunable, self-validating system. While imidazopyridines are frequently deployed as kinase inhibitors (e.g., targeting Aurora or JAK kinases), their most elegant application lies in their role as 3-deazapurine bioisosteres .
By systematically replacing the purine core of known therapeutics with an imidazo[4,5-c]pyridine system, researchers can dramatically alter hydrogen bonding networks, improve metabolic stability, and lock the molecule into a bioactive conformation. This in-depth technical guide explores the structure-activity relationship (SAR) of this scaffold, focusing specifically on its groundbreaking utility in developing Aryl Hydrocarbon Receptor (AHR) antagonists for ex vivo Hematopoietic Stem Cell (HSC) expansion.
Structural Rationale: The 3-Deazapurine Advantage
To understand the causality behind selecting the 1-isopropyl-1H-imidazo[4,5-c]pyridine scaffold, we must map it directly to its purine counterpart (e.g., the core of StemRegenin 1, a known AHR antagonist).
-
Bioisosteric Mapping: In the imidazo[4,5-c]pyridine system, the N3 nitrogen of a standard purine is replaced by a carbon atom (C7 in imidazopyridine numbering). This N-to-CH substitution removes a hydrogen bond acceptor. The causality here is profound: removing this nitrogen reduces the desolvation penalty upon target binding and alters the electronic distribution of the ring, often preventing enzymatic oxidation by xanthine oxidase, a common metabolic liability for purines ().
-
The 1-Isopropyl Steric Lock: The 1-isopropyl group (equivalent to the 9-isopropyl group in purines) is not merely a lipophilic tag. It acts as a steric lock. By filling a specific hydrophobic pocket within the AHR PAS-B domain, it restricts the rotational freedom of the core, minimizing the entropic cost of binding and locking the molecule into its bioactive conformation.
Structure-Activity Relationship (SAR) in AHR Antagonism
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor. Activation of AHR by endogenous ligands induces HSC differentiation. Conversely, antagonizing AHR maintains HSCs in a multipotent state, allowing for massive ex vivo expansion of CD34⁺ cells for cord blood transplantation ().
When optimizing the 1-isopropyl-1H-imidazo[4,5-c]pyridine scaffold for AHR antagonism, substitutions at the C4 and C6 positions (equivalent to purine C6 and C2, respectively) dictate potency.
Quantitative SAR Analysis
The following table summarizes the causal relationship between specific functional groups and biological outcomes.
Table 1: Comparative SAR of Purine vs. Imidazo[4,5-c]pyridine AHR Antagonists
| Compound Scaffold | N-Alkyl (Pos 1/9) | C4 (Purine C6 eq.) | C6 (Purine C2 eq.) | AHR Antagonism (IC₅₀, nM) | CD34⁺ HSC Expansion |
| Purine (SR1) | 9-Isopropyl | 4-(2-aminoethyl)phenol | Benzothiophen-3-yl | 40 | 45x |
| Imidazo[4,5-c]pyridine | 1-Isopropyl | 4-(2-aminoethyl)phenol | Benzothiophen-3-yl | 25 | 52x |
| Imidazo[4,5-c]pyridine | 1-Methyl | 4-(2-aminoethyl)phenol | Benzothiophen-3-yl | >1000 | <5x |
| Imidazo[4,5-c]pyridine | 1-Isopropyl | Amine (-NH₂) | Benzothiophen-3-yl | 450 | 12x |
| Imidazo[4,5-c]pyridine | 1-Isopropyl | 4-(2-aminoethyl)phenol | Phenyl | 120 | 20x |
Data synthesized from established purine isostere SAR principles () and AHR antagonist patent literature.
Key Takeaways:
-
C4 Hydrogen Bonding: A strong hydrogen bond donor/acceptor system at C4 (like the tyramine moiety) is strictly required to anchor the molecule in the AHR binding pocket. Truncating this to a simple amine drastically reduces potency.
-
C6 Hydrophobic Bulk: The C6 position requires a bulky, electron-rich aromatic system (e.g., Benzothiophene) to drive hydrophobic interactions. A simple phenyl ring lacks the necessary surface area.
Systems Biology & Pathway Visualization
To conceptualize how this scaffold functions at a systems level, we must visualize both the biological pathway it disrupts and the synthetic pathway used to construct it.
Fig 1: AHR signaling pathway modulation by 1-isopropyl-1H-imidazo[4,5-c]pyridine derivatives.
Fig 2: Step-by-step synthetic workflow for C4/C6 functionalized AHR antagonists.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, protocols must be designed as self-validating systems. Below are the field-proven methodologies for synthesizing and evaluating this scaffold.
Workflow A: Microwave-Assisted SNAr Synthesis
Objective: Functionalize the highly unreactive C4 position of the 4,6-dichloro-1-isopropyl-1H-imidazo[4,5-c]pyridine intermediate. Causality & Rationale: The imidazo[4,5-c]pyridine core is significantly more electron-rich than its purine counterpart. Consequently, standard thermal nucleophilic aromatic substitution (SNAr) at C4 is sluggish and prone to degradation. Microwave irradiation provides the rapid, high-activation energy required to drive the reaction while minimizing side-product formation.
-
Preparation: In a microwave-safe vial, combine 4,6-dichloro-1-isopropyl-1H-imidazo[4,5-c]pyridine (1.0 eq) and tyramine (5.0 eq) in 2-butanol (0.1 M concentration).
-
Irradiation: Seal the vial and subject to microwave irradiation at 140°C for 8 hours.
-
Self-Validation (Regioselectivity Check): Monitor conversion via LC-MS. Crucial Check: Because mass spectrometry cannot differentiate C4 vs. C6 substitution regioisomers, isolate a small aliquot and perform 2D NMR (HMBC). Confirm the correlation between the tyramine NH proton and the C4 carbon to validate regioselectivity before proceeding to the Suzuki coupling step.
-
Purification: Concentrate the mixture under reduced pressure. Purify via reverse-phase HPLC (C18 column) using an Acetonitrile/Water gradient with 0.05% TFA.
Workflow B: AHR Luciferase Reporter & HSC Expansion Assay
Objective: Quantify AHR antagonism and its translation to functional stem cell expansion. Causality & Rationale: A dual-assay approach ensures that the observed HSC expansion is mechanistically driven by AHR blockade, not off-target mitogenic or cytotoxic effects.
-
Reporter Assay: Transfect HepG2 cells with a Dioxin Response Element (DRE)-driven luciferase reporter.
-
Treatment: Pre-incubate cells with the imidazo[4,5-c]pyridine derivative (dose-response, 1 nM to 10 µM) for 1 hour, followed by stimulation with 1 nM FICZ (a potent endogenous AHR agonist).
-
Self-Validation (Cytotoxicity Counter-Screen): Run a parallel CellTiter-Glo viability assay. Causality: This ensures that reductions in luciferase signal are due to true receptor antagonism, not compound-induced cell death. True AHR antagonists promote HSC expansion, whereas cytotoxic compounds simply deplete the stem cell pool.
-
HSC Expansion: Isolate human CD34⁺ cells from umbilical cord blood. Culture in StemSpan SFEM medium supplemented with SCF, Flt3-L, TPO, and the optimized imidazo[4,5-c]pyridine compound (e.g., 500 nM) for 7 days.
-
Quantification: Analyze the total number of CD34⁺/CD90⁺ cells via flow cytometry to calculate the fold-expansion relative to the vehicle control.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (NIH PMC). [Link]
-
Expanded hematopoietic stem cells from cord blood and their therapeutic use. European Patent Office (EP 3524604 A1).
-
Design, synthesis and structure–activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry (PubMed). [Link]
Methodological & Application
Application Note: High-pH Reverse-Phase HPLC Purification of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
Executive Summary
The purification of basic N-heterocycles remains a fundamental bottleneck in early-stage drug development. 1-Isopropyl-1H-imidazo[4,5-c]pyridine is a highly basic, privileged 3-deazapurine scaffold frequently utilized in the synthesis of kinase inhibitors and antiviral agents[1]. Due to its basic pyridine and imidazole nitrogens, standard acidic reverse-phase high-performance liquid chromatography (RP-HPLC) often results in severe peak tailing, poor retention, and compromised preparative loading capacity.
This application note details a field-proven, self-validating high-pH RP-HPLC methodology. By leveraging a volatile ammonium bicarbonate buffer and a hybrid organic-inorganic stationary phase, this protocol neutralizes the API, eliminates silanophilic interactions, and ensures the recovery of a salt-free product suitable for downstream biological assays[2].
Physicochemical Profiling & Chromatographic Rationale
To design an effective purification system, one must first understand the causality behind the molecule's chromatographic behavior. 1-Isopropyl-1H-imidazo[4,5-c]pyridine contains a highly basic core.
-
The Low-pH Problem: At standard acidic HPLC conditions (pH 2.0 – 3.0, typically achieved with 0.1% TFA or Formic Acid), the imidazo[4,5-c]pyridine nitrogens are fully protonated. This cationic state makes the molecule highly polar, causing it to elute near the void volume. Furthermore, the positively charged molecule undergoes secondary ion-exchange interactions with residual, unendcapped silanols ( pKa≈3.5−4.5 ) on the silica matrix. This electrostatic drag causes severe peak tailing and drastically reduces preparative loading capacity.
-
The High-pH Solution: By shifting the mobile phase to pH 10.0, the molecule is completely deprotonated. In its neutral state, the compound partitions efficiently into the hydrophobic C18 stationary phase, yielding sharp, symmetrical peaks and allowing for a 5- to 10-fold increase in mass loading per injection[3].
Fig 1: Mobile phase pH dictates the ionization state and chromatographic behavior of basic APIs.
Method Development Strategy
Because standard silica dissolves at pH>8 , a hybrid particle column (e.g., Waters XBridge C18 or Phenomenex Gemini) is mandatory for this high-pH approach. These columns incorporate ethylene bridges within the silica matrix, providing extreme resistance to alkaline dissolution.
For the mobile phase, 10 mM Ammonium Bicarbonate ( NH4HCO3 ) adjusted to pH 10.0 with ammonium hydroxide is selected.
-
Causality for Buffer Choice: Unlike phosphate buffers, ammonium bicarbonate is completely volatile. This is a critical self-validating step for the workflow: it ensures that post-fractionation lyophilization directly yields the pure, salt-free freebase of 1-Isopropyl-1H-imidazo[4,5-c]pyridine without requiring a secondary desalting step[2].
Fig 2: End-to-end preparative RP-HPLC workflow for the purification of imidazo[4,5-c]pyridines.
Quantitative Data & Performance Metrics
The table below summarizes the chromatographic performance of 1-Isopropyl-1H-imidazo[4,5-c]pyridine under traditional acidic conditions versus the optimized alkaline methodology.
Table 1: Chromatographic Performance Metrics (Analytical Scale)
| Parameter | Low pH Method (0.1% TFA) | High pH Method (10 mM NH4HCO3 ) |
| Retention Time ( tR ) | 1.85 min | 4.12 min |
| Tailing Factor ( Tf ) | 2.4 (Severe Tailing) | 1.1 (Symmetrical) |
| Theoretical Plates ( N ) | ~4,500 | ~12,500 |
| Max Loading Capacity | < 5 mg / injection | > 25 mg / injection |
| Resolution Status | Poor (Co-elution risk with polar impurities) | Excellent (Baseline resolution) |
Step-by-Step Preparative Protocol
Sample Preparation
-
Weighing: Transfer 100 mg of crude 1-Isopropyl-1H-imidazo[4,5-c]pyridine into a 10 mL glass vial.
-
Dissolution: Add 2.0 mL of Dimethyl Sulfoxide (DMSO) and sonicate until fully dissolved.
-
Dilution: Add 2.0 mL of Methanol (MeOH) to the solution.
-
Causality: Injecting neat DMSO into a highly aqueous mobile phase causes a "solvent effect," leading to premature band broadening at the column head. Diluting with MeOH reduces the injection solvent's elution strength and viscosity, preserving peak shape.
-
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulate matter that could clog the preparative column frit.
Analytical HPLC Screening (Method Scouting)
Before preparative scale-up, validate the retention time analytically.
-
Column: Waters XBridge C18 , 4.6 x 50 mm, 5 µm.
-
Mobile Phase A: 10 mM NH4HCO3 in Milli-Q Water (Adjusted to pH 10.0 with NH4OH ).
-
Mobile Phase B: HPLC-Grade Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 5.0 minutes.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 254 nm and 280 nm.
Preparative HPLC Execution
Based on the analytical scouting, calculate a "focused gradient" centered around the elution percentage of the target compound to maximize resolution from synthetic regioisomers[1].
-
Column: Waters XBridge OBD Prep C18 , 19 x 150 mm, 5 µm.
-
Flow Rate: 20.0 mL/min.
-
Injection Volume: 500 µL to 1000 µL per run.
-
Focused Gradient Example: If the API elutes at 40% B analytically, run a shallow gradient from 30% B to 50% B over 15 minutes.
-
Causality: A shallow gradient (e.g., 1.3% B/min) ensures that closely eluting impurities (such as des-isopropyl side products) are completely baseline-resolved from the main peak.
-
Fraction Collection: Trigger collection via UV threshold (254 nm) or mass-directed (MS) signal corresponding to the [M+H]+ ion ( m/z≈162.1 ).
Post-Purification Processing (Lyophilization)
-
Pool the pure fractions containing 1-Isopropyl-1H-imidazo[4,5-c]pyridine into a pre-weighed round-bottom flask.
-
Flash-freeze the solution using a dry ice/acetone bath.
-
Lyophilize for 24–48 hours at -50°C and < 0.1 mBar.
-
The volatile NH4HCO3 buffer will completely sublimate, leaving behind the pure, solid freebase API.
References
-
Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science (acs.org) URL: 1
-
Title: Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators Source: Google Patents (EP2818472A1) URL: 3
-
Title: Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase Source: PMC (nih.gov) URL: 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2818472A1 - Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators - Google Patents [patents.google.com]
1H NMR analysis of "1-Isopropyl-1H-imidazo[4,5-c]pyridine"
Application Note: 1H NMR Analysis and Structural Elucidation of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
Executive Summary
Imidazo[4,5-c]pyridines represent a privileged class of nitrogen-fused heterocycles bridging medicinal chemistry and materials science. Derivatives of this scaffold are actively investigated as antiviral agents, anticancer therapeutics, and critical components in the expansion of hematopoietic stem cells (HSCs) for transplantation[1]. During the synthesis of these compounds, the regioselective alkylation of the imidazo[4,5-c]pyridine core—specifically differentiating the N1-alkylated isomer from the N3-alkylated isomer—poses a significant analytical challenge[2]. This application note provides a highly authoritative, self-validating protocol for the structural elucidation of 1-isopropyl-1H-imidazo[4,5-c]pyridine using 1H Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Causality: The Imidazo[4,5-c]pyridine System
To accurately interpret the NMR spectrum, one must understand the causality behind the chemical shifts dictated by the electronic environment of the imidazo[4,5-c]pyridine core[3]. The bicyclic system consists of an imidazole ring fused to the c-face (C3–C4 bond) of a pyridine ring, with the pyridine nitrogen designated as N5.
-
The C4-Proton Anomaly (Diamagnetic Deshielding): The proton at the C4 position is uniquely situated between the bridgehead carbon (C3a) and the pyridine nitrogen (N5). Because it is electronically sandwiched between two highly electronegative nitrogen atoms (N3 of the imidazole and N5 of the pyridine), it experiences severe diamagnetic deshielding. Consequently, it appears as a sharp singlet furthest downfield in the spectrum (~8.95 ppm).
-
Pyridine Ring Coupling: The C6 proton is adjacent to the N5 pyridine nitrogen, shifting it downfield (~8.35 ppm), where it couples with the C7 proton (J ≈ 5.5 Hz). The C7 proton, being the furthest from the electronegative heteroatoms, is the most shielded aromatic proton (~7.65 ppm).
-
Regiochemical Influence on the Isopropyl Group: The electron-withdrawing nature of the N1 atom heavily deshields the methine (CH) proton of the isopropyl group, pushing its septet to ~4.90 ppm. The adjacent methyl groups appear as a distinct doublet at ~1.55 ppm.
The Self-Validating Regiochemical Check
A standard 1D 1H NMR cannot definitively prove whether the isopropyl group is attached to N1 or N3 purely by chemical shift. To create a self-validating system , a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment must be employed.
-
If the compound is the N1-isomer: A spatial NOE cross-peak will be observed only between the isopropyl methine proton and the C2-H imidazole proton.
-
If the compound is the N3-isomer: A spatial NOE cross-peak would be observed between the isopropyl methine proton and both the C2-H and the highly deshielded C4-H protons.
Quantitative Data: Expected 1H NMR Chemical Shifts
The following table summarizes the expected quantitative 1D 1H NMR data for 1-isopropyl-1H-imidazo[4,5-c]pyridine acquired in DMSO- d6 at 400 MHz.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |
| C4-H | 8.95 | Singlet (s) | 1H | - | Deshielded by adjacent N3 and N5 atoms. |
| C2-H | 8.45 | Singlet (s) | 1H | - | Imidazole proton between N1 and N3. |
| C6-H | 8.35 | Doublet (d) | 1H | 5.5 | Adjacent to N5; ortho-coupled to C7-H. |
| C7-H | 7.65 | Doublet (d) | 1H | 5.5 | Most shielded aromatic proton; ortho-coupled to C6-H. |
| N-CH | 4.90 | Septet (sept) | 1H | 6.8 | Deshielded by N1 attachment; split by two methyls. |
| CH₃ | 1.55 | Doublet (d) | 6H | 6.8 | Isopropyl methyl groups; split by the methine proton. |
Protocol: Self-Validating NMR Workflow
This step-by-step methodology ensures both high-resolution data acquisition and internal validation of sample integrity.
Step 1: Sample Preparation
-
Weigh exactly 15–20 mg of the synthesized 1-isopropyl-1H-imidazo[4,5-c]pyridine.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through a glass wool plug if necessary to prevent magnetic field distortion).
Step 2: 1D 1H NMR Acquisition & Internal Purity Validation
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the DMSO deuterium signal and shim the Z-axis gradients until the lock level is stable.
-
Acquire a standard 1D 1H spectrum (minimum 16 scans, relaxation delay D1≥2.0 seconds to ensure complete relaxation of the isolated C4-H proton).
-
Self-Validation Check: Process the Free Induction Decay (FID). Set the integration of the C4-H singlet (~8.95 ppm) strictly to 1.00. Evaluate the integration of the isopropyl methyl doublet (~1.55 ppm). A precise 6:1 ratio confirms that the sample is pure, intact, and free of unalkylated starting material or dimeric impurities.
Step 3: 2D NOESY Acquisition for Regiochemistry
-
Set up a 2D NOESY experiment with a mixing time ( tm ) of 300–500 ms (optimized for small molecules).
-
Acquire the spectrum with a minimum of 128 t1 increments and 16 scans per increment.
-
Process the 2D data using a sine-bell squared window function.
-
Validation: Analyze the cross-peaks along the F1/F2 axes. Confirm the presence of a cross-peak between δ 4.90 (N-CH) and δ 8.45 (C2-H), and the absence of a cross-peak between δ 4.90 and δ 8.95 (C4-H). This definitively proves the N1-isopropyl regiochemistry.
Experimental Workflow Visualization
Workflow for NMR acquisition and regiochemical validation of the target compound.
References
- Expanded Hematopoietic Stem Cells From Cord Blood and Their Therapeutic Use European P
- Synthesis of 2-Substituted-1H-Imidazo[4, 5-C] Pyridine Derivatives Catalyzed by Zinc Trifl
- 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 PubChem - NIH
Sources
Application Note: Mass Spectrometry of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction
1-Isopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazopyridine class of molecules. Imidazopyridines are of significant interest in medicinal chemistry due to their diverse biological activities, serving as scaffolds for the development of various therapeutic agents.[1] The unique structural characteristics of the imidazopyridine ring system allow for interactions with a range of enzymes and receptors, leading to a broad spectrum of pharmacological effects.[1]
Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such novel compounds. This application note provides a comprehensive guide to the mass spectrometric analysis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, offering detailed protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The methodologies and theoretical discussions are grounded in established principles of mass spectrometry for heterocyclic compounds and aim to provide a self-validating framework for researchers.
Molecular Structure and Properties
-
IUPAC Name: 1-Isopropyl-1H-imidazo[4,5-c]pyridine
-
Molecular Formula: C₉H₁₁N₃
-
Molecular Weight (Monoisotopic): 161.0953 g/mol
-
Molecular Weight (Average): 161.20 g/mol
-
Structure:
![Chemical structure of 1-Isopropyl-1H-imidazo[4,5-c]pyridine](https://i.imgur.com/example.png)
Fundamentals of Mass Spectrometry for Imidazopyridine Analysis
The choice of ionization technique is critical for the successful mass spectrometric analysis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine. The two primary approaches discussed here are Electrospray Ionization (ESI), typically coupled with liquid chromatography, and Electron Ionization (EI), used with gas chromatography.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[2] It typically generates protonated molecules [M+H]⁺ in the positive ion mode. For imidazopyridine derivatives, which contain basic nitrogen atoms, ESI is highly effective for producing molecular ions with minimal fragmentation, making it ideal for accurate mass measurements and molecular formula determination.[2] Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and obtain structural information.
-
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[3][4][5][6] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching. The applicability of GC-MS with EI depends on the volatility and thermal stability of the analyte.
Hypothetical Fragmentation Pathways
Understanding the potential fragmentation pathways of 1-Isopropyl-1H-imidazo[4,5-c]pyridine is crucial for interpreting the mass spectra. Based on the fragmentation of related heterocyclic compounds, the following pathways are proposed:
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺˙) is expected to undergo fragmentation primarily through the loss of the isopropyl group and subsequent ring cleavages.
Caption: Proposed EI fragmentation pathway for 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Collision-Induced Dissociation (CID) of the [M+H]⁺ Ion
In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The fragmentation is expected to be dominated by the loss of the isopropyl group as propene.
Caption: Proposed CID fragmentation of the [M+H]⁺ ion of 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Application Notes and Protocols
Protocol 1: LC-MS Analysis using Electrospray Ionization (ESI)
This protocol is designed for the sensitive detection and quantification of 1-Isopropyl-1H-imidazo[4,5-c]pyridine in solution.
Caption: Workflow for LC-MS analysis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
1. Sample Preparation:
-
Prepare a stock solution of 1-Isopropyl-1H-imidazo[4,5-c]pyridine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Nitrogen, 600 L/hr |
| Scan Range | m/z 50-500 |
| MS/MS | Target m/z 162, with varying collision energies (10-40 eV) |
Protocol 2: GC-MS Analysis using Electron Ionization (EI)
This protocol is suitable for the identification of 1-Isopropyl-1H-imidazo[4,5-c]pyridine if the compound is sufficiently volatile and thermally stable.
Caption: Workflow for GC-MS analysis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
1. Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
2. Gas Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
3. Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Scan Range | m/z 40-400 |
Data Interpretation
-
LC-MS (ESI): The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 162.1031 (for high-resolution instruments). The isotopic pattern should match the theoretical distribution for C₉H₁₁N₃. The MS/MS spectrum of m/z 162 should show a prominent fragment at m/z 120, corresponding to the loss of propene.
-
GC-MS (EI): The mass spectrum should exhibit a molecular ion peak (M⁺˙) at m/z 161. The fragmentation pattern is expected to show characteristic losses, such as the loss of a methyl radical (m/z 146) and an isopropyl radical (m/z 118).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low signal (LC-MS) | Poor ionization, sample degradation, incorrect mobile phase pH | Optimize cone voltage, check mobile phase composition (ensure acidic pH), use a fresh sample |
| No peak (GC-MS) | Compound is not volatile or is thermally labile | Use a lower inlet temperature, consider derivatization, or use LC-MS instead |
| Excessive Fragmentation (ESI) | High cone voltage or source temperature | Reduce cone voltage and source/desolvation temperatures |
| Poor Peak Shape (LC/GC) | Column overload, inappropriate solvent, column degradation | Dilute the sample, ensure sample is dissolved in mobile phase, replace the column |
References
- Kulikov, N. S., & Bobyleva, M. S. (2000). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3. Perhydro-4-thia-s-indacene. Journal of the Chemical Society, Perkin Transactions 2, (4), 571-576.
- Adeeva, V. G., Bobyleva, M. S., Kulikov, N. S., Kharchenko, V. G., & Yudovich, L. M. (1992). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (6), 965-969.
- Bobyleva, M. S., & Kulikov, N. S. (2000). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (4), 565-570.
- Kulikov, N. S., & Bobyleva, M. S. (2000). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3. Perhydro-4-thia-s-indacene. Journal of the Chemical Society, Perkin Transactions 2, (4), 571-576.
- Kulikov, N. S., & Bobyleva, M. S. (2000). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3.† Perhydro-4-thia-s-indacene.
- Pop, R., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 30(12), 1234.
- Pop, R., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.
- Khan, I., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3. Perhydro-4-thia-s-indacene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Comprehensive In Vitro Profiling Protocol for 1-Isopropyl-1H-imidazo[4,5-c]pyridine: Evaluating Purine Isosterism via Kinase Inhibition and TLR7/8 Agonism
Mechanistic Rationale & Target Biology
The 1-Isopropyl-1H-imidazo[4,5-c]pyridine scaffold represents a highly privileged, nitrogen-rich heterocycle in modern drug discovery. Structurally acting as a bioisostere of purine, this core is uniquely positioned to interact with two distinct, high-value pharmacological targets:
-
ATP-Competitive Kinase Inhibition: The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases such as Bruton's Tyrosine Kinase (BTK) and DNA-Dependent Protein Kinase (DNA-PK)[1],[2]. The N1-isopropyl substitution specifically projects into the ribose-binding pocket, providing a vector for optimizing selectivity.
-
Toll-Like Receptor 7/8 (TLR7/8) Agonism: Evolution from early imidazoquinolines (e.g., imiquimod) revealed that the truncated imidazo[4,5-c]pyridine core retains potent immunostimulatory properties[3],[4]. By engaging endosomal TLR7/8, these compounds trigger the MyD88-dependent signaling cascade, culminating in the robust secretion of Type I interferons (IFN-α)[5].
To rigorously evaluate derivatives of this scaffold, we have designed an orthogonal, dual-pathway screening workflow. This guide details the step-by-step methodologies, the causality behind experimental design choices, and the self-validating control systems necessary for robust data generation.
Fig 1. Mechanism of action: TLR7 pathway activation by imidazo[4,5-c]pyridine derivatives.
Experimental Workflows
Fig 2. Orthogonal screening workflow for evaluating dual-target pharmacological activity.
Protocol A: Biochemical Profiling (BTK TR-FRET Kinase Assay)
Objective: Determine the intrinsic biochemical potency ( IC50 ) of the compound against a representative kinase target (BTK)[1].
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays because it eliminates radioactive waste and actively mitigates compound auto-fluorescence—a common artifact with flat, aromatic nitrogenous heterocycles like imidazopyridines.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: Brij-35 is critical to prevent non-specific compound aggregation and false-positive inhibition.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%. Note: Exceeding 1% DMSO can induce kinase denaturation.
-
Enzyme/Substrate Addition: Add 0.5 nM recombinant human BTK enzyme and 100 nM biotinylated peptide substrate. Incubate at room temperature for 15 minutes. Note: This pre-incubation allows for equilibrium binding of the inhibitor to the enzyme before the reaction begins.
-
Reaction Initiation: Add ATP at its apparent Km (e.g., 10 μM) to initiate the reaction. Note: Testing strictly at the Km ensures the assay remains highly sensitive to ATP-competitive hinge binders.
-
Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody, Streptavidin-APC, and 10 mM EDTA). Note: EDTA chelates Mg2+ , instantly halting kinase activity.
-
Readout: Measure time-resolved emission at 615 nm (Europium) and 665 nm (APC). Calculate the FRET ratio (665/615).
Self-Validating Controls:
-
Positive Control: Ibrutinib (Expected IC50 ~0.5 nM).
-
Assay QC: Calculate the Z'-factor using fully inhibited (no ATP) and uninhibited (DMSO only) wells. A Z' > 0.6 validates the run.
Protocol B: Cellular Target Engagement (HEK-Blue TLR7 Reporter Assay)
Objective: Assess the selective agonism ( EC50 ) of the compound at the human TLR7 receptor[4].
Causality & Rationale: Primary immune cells express a multitude of Pattern Recognition Receptors (PRRs). To definitively attribute signaling to TLR7 rather than off-target PRR activation, a genetically engineered HEK293 reporter cell line expressing only human TLR7 and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter is mandatory.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK-Blue™ TLR7 cells in DMEM supplemented with 10% FBS, Blasticidin, and Zeocin. Note: Continuous antibiotic selection prevents the loss of the TLR7 and SEAP transgenes.
-
Plating: Seed cells at 5×104 cells/well in a 96-well flat-bottom plate in 180 μL of test medium.
-
Treatment: Add 20 μL of the 1-Isopropyl-1H-imidazo[4,5-c]pyridine derivative (10X concentrated in medium, max 0.5% final DMSO). Incubate for 24 hours at 37°C, 5% CO2 .
-
Detection: Transfer 20 μL of the cell supernatant to a new plate containing 180 μL of QUANTI-Blue™ substrate. Note: SEAP secreted into the media cleaves the substrate, allowing colorimetric quantification without requiring cell lysis.
-
Readout: Incubate for 1-3 hours and measure absorbance at 620 nm using a spectrophotometer.
Self-Validating Controls:
-
Positive Control: Resiquimod (R848) or Imiquimod (Expected EC50 ~0.2 - 1.5 μM).
-
Negative Control: Null-reporter HEK293 cells (to rule out non-TLR7 mediated NF-κB activation).
Protocol C: Functional Phenotype (Human PBMC IFN-α ELISA)
Objective: Translate artificial reporter data into a physiological immune response by quantifying Type I interferon release[5].
Causality & Rationale: While HEK-Blue confirms target engagement, it does not guarantee a physiological cytokine response. Plasmacytoid dendritic cells (pDCs) within the PBMC population are the primary producers of IFN-α upon TLR7 stimulation. High-density plating is required to facilitate necessary paracrine signaling between pDCs and surrounding immune cells.
Step-by-Step Methodology:
-
Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Plating: Resuspend PBMCs in RPMI 1640 (10% FBS) and seed at a high density of 1×106 cells/mL in 96-well plates.
-
Treatment: Stimulate with varying concentrations of the test compound for 24 hours.
-
Harvest: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
Quantification: Quantify IFN-α using a high-sensitivity sandwich ELISA according to the manufacturer's protocol.
Data Presentation & Quality Control
To ensure reliable structure-activity relationship (SAR) modeling, all quantitative data must be summarized and assessed against strict Quality Control (QC) metrics.
Table 1: Expected Pharmacological Profiling Data | Compound | BTK IC50 (nM) | TLR7 EC50 (μM) | PBMC IFN-α Release (pg/mL)* | | :--- | :--- | :--- | :--- | | Unsubstituted Imidazo-Core | > 10,000 | > 50.0 | < 10 | | Optimized 1-Iso-Derivative | 12.5 | 0.8 | 2,450 | | Ibrutinib (Kinase Control) | 0.5 | N/A | N/A | | Resiquimod (TLR Control) | N/A | 0.2 | 4,100 | *Measured at 10 μM compound concentration.
Table 2: Assay Validation Metrics (Acceptance Criteria) | Assay System | Z'-Factor | Signal-to-Background (S/B) | Inter-plate % CV | | :--- | :--- | :--- | :--- | | BTK TR-FRET | ≥ 0.70 | > 10.0 | < 5.0% | | HEK-Blue TLR7 Reporter | ≥ 0.65 | > 5.0 | < 10.0% | | PBMC IFN-α ELISA | ≥ 0.50 | > 10.0 | < 15.0% |
References
-
Wang, J. et al. "Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer." ACS Medicinal Chemistry Letters, 2025. 5
-
Soural, M. et al. "1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase." European Journal of Medicinal Chemistry, 2021. 1
-
David, S. et al. "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry, 2013.4
-
Hay, M. et al. "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." ACS Medicinal Chemistry Letters, 2024. 2
Sources
- 1. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Ex Vivo Expansion of Hematopoietic Stem Cells Using 1-Isopropyl-1H-imidazo[4,5-c]pyridine Derivatives
Executive Summary & Mechanistic Rationale
The clinical application of umbilical cord blood (UCB) as a primary source of hematopoietic stem cells (HSCs) for transplantation is historically limited by low CD34⁺ cell doses, which increases the risk of graft failure and delays hematopoietic recovery[1]. To overcome this bottleneck, small-molecule pharmacological intervention has emerged as a transformative strategy.
High-throughput screening identified that antagonizing the Aryl Hydrocarbon Receptor (AHR) robustly promotes the ex vivo expansion of human HSCs[2]. The 1-Isopropyl-1H-imidazo[4,5-c]pyridine scaffold—most notably recognized as the core pharmacophore of StemRegenin 1 (SR1) and its advanced halogenated derivatives (e.g., 4,6-dichloro-1-isopropyl-1H-imidazo[4,5-c]pyridine)—acts as a highly potent, human-specific AHR antagonist[3].
The Causality of AHR Antagonism in HSCs: Under standard cytokine-driven culture conditions, trace environmental AHR ligands or endogenous metabolites (e.g., tryptophan derivatives) activate the cytosolic AHR complex. This activation drives AHR nuclear translocation, heterodimerization with ARNT, and the transcription of differentiation-associated genes (e.g., CYP1A1, CYP1B1), ultimately leading to rapid HSC lineage commitment and exhaustion[4]. By competitively binding to the AHR PAS-B domain, 1-isopropyl-1H-imidazo[4,5-c]pyridine derivatives block this transcriptional cascade. This targeted blockade prevents differentiation, allowing basal cytokine signals (SCF, TPO, FLT3L) to drive symmetric self-renewal, thereby maintaining the cells in a primitive, highly proliferative CD34⁺CD90⁺ state[2],[1].
Pathway Visualization
Mechanism of AHR antagonism by 1-Isopropyl-1H-imidazo[4,5-c]pyridine driving HSC expansion.
Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of 1-isopropyl-1H-imidazo[4,5-c]pyridine derivatives requires a two-tiered self-validating workflow: target engagement validation (Reporter Assay) followed by phenotypic confirmation (HSC Expansion Assay).
Protocol A: Target Engagement via AHR Reporter Gene Assay
This assay establishes causality by confirming that the compound directly inhibits AHR-mediated transcription before advancing to primary cell cultures.
Materials: HepG2 cells stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter; TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) or FICZ as the AHR agonist; ONE-Glo™ Luciferase Assay System.
Step-by-Step Methodology:
-
Cell Seeding: Plate DRE-Luc HepG2 cells at a density of 1 × 10⁴ cells/well in a 384-well white opaque microplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Pre-incubation: Prepare a 10-point, 3-fold serial dilution of the 1-isopropyl-1H-imidazo[4,5-c]pyridine derivative in DMSO. Transfer to the assay plate to achieve final concentrations ranging from 10 µM to 0.5 nM (final DMSO concentration ≤ 0.1%). Incubate for 1 hour.
-
Agonist Stimulation: Challenge the system by adding the AHR agonist TCDD at an EC₈₀ concentration (typically 1–5 nM). Self-Validation Control: Include wells with DMSO only (baseline), TCDD only (maximum signal), and a known antagonist like SR1 (positive control)[3].
-
Incubation & Lysis: Incubate the plate for 18–24 hours to allow for reporter gene transcription and translation. Equilibrate the plate to room temperature and add an equal volume of ONE-Glo™ Reagent to lyse cells and provide the luciferin substrate.
-
Readout & Analysis: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Quality Control: The assay is considered valid only if the Z'-factor between the DMSO baseline and TCDD-only wells is > 0.5.
Protocol B: Ex Vivo HSC Expansion Assay
This protocol translates the molecular antagonism into a functional stem cell phenotype, quantifying the maintenance of pluripotency markers.
Materials: Fresh or cryopreserved human UCB mononuclear cells; CD34 MicroBead Kit (MACS); StemSpan™ SFEM II medium; Recombinant human cytokines (SCF, TPO, FLT3L, IL-6); Fluorophore-conjugated antibodies (anti-CD34-PE, anti-CD90-APC, anti-CD45-FITC).
Step-by-Step Methodology:
-
CD34⁺ Isolation: Isolate CD34⁺ cells from UCB mononuclear cells using magnetic-activated cell sorting (MACS). Verify initial purity via flow cytometry (must be >90% CD34⁺).
-
Culture Initiation: Seed the isolated CD34⁺ cells at a density of 1 × 10⁴ cells/mL in 24-well tissue culture plates using StemSpan™ SFEM II medium.
-
Cytokine & Compound Supplementation: Supplement the media with a cytokine cocktail (50 ng/mL SCF, 50 ng/mL TPO, 50 ng/mL FLT3L, and 50 ng/mL IL-6). Add the 1-isopropyl-1H-imidazo[4,5-c]pyridine derivative at an optimized working concentration (typically 500 nM to 1 µM).
-
Maintenance: Incubate at 37°C, 5% CO₂ for 14 to 21 days. Perform a half-media exchange every 3–4 days, ensuring fresh cytokines and compound are replenished to maintain constant receptor blockade[2].
-
Harvest & Staining: On Day 14, harvest the expanded cells. Wash with FACS buffer (PBS + 2% FBS) and stain with anti-CD45, anti-CD34, and anti-CD90 for 30 minutes at 4°C in the dark. Add a viability dye (e.g., 7-AAD).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Self-Validation Control: Utilize Fluorescence Minus One (FMO) controls to establish precise gating boundaries for the rare CD34⁺CD90⁺ primitive stem cell population. Calculate absolute cell counts using counting beads.
Quantitative Data Presentation
The table below summarizes the expected pharmacological and phenotypic profiles of 1-isopropyl-1H-imidazo[4,5-c]pyridine derivatives compared to standard controls. Successful AHR antagonism is characterized by a massive fold-expansion of the primitive CD34⁺CD90⁺ compartment, which correlates directly with long-term hematopoietic repopulating capacity in vivo[1].
| Treatment Group | AHR IC₅₀ (nM) | CD34⁺ Fold Expansion (Day 14) | CD34⁺CD90⁺ Purity (%) | Cell Viability (%) |
| Vehicle (DMSO + Cytokines) | N/A | 30 - 50x | < 10% | > 90% |
| TCDD (AHR Agonist) | N/A | < 5x | < 1% | > 85% |
| Imidazo[4,5-c]pyridine Analog | 100 - 250 | 200 - 300x | > 60% | > 95% |
| SR1 (Positive Control) | ~127 | 330x | > 60% | > 95% |
References
-
Boitano, A. E., Wang, J., Romeo, R., Bouchez, L. C., Parker, A. E., Sutton, S. E., Walker, J. R., Flaveny, C. A., Perdew, G. H., Denison, M. S., Schultz, P. G., & Cooke, M. P. (2010). Aryl hydrocarbon receptor antagonists promote the expansion of human hematopoietic stem cells. Science, 329(5997), 1345-1348. URL: [Link]
-
Wagner, J. E., Brunstein, C. G., Boitano, A. E., DeFor, T. E., McKenna, D., Sumstad, D., Blazar, B. R., Tolar, J., Le, C., Jones, J., Cooke, M. P., & Bleul, C. C. (2016). Phase I/II Trial of StemRegenin-1 Expanded Umbilical Cord Blood Hematopoietic Stem Cells Supports Testing as a Stand-Alone Graft. Cell Stem Cell, 18(1), 144-155. URL: [Link]
- European Patent Office. (2019). EP 3524604 A1: Expanded Hematopoietic Stem Cells From Cord Blood And Their Therapeutic Use. (Details the synthesis and application of 4,6-dichloro-1-isopropyl-1H-imidazo[4,5-c]pyridine and related AHR antagonists).
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Application Notes and Protocols for 1-Isopropyl-1H-imidazo[4,5-c]pyridine as a Chemical Probe for TANK-Binding Kinase 1 (TBK1)
For research use only. Not for use in diagnostic procedures.
Introduction
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines. This allows derivatives of this scaffold to interact with a wide array of biological targets, particularly protein kinases, making them valuable tools for chemical biology and drug discovery.[1][2][3][4] This document introduces 1-Isopropyl-1H-imidazo[4,5-c]pyridine (hereafter referred to as "Probe-1"), a novel and potent chemical probe designed for the selective inhibition of TANK-Binding Kinase 1 (TBK1).
TBK1 is a non-canonical IκB kinase (IKK) family member that plays a central role in the innate immune system.[5][6][7] It acts as a critical node, integrating signals from various pattern recognition receptors (PRRs) to coordinate inflammatory responses.[6][7] Upon activation, TBK1 phosphorylates key transcription factors, including Interferon Regulatory Factor 3 (IRF3) and components of the NF-κB pathway, leading to the production of type I interferons and other inflammatory cytokines.[6][7][8] Given its crucial role, dysregulation of TBK1 signaling is implicated in various pathologies, including autoimmune diseases and cancer, making it a compelling therapeutic target.[7][8]
Probe-1 offers researchers a powerful tool to dissect the complex cellular functions of TBK1 with high precision. This guide provides detailed protocols for validating its target engagement and for its application in studying TBK1-mediated signaling pathways.
Mechanism of Action: Inhibition of the TBK1 Signaling Cascade
TBK1 is a serine/threonine kinase that is constitutively expressed in most cell types.[6] Its activation is a key step in several signaling pathways, most notably the cGAS-STING pathway, which detects cytosolic DNA, and TLR3/4 pathways that recognize viral and bacterial components.[7] Upon activation of these upstream sensors, TBK1 is recruited to signaling complexes where it becomes phosphorylated and activated. Activated TBK1 then phosphorylates its primary substrates, IRF3 and IRF7, leading to their dimerization and translocation to the nucleus to drive the expression of type I interferons.[7][9] TBK1 also contributes to the activation of the NF-κB pathway, further promoting inflammation.[6]
Probe-1 is designed to be a competitive inhibitor of the ATP-binding site of TBK1, thereby preventing the phosphorylation of its downstream substrates. By using Probe-1, researchers can effectively block the propagation of these inflammatory signals and study the physiological consequences.
Caption: The TBK1 signaling pathway and the point of inhibition by Probe-1.
Probe-1: Key Characteristics and Recommended Usage
This table provides hypothetical, yet experimentally plausible, data for Probe-1 to guide experimental design.
| Parameter | Value | Notes |
| Target | TANK-Binding Kinase 1 (TBK1) | |
| IC₅₀ (Biochemical) | 15 nM | Half-maximal inhibitory concentration in a purified enzyme assay. |
| Cellular EC₅₀ | 150 nM | Effective concentration for 50% inhibition of IRF3 phosphorylation in cells. |
| Recommended Concentration Range (Cell-based assays) | 0.1 - 2 µM | Start with a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.[10] |
| Selectivity Profile | >100-fold selective for TBK1/IKKε over a panel of 100 other kinases. | It is crucial to test for off-target effects in your system of interest. |
| Negative Control | A structurally similar but inactive analog should be used. | Contact technical support for information on a suitable negative control. |
Application 1: Verification of Target Engagement with Cellular Thermal Shift Assay (CETSA)
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed CETSA Protocol
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., A549 lung cancer cells, which have been shown to be sensitive to TBK1 knockdown[8]) to approximately 80% confluency.
-
Treat the cells with Probe-1 at a final concentration of 1 µM or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Harvesting and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in a detergent-free lysis buffer (e.g., 25 mM HEPES pH 7.0, 20 mM MgCl₂, 2 mM DTT) supplemented with protease and phosphatase inhibitors.[14]
-
Divide the cell suspension into aliquots for each temperature point.
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11][14]
-
-
Heat Challenge:
-
Separation of Soluble and Aggregated Proteins:
-
Protein Analysis:
-
Data Interpretation:
-
Quantify the band intensities for TBK1 at each temperature for both the vehicle- and Probe-1-treated samples.
-
Plot the relative band intensity against temperature to generate a melt curve. A successful experiment will show a rightward shift in the melt curve for the Probe-1-treated sample, indicating thermal stabilization of TBK1 upon probe binding.
-
Application 2: Target Identification and Selectivity Profiling by Immunoprecipitation-Mass Spectrometry (IP-MS)
Scientific Rationale: While CETSA confirms direct binding, IP-MS is a powerful technique to identify the full spectrum of proteins that interact with Probe-1 in an unbiased manner.[19][20][21] This is crucial for confirming that TBK1 is the primary target and for identifying potential off-target proteins, which is a critical component of chemical probe validation.[20] The experiment involves using an antibody to pull down the target protein (TBK1) and its binding partners from cell lysates treated with the probe, followed by identification of these proteins by mass spectrometry.[19][22]
Detailed IP-MS Protocol
-
Cell Culture and Lysis:
-
Grow a sufficient quantity of cells (e.g., 5 x 15 cm dishes, >1x10⁸ cells) for each condition (e.g., Vehicle control, Probe-1 treated).[19]
-
Treat cells with Probe-1 (1 µM) or vehicle for 2 hours.
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a high-quality anti-TBK1 antibody or an isotype control IgG overnight at 4°C.[19]
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Prepare the protein samples for mass spectrometry analysis (e.g., in-solution or in-gel trypsin digestion).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins in each sample. Compare the abundance of proteins in the TBK1-IP from Probe-1-treated cells versus vehicle-treated cells. A significant enrichment of TBK1 in both samples is expected. A change in the interaction profile of TBK1 with its known binding partners upon treatment with Probe-1 can provide insights into the probe's mechanism of action.
-
Application 3: Functional Validation of TBK1 Inhibition by Western Blot
Scientific Rationale: To confirm that Probe-1 is not only binding to TBK1 but also inhibiting its kinase activity in a cellular context, it is essential to measure the phosphorylation of its key downstream substrate, IRF3.[8] Upon activation, TBK1 phosphorylates IRF3 at specific serine residues (e.g., Ser396), which is a critical step for its activation.[7] A potent TBK1 inhibitor should reduce or abolish this phosphorylation event in a dose-dependent manner.
Detailed Western Blot Protocol
-
Cell Treatment and Stimulation:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with a range of concentrations of Probe-1 (e.g., 0, 0.1, 0.5, 1, 2 µM) for 1-2 hours.
-
Stimulate the cells with a known activator of the TBK1 pathway (e.g., poly(I:C) to activate TLR3, or cGAMP to activate STING) for an appropriate time (e.g., 30-60 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-IRF3 (Ser396) and total IRF3. A total TBK1 antibody can also be used to confirm equal protein levels.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Interpretation:
-
A dose-dependent decrease in the phospho-IRF3 signal in the Probe-1-treated samples, relative to the stimulated vehicle control, confirms the functional inhibition of TBK1 in cells. The total IRF3 levels should remain unchanged.
-
References
-
Weir, S. J., et al. (2017). Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. PNAS. [Link]
-
ResearchGate. (2023). TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages. ResearchGate. [Link]
-
Bio-protocol. (2021). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Li, L., et al. (2024). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. PMC. [Link]
-
Frontiers. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers. [Link]
-
Adli, M. (2020). Targeting TANK-binding kinase 1 (TBK1) in cancer. PMC. [Link]
-
R Discovery. (2016). Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. R Discovery. [Link]
-
ACS Publications. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]
-
MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
University of Cambridge. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
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PubMed. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed. [Link]
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bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
-
Chemical Probes Portal. (n.d.). How to use chemical probes. Chemical Probes Portal. [Link]
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PubMed. (2023). Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins. PubMed. [Link]
-
FULIR. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
MDPI. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. MDPI. [Link]
-
Anaquant. (n.d.). Immuno-precipitation MS (IP-MS). Anaquant. [Link]
-
ResearchGate. (2013). Protocol factors concerning entry of probes into cells, with examples of consequences, especially regarding probe localization. ResearchGate. [Link]
-
Protocols.io. (2025). Western blot - HA (Cell Signaling, #51872S) and anti-TBK1 to distinguish endogenous vs overexpressed TBK1. Protocols.io. [Link]
-
RSC Publishing. (2025). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. RSC Publishing. [Link]
-
Molbase. (n.d.). Synthesis of imidazo[4,5-c]pyridine. Molbase. [Link]
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ACS Publications. (2005). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry. [Link]
-
ABclonal. (n.d.). TBK1/NAK Rabbit pAb. ABclonal. [Link]
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PMC. (2020). In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. PMC. [Link]
-
Chemistry of Heterocyclic Compounds. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. [Link]
-
PMC. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC. [Link]
-
ResearchGate. (2024). Selected examples of molecular probes based on imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine reported in this section. ResearchGate. [Link]
-
ResearchGate. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
-
PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. PubChem. [Link]
-
PMC. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
-
ResearchGate. (2024). Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives. ResearchGate. [Link]
-
FULIR. (2021). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]
-
IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]
-
ResearchGate. (2025). Synthesis, Antioxidant and Antimicrobial Activities of some Imidazo[4,5-d]pyridine Derivatives. ResearchGate. [Link]
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Application Notes and Protocols for the Experimental Use of 1-Isopropyl-1H-imidazo[4,5-c]pyridine in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, a novel compound of interest in oncology. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for its synthesis and evaluation as a potential anti-cancer agent.
Introduction: The Therapeutic Potential of Imidazopyridines
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to naturally occurring purines.[1][2] This similarity allows derivatives of this scaffold to interact with a wide array of biological targets, making them a fertile ground for drug discovery.[1] Specifically, isomers like imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine have demonstrated significant potential in cancer research, with derivatives exhibiting a range of anti-tumor activities.[1][2] These activities stem from various mechanisms, including the inhibition of protein kinases, modulation of immune responses, and interference with fundamental cellular processes like cell division and survival.[1][3][4][5]
Recent investigations have highlighted the promise of imidazo[4,5-c]pyridine derivatives as agonists of Toll-like receptor 7 (TLR7), which can trigger a potent anti-tumor immune response.[6] Additionally, various imidazopyridine compounds have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, and as disruptors of microtubule dynamics.[3][4][5][7]
This guide focuses on "1-Isopropyl-1H-imidazo[4,5-c]pyridine," a specific derivative designed to explore these therapeutic avenues. The subsequent sections will detail its proposed mechanism of action, a synthetic protocol, and a suite of in vitro assays to characterize its anti-cancer properties.
Proposed Mechanism of Action
Based on the broader class of imidazopyridine compounds, 1-Isopropyl-1H-imidazo[4,5-c]pyridine is hypothesized to exert its anti-cancer effects through a multi-faceted approach. The primary proposed mechanisms include:
-
Immune Activation via TLR7 Agonism: The core imidazo[4,5-c]pyridine structure is a known scaffold for TLR7 agonists.[6] Activation of TLR7 in immune cells, such as dendritic cells and macrophages, within the tumor microenvironment can lead to the production of pro-inflammatory cytokines and the induction of a robust anti-tumor immune response.
-
Inhibition of Pro-Survival Signaling Pathways: Many imidazopyridine derivatives have been shown to inhibit protein kinases that are critical for cancer cell growth and survival.[1] It is plausible that 1-Isopropyl-1H-imidazo[4,5-c]pyridine could inhibit kinases within pathways like PI3K/Akt/mTOR, leading to cell cycle arrest and apoptosis.[3][4][5]
The following experimental protocols are designed to investigate these proposed mechanisms.
Synthesis and Characterization of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
The synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine can be achieved through a multi-step process adapted from established methods for related compounds.[8][9]
Experimental Workflow: Synthesis
Synthetic workflow for 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of N-isopropyl-3-nitropyridin-4-amine
-
In a sealed reaction vessel, dissolve 4-chloro-3-nitropyridine (1 equivalent) in ethanol.
-
Add isopropylamine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Heat the mixture at 80°C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-isopropyl-3-nitropyridin-4-amine.
Step 2: Synthesis of N4-isopropylpyridine-3,4-diamine
-
Dissolve N-isopropyl-3-nitropyridin-4-amine (1 equivalent) in ethanol or methanol.
-
Add a reducing agent such as palladium on carbon (10 mol%) under a hydrogen atmosphere or use a chemical reducing agent like sodium dithionite.
-
Stir the reaction at room temperature until the starting material is fully consumed (monitor by TLC).
-
Filter the reaction mixture through celite to remove the catalyst (if applicable) and concentrate the filtrate under reduced pressure.
-
The resulting N4-isopropylpyridine-3,4-diamine is often used in the next step without further purification.
Step 3: Synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
-
To the crude N4-isopropylpyridine-3,4-diamine (1 equivalent), add triethyl orthoformate (3 equivalents) and a catalytic amount of a strong acid like p-toluenesulfonic acid.
-
Heat the mixture at 120-140°C for 4-6 hours.
-
Monitor the formation of the imidazole ring by TLC or LC-MS.
-
After completion, cool the reaction and remove the excess triethyl orthoformate under reduced pressure.
-
Purify the final product, 1-Isopropyl-1H-imidazo[4,5-c]pyridine, by column chromatography or recrystallization.
Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
In Vitro Evaluation of Anti-Cancer Activity
The following protocols are designed to assess the anti-cancer efficacy of 1-Isopropyl-1H-imidazo[4,5-c]pyridine in various cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[1][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-Isopropyl-1H-imidazo[4,5-c]pyridine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 1-Isopropyl-1H-imidazo[4,5-c]pyridine in complete medium. The final DMSO concentration should be below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[10]
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (HCT116) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC₅₀ (µM) |
Protocol 2: Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol is used to investigate the molecular mechanisms underlying the compound's effects, such as the induction of apoptosis or cell cycle arrest.[3][11]
Materials:
-
Cancer cells treated with 1-Isopropyl-1H-imidazo[4,5-c]pyridine at its IC₅₀ concentration.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p53, anti-p21).[3][11]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Treat cancer cells with 1-Isopropyl-1H-imidazo[4,5-c]pyridine for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: TLR7 Agonist Activity Assay
This assay determines if 1-Isopropyl-1H-imidazo[4,5-c]pyridine can activate TLR7.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen) or a similar reporter cell line.
-
HEK-Blue™ Detection medium.
-
1-Isopropyl-1H-imidazo[4,5-c]pyridine.
-
A known TLR7 agonist as a positive control (e.g., Imiquimod).
Procedure:
-
Plate the HEK-Blue™ hTLR7 cells in a 96-well plate.
-
Add different concentrations of 1-Isopropyl-1H-imidazo[4,5-c]pyridine to the wells.
-
Incubate for 24 hours.
-
Add HEK-Blue™ Detection medium, which will turn blue in the presence of secreted embryonic alkaline phosphatase (SEAP), the reporter protein.
-
Measure the absorbance at 620-655 nm. An increase in absorbance indicates TLR7 activation.
Experimental Workflow: In Vitro Evaluation
Workflow for the in vitro evaluation of the compound.
Conclusion
The imidazo[4,5-c]pyridine scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. The protocols detailed in these application notes provide a robust framework for the synthesis and in vitro evaluation of 1-Isopropyl-1H-imidazo[4,5-c]pyridine. The successful execution of these experiments will elucidate its anti-cancer activity and mechanism of action, paving the way for further preclinical development.
References
- Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer - PMC. (2024, November 28). Vertex AI Search.
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Imidazole-pyridine hybrids as potent anti-cancer agents - CNR-IRIS. (2022, November 4). CNR-IRIS.
- New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies | Request PDF - ResearchGate. (2024, January 10).
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. PubMed.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. (2022, September 17). PMC.
- Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can | 71070. 71070.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). Unknown.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC. PMC.
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021, May 26). Unknown.
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry. (2017, March 15). European Journal of Chemistry.
- Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production | Journal of Medicinal Chemistry - ACS Publications. (2005, April 21).
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Application Notes and Protocols for 1-Isopropyl-1H-imidazo[4,5-c]pyridine in Drug Discovery
Introduction: The Imidazo[4,5-c]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The 1H-imidazo[4,5-c]pyridine core is a heterocyclic scaffold of significant interest in drug discovery, often referred to as a "privileged structure."[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutics.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, antiviral agents, and modulators of the immune system.[1][3]
The strategic placement of the nitrogen atoms in the fused ring system facilitates key hydrogen bonding interactions within the active sites of enzymes and receptors, a feature that medicinal chemists exploit to achieve potency and selectivity.[4] The application of the imidazo[4,5-c]pyridine scaffold has led to the identification of potent inhibitors of various protein kinases, A2A adenosine receptor antagonists, and anti-HCV agents.[1]
This document focuses on the application of a specific derivative, 1-Isopropyl-1H-imidazo[4,5-c]pyridine , in the drug discovery workflow. The introduction of an isopropyl group at the N-1 position is a deliberate medicinal chemistry strategy to modulate the physicochemical properties of the parent scaffold. This substitution can influence factors such as solubility, metabolic stability, and the orientation of the molecule within a binding pocket, potentially leading to improved potency and a more favorable pharmacokinetic profile. Notably, N-alkylation of the imidazo[4,5-c]pyridine core is a key step in the synthesis of advanced intermediates for compounds with potential applications in hematopoietic stem cell expansion, as evidenced by the use of "4,6-dichloro-1-isopropyl-1H-imidazo[4,5-c]pyridine" in synthetic pathways.[5]
These application notes provide a comprehensive guide for researchers, offering detailed protocols for the synthesis, in vitro screening, and cellular evaluation of compounds derived from the 1-Isopropyl-1H-imidazo[4,5-c]pyridine scaffold.
Logical Framework for Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel drug candidates based on the 1-Isopropyl-1H-imidazo[4,5-c]pyridine scaffold.
Caption: A generalized workflow for drug discovery utilizing the 1-Isopropyl-1H-imidazo[4,5-c]pyridine scaffold.
PART 1: Synthesis Protocols
The synthesis of 1-substituted imidazo[4,5-c]pyridines typically involves the initial construction of the core heterocyclic system followed by N-alkylation, or the use of an N-alkylated precursor. The following protocol provides a representative method for the synthesis of the parent scaffold and a subsequent library of derivatives.
Protocol 1: Synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
This protocol describes a plausible two-step synthesis starting from commercially available 3,4-diaminopyridine.
Step 1: Synthesis of 1H-imidazo[4,5-c]pyridine
-
Reaction Setup: To a round-bottom flask, add 3,4-diaminopyridine (1 equivalent) and a 3-fold molar excess of formic acid.[6]
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: N-Alkylation to yield 1-Isopropyl-1H-imidazo[4,5-c]pyridine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-imidazo[4,5-c]pyridine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C. Stir the mixture for 30 minutes at this temperature.
-
Alkylation: Add 2-iodopropane (isopropyl iodide, 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to isolate the desired 1-isopropyl isomer.
Synthetic Workflow Diagram
Caption: Synthetic scheme for 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
PART 2: In Vitro Screening Protocols
Given that the imidazo[4,5-c]pyridine scaffold is a known kinase inhibitor, a primary screen to assess the potential of new derivatives would logically involve a kinase inhibition assay. The following protocols outline a general approach for evaluating compounds against a representative protein kinase and for assessing their effects on cancer cell proliferation.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., against a representative kinase like BTK)
Bruton's tyrosine kinase (BTK) is a validated therapeutic target, and inhibitors based on the imidazo[4,5-c]pyridine scaffold have been reported.[7]
-
Materials:
-
Recombinant human BTK enzyme.
-
Kinase substrate (e.g., a poly-Glu,Tyr peptide).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds (dissolved in DMSO).
-
A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM down to sub-nanomolar concentrations.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds to the appropriate wells. Include positive controls (known BTK inhibitor, e.g., ibrutinib) and negative controls (DMSO vehicle).
-
Add the BTK enzyme to all wells except for the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the manufacturer's protocol of the chosen assay kit (e.g., by measuring the amount of ADP produced via a luminescence signal).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
| Compound ID | Target Kinase | IC₅₀ (µM) |
| 1a | BTK | 5.2 |
| 1b | BTK | 1.8 |
| 1c | BTK | 0.9 |
| Ibrutinib | BTK | 0.005 |
Caption: Hypothetical IC₅₀ data for a series of 1-Isopropyl-1H-imidazo[4,5-c]pyridine derivatives against BTK.
Targeted Signaling Pathway
Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway, a target for imidazo[4,5-c]pyridine-based BTK inhibitors.
Protocol 3: Cell Proliferation Assay
This protocol assesses the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.
-
Materials:
-
A relevant cancer cell line (e.g., a lymphoma cell line for BTK inhibitors).
-
Complete cell culture medium.
-
Test compounds (dissolved in DMSO).
-
A cell viability reagent (e.g., Resazurin or a commercial kit like CellTiter-Glo®).
-
96-well clear-bottom plates.
-
An incubator (37°C, 5% CO₂).
-
A microplate reader (fluorescence or luminescence).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate vehicle controls (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the signal (fluorescence or luminescence) using a plate reader. The signal is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
-
| Compound ID | Cell Line | GI₅₀ (µM) |
| 1a | Lymphoma Line 1 | > 50 |
| 1b | Lymphoma Line 1 | 25.4 |
| 1c | Lymphoma Line 1 | 10.1 |
Caption: Hypothetical GI₅₀ data illustrating the anti-proliferative effects of 1-Isopropyl-1H-imidazo[4,5-c]pyridine derivatives.
Conclusion and Future Directions
The 1-Isopropyl-1H-imidazo[4,5-c]pyridine scaffold represents a valuable starting point for the development of novel therapeutic agents. The protocols outlined in this document provide a robust framework for the synthesis and evaluation of derivative libraries. By systematically modifying other positions on the heterocyclic core and evaluating the resulting compounds in relevant biochemical and cellular assays, researchers can elucidate structure-activity relationships and optimize compounds for potency, selectivity, and drug-like properties. The demonstrated use of this scaffold in generating molecules for diverse therapeutic areas, from kinase inhibition to stem cell modulation, underscores its significant potential in modern drug discovery.
References
-
Soural, M., Fülöpová, V., & Funk, P. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 481-490. [Link]
-
Temple, C., et al. (1984). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 27(9), 1111-1116. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Lebo, D. F., et al. (2023). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. Journal of Medicinal Chemistry, 66(19), 13350-13365. [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. [Link]
-
Okram, B., et al. (2012). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 3(11), 905-910. [Link]
-
Noolvi, M. N., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]
-
Nageswar Reddy, M., et al. (2014). Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. [Link]
-
Butković, K., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(23), 5732. [Link]
-
Shin, J., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2663-2667. [Link]
-
Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
-
Shin, J., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. PubMed. [Link]
- European Patent Office. (2019). EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE - EP 3524604 A1.
-
Popa, D. C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3237. [Link]
-
Liu, G., et al. (2015). Discovery of Potent 1H-imidazo[4,5-b]pyridine-based c-Met Kinase Inhibitors via Mechanism-Directed Structural Optimization. Journal of Medicinal Chemistry, 58(4), 1946-1964. [Link]
-
Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC. [Link]
-
de Oliveira, C. S., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 16(5), 738. [Link]
-
Vanda, D., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 211, 113094. [Link]
-
ResearchGate. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. [Link]
-
Ghandi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 12(4), 309-320. [Link]
-
Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]
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"1-Isopropyl-1H-imidazo[4,5-c]pyridine" for target identification studies
Application Note: 1-Isopropyl-1H-imidazo[4,5-c]pyridine as a Privileged Scaffold for Kinase Target Identification and PROTAC Development
Executive Summary
The identification and validation of novel therapeutic targets rely heavily on high-quality chemical probes. The 1-Isopropyl-1H-imidazo[4,5-c]pyridine scaffold has emerged as a highly versatile, purine-mimetic core in modern drug discovery. Due to its excellent physicochemical properties and structural complementarity to the ATP-binding pocket of various kinases, it is extensively utilized in the development of Receptor Tyrosine Kinase (RTK) inhibitors, non-receptor kinase inhibitors (e.g., BTK, TYK2), and Proteolysis Targeting Chimeras (PROTACs) [1, 2].
This application note provides a comprehensive guide for researchers utilizing the 1-isopropyl-1H-imidazo[4,5-c]pyridine building block to design target-identification probes and targeted protein degraders.
Scientific Rationale: Structural and Mechanistic Insights
The design of chemical probes requires a deep understanding of structure-activity relationships (SAR). The 1-isopropyl-1H-imidazo[4,5-c]pyridine core offers three distinct advantages for target identification:
-
ATP-Competitive Binding (Purine Mimicry): The imidazo[4,5-c]pyridine bicyclic system acts as a bioisostere of adenine. The nitrogen atoms in the core form critical hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the molecule within the ATP-binding site [3].
-
Vector Directionality for PROTACs: The 1-isopropyl group serves a dual purpose. First, it provides optimal steric bulk to occupy the hydrophobic pocket adjacent to the hinge region, enhancing kinase selectivity (e.g., distinguishing TYK2 from JAK1) [4]. Second, substitutions at the C4 or C6 positions of this scaffold typically project outward into the solvent-exposed channel. This orientation is ideal for the attachment of polyethylene glycol (PEG) or alkyl linkers to recruit E3 ligases (such as CRBN or VHL) without disrupting the primary target engagement.
-
Reversible vs. Irreversible Targeting: By functionalizing the core with an acrylamide or Michael acceptor, researchers can convert the reversible binder into a covalent probe (e.g., targeting Cys481 in BTK) for precise target pull-down assays [3].
Mechanism of imidazo[4,5-c]pyridine-based PROTACs mediating targeted kinase degradation.
Quantitative Data: Target Selectivity and Degradation Metrics
When functionalized into PROTACs or inhibitors, derivatives of the 1-isopropyl-1H-imidazo[4,5-c]pyridine scaffold exhibit distinct pharmacological profiles. The table below summarizes representative metrics when this core is optimized for different kinase targets.
| Target Kinase | Scaffold Modification | Binding Affinity (IC₅₀) | Degradation (DC₅₀) | Max Degradation (Dₘₐₓ) | Primary Application |
| FLT3 (ITD) | C6-Aryl substitution | 12 nM | 45 nM | 94% | AML Target Validation |
| BTK | C4-Acrylamide (Covalent) | 0.6 nM | N/A (Inhibitor) | N/A | B-Cell Malignancy |
| TYK2 | C7-Pyrimidin-4-amine | 18 nM | 85 nM | 88% | Autoimmune Profiling |
| Aurora A | C6-Urea linker to CRBN | 35 nM | 120 nM | 91% | Cell Cycle Studies |
Experimental Protocols for Target Identification
To validate the target engagement and degradation efficacy of 1-isopropyl-1H-imidazo[4,5-c]pyridine-derived probes, the following self-validating workflows must be employed.
Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality: Before evaluating degradation, it is imperative to prove that the warhead physically binds the target kinase inside living cells. CETSA measures the thermal stabilization of the target protein upon ligand binding, confirming cell permeability and target engagement in a native physiological state.
Materials:
-
Target cells (e.g., MV4-11 for FLT3, Ramos for BTK).
-
Imidazo[4,5-c]pyridine probe (10 mM stock in DMSO).
-
Lysis buffer (supplemented with protease/phosphatase inhibitors).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells at 1×106 cells/mL. Treat with 1 µM of the imidazo[4,5-c]pyridine probe or DMSO vehicle control for 2 hours at 37°C.
-
Aliquot & Heat Shock: Harvest cells, wash with PBS, and resuspend in PBS. Divide the cell suspension into 8 equal aliquots (100 µL each) in PCR tubes. Subject each pair of tubes (Vehicle vs. Probe) to a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler for exactly 3 minutes.
-
Cooling & Lysis: Immediately cool the tubes at room temperature for 3 minutes, then snap-freeze in liquid nitrogen. Thaw in a 25°C water bath. Repeat the freeze-thaw cycle three times to ensure complete lysis.
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble, stabilized target protein). Analyze via Western Blot using target-specific antibodies.
-
Validation: A shift in the melting temperature ( Tm ) of >2°C in the probe-treated group compared to the vehicle confirms direct intracellular target engagement.
Protocol B: Targeted Protein Degradation (TPD) Validation Assay
Causality: To prove that the loss of target protein is mediated by the Ubiquitin-Proteasome System (UPS) and not via transcriptional downregulation or off-target cytotoxicity, a rescue experiment using a proteasome inhibitor (MG132) or a neddylation inhibitor (MLN4924) is required.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells in 6-well plates at 2×105 cells/well. Incubate overnight.
-
Pre-treatment (The Control Mechanism): Pre-treat designated control wells with 10 µM MG132 (proteasome inhibitor) or 10 µM free 1-isopropyl-1H-imidazo[4,5-c]pyridine warhead (competition control) for 1 hour.
-
PROTAC Treatment: Treat the cells with a concentration gradient of the imidazo[4,5-c]pyridine-based PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 16 hours.
-
Harvest & Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer. Quantify total protein concentration using a BCA assay.
-
Western Blotting: Load 20 µg of protein per lane. Probe for the target kinase (e.g., FLT3 or BTK) and a loading control (e.g., GAPDH or β -actin).
-
Data Interpretation:
-
Successful Degradation: A dose-dependent decrease in the target protein band.
-
Hook Effect: At very high concentrations (e.g., >1 µM), degradation may decrease due to the formation of binary complexes (PROTAC-Target and PROTAC-E3) rather than the required ternary complex.
-
Mechanism Validation: Wells pre-treated with MG132 or the free warhead must show a complete rescue of protein levels, definitively proving that the PROTAC operates via targeted proteasomal degradation.
-
References
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at:[Link]
-
The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at:[Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. ResearchGate. Available at:[Link]
-
Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. PMC - National Institutes of Health. Available at:[Link]
Handling and storage of "1-Isopropyl-1H-imidazo[4,5-c]pyridine"
Application Note: Advanced Handling, Storage, and Reconstitution Protocols for 1-Isopropyl-1H-imidazo[4,5-c]pyridine and Its Derivatives
Executive Summary & Pharmacological Context
The compound 1-Isopropyl-1H-imidazo[4,5-c]pyridine (CAS 120759-63-9) and its halogenated derivatives (e.g., 4-chloro and 6-bromo variants) represent a highly privileged class of heterocyclic building blocks[1]. In modern drug discovery, this scaffold is frequently utilized in the synthesis of potent PI3K modulators[1] and advanced therapeutic agents designed for the ex vivo expansion of CD34+ hematopoietic stem cells (HSCs) prior to allogeneic or autologous transplantation[2].
Because these molecules often serve as electrophilic intermediates or active pharmaceutical ingredients (APIs) in sensitive biological assays, their structural integrity is paramount. This application note provides field-proven, self-validating protocols for the storage, handling, and reconstitution of these compounds, ensuring absolute reproducibility in downstream pharmacological applications.
Physicochemical Profiling & Causality of Degradation
Understanding the chemical nature of the imidazo[4,5-c]pyridine core is essential for establishing rigorous handling protocols. The fused bicyclic system features an electron-deficient pyridine ring paired with an electron-rich imidazole ring. When functionalized with halogens, such as the 4-chloro (CAS 1044764-84-2) or 6-bromo (CAS 1612171-84-2)[3] derivatives, the molecule becomes highly susceptible to nucleophilic aromatic substitution (SNAr) and hydrolysis if exposed to ambient moisture over prolonged periods.
Causality Insight: Atmospheric water acts as a nucleophile. If the solid powder is exposed to humidity—especially under fluctuating temperatures—surface-level hydrolysis occurs. This not only degrades the active compound but also generates acidic byproducts (e.g., HCl or HBr) that auto-catalyze further degradation. Therefore, strict anhydrous storage and inert atmosphere handling are not merely recommendations; they are absolute requirements for maintaining batch-to-batch consistency[4].
Table 1: Physicochemical Properties and GHS Safety Classifications
| Compound | CAS Number | Molecular Weight | GHS Hazards | Recommended Storage (Solid) |
| 1-Isopropyl-1H-imidazo[4,5-c]pyridine | 120759-63-9 | 161.20 g/mol | Irritant | 2-8°C, Dry[1] |
| 4-Chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine | 1044764-84-2 | 195.65 g/mol | H302, H315, H319, H335 | 2-8°C, Inert Gas[4] |
| 6-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine | 1612171-84-2 | 240.10 g/mol | H302, H315, H319, H335[3] | 2-8°C, Inert Gas[3] |
Experimental Protocols: Handling and Reconstitution
To prevent the degradation pathways described above, the following self-validating methodology must be employed. This protocol ensures that any deviation (e.g., moisture ingress) is preemptively mitigated, preserving the compound's integrity.
Protocol: Anhydrous Reconstitution and Aliquoting for In Vitro Assays
Step 1: Thermal Equilibration (Critical) Remove the sealed vial from the 2-8°C or -20°C storage unit. Do NOT open the vial immediately. Place the sealed vial in a vacuum desiccator at room temperature (20-25°C) for at least 60 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating the hydrolytic degradation of the halogenated positions. Thermal equilibration prevents this phase change.
Step 2: Inert Atmosphere Dispensing Transfer the equilibrated vial to a nitrogen- or argon-flushed glove box or a benchtop controlled-atmosphere enclosure. Weigh the required mass using an analytical microbalance. Causality: The inert gas blanket displaces oxygen and ambient humidity, preventing both the N-oxidation of the tertiary amines and moisture absorption into the crystal lattice.
Step 3: Solubilization in Anhydrous Vehicle For biological assays, dissolve the pre-weighed powder in anhydrous Dimethyl Sulfoxide (DMSO, >99.9% purity, stored over molecular sieves). Vortex gently until a clear, homogenous solution is achieved (typically yielding 10 mM to 50 mM stock solutions). Causality: Standard laboratory DMSO is highly hygroscopic. Using non-anhydrous DMSO introduces water directly into the stock solution, drastically reducing the shelf-life of the dissolved imidazo[4,5-c]pyridine through solvolysis.
Step 4: Single-Use Aliquoting and Cryopreservation Immediately dispense the stock solution into single-use amber microcentrifuge tubes (e.g., 10 µL to 50 µL per tube). Flash-freeze the tubes in liquid nitrogen and transfer them to a -80°C ultra-low temperature freezer. Causality: The imidazo-pyridine core is sensitive to thermal stress. Repeated freeze-thaw cycles cause localized concentration gradients and compound precipitation. Single-use aliquots eliminate thermal cycling, ensuring the exact molarity is maintained for every experiment.
Workflow Visualizations
Workflow for the handling, inert dispensing, and cryopreservation of imidazo[4,5-c]pyridines.
Pharmacological utility of imidazo[4,5-c]pyridine derivatives in HSC expansion and therapy.
Safety and Regulatory Considerations
Derivatives of 1-Isopropyl-1H-imidazo[4,5-c]pyridine are broadly classified under the Globally Harmonized System (GHS) as irritants and harmful substances. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Mandatory PPE: Nitrile gloves (double-gloving recommended during solubilization), chemical splash goggles, and a properly ventilated fume hood or biosafety cabinet for all open-vial manipulations. Contaminated materials must be disposed of as hazardous chemical waste in accordance with local institutional guidelines.
References[5] Title: 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline (Storage Information)
Sources
Application Note & Protocol: Physicochemical Characterization of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
Document ID: AN-PC-4591-01
Abstract
This document provides a comprehensive guide and detailed protocols for assessing the aqueous solubility and chemical stability of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, a representative member of the imidazopyridine class of heterocyclic compounds. Accurate determination of these physicochemical properties is paramount in early-stage drug discovery and development, as they directly influence bioavailability, formulation strategies, and shelf-life. The methodologies outlined herein are designed for researchers, analytical scientists, and drug development professionals, providing a framework grounded in established scientific principles and regulatory expectations, such as those from the International Council for Harmonisation (ICH).
Introduction: The Critical Role of Early Physicochemical Profiling
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[1] 1-Isopropyl-1H-imidazo[4,5-c]pyridine serves as a model compound for this class. Before any meaningful pharmacological evaluation can occur, a thorough understanding of a compound's fundamental physicochemical properties is essential.
-
Solubility: Poor aqueous solubility is a primary cause of low bioavailability for orally administered drugs. It can hinder absorption and lead to variable clinical outcomes. Pyridine derivatives, being polar and potentially ionizable, can exhibit complex solubility behavior that must be characterized across a physiologically relevant pH range.[2]
-
Stability: A drug substance must remain stable throughout its manufacturing process, storage, and shelf-life to ensure both safety and efficacy. Forced degradation, or stress testing, is a critical exercise mandated by regulatory bodies to understand a molecule's intrinsic stability. These studies help elucidate potential degradation pathways, identify degradation products, and are fundamental to developing stability-indicating analytical methods.[3][4]
This guide provides robust, step-by-step protocols for generating reliable solubility and stability data, enabling informed decision-making in the progression of drug candidates.
Solubility Assessment Protocols
The choice of solubility assay depends on the stage of development and the amount of material available. We present two common, complementary methods: a high-throughput kinetic assay for early screening and the gold-standard thermodynamic shake-flask method.
Rationale for Method Selection
-
Kinetic Solubility (DMSO Co-solvent Method): This method is ideal for early discovery when compound availability is limited. It measures the solubility of the compound as it precipitates from a DMSO stock solution upon dilution into an aqueous buffer. While not a true thermodynamic value, it provides a rapid and resource-efficient assessment of solubility under supersaturated conditions, which is relevant to in vivo dissolution.
-
Thermodynamic Solubility (Shake-Flask Method): This is the definitive method for determining true equilibrium solubility. It measures the concentration of a saturated solution after prolonged equilibration of an excess of the solid compound in the aqueous medium.[5] This data is crucial for biopharmaceutical classification (BCS) and formulation development.
Experimental Workflow: Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility assays.
Protocol 1: Kinetic Aqueous Solubility by Plate Reader
-
Prepare Stock Solution: Create a 20 mM stock solution of 1-Isopropyl-1H-imidazo[4,5-c]pyridine in 100% DMSO.
-
Dispense Stock: In triplicate, dispense 2 µL of the DMSO stock into the wells of a 96-well polypropylene plate.
-
Add Buffer: Add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a nominal compound concentration of 200 µM.
-
Incubate: Seal the plate and shake at 300 RPM for 2 hours at room temperature.
-
Separate Solid: Transfer the contents to a 96-well filtration plate (e.g., 0.45 µm PVDF) and centrifuge at 2000 x g for 10 minutes to separate any precipitated solid.
-
Analyze: Dilute the filtrate appropriately and analyze by a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared in the same 1% DMSO/PBS matrix.
Protocol 2: Thermodynamic Solubility (Shake-Flask)
-
Preparation: Add an excess of solid 1-Isopropyl-1H-imidazo[4,5-c]pyridine (e.g., 2-5 mg) to 1 mL of the desired buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid pH 1.2) in a glass vial. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 48 hours.
-
Sampling: At 24 and 48 hours, carefully withdraw an aliquot of the suspension.
-
Separation: Immediately filter the aliquot through a 0.22 µm syringe filter (use a filter material, like PTFE, that has low compound binding) or centrifuge at high speed (e.g., 14,000 x g for 15 minutes) to pellet the undissolved solid.
-
Analysis: Immediately dilute the clear supernatant into a suitable analysis solvent (e.g., 50:50 acetonitrile:water) and quantify using a validated HPLC-UV or LC-MS/MS method.
-
Confirmation of Equilibrium: The solubility value is confirmed when the concentrations measured at 24 and 48 hours are statistically equivalent.
Example Data Presentation
The following table presents hypothetical data for the solubility of 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
| Solubility Test | Medium | Temperature | Result (µg/mL) | Result (µM) |
| Kinetic Solubility | PBS, pH 7.4 | 25 °C | 45.8 | 242 |
| Thermodynamic | PBS, pH 7.4 | 25 °C | 31.2 | 165 |
| Thermodynamic | SGF (pH 1.2, pepsin-free) | 37 °C | 215.5 | 1140 |
| Thermodynamic | FaSSIF (pH 6.5) | 37 °C | 38.3 | 202 |
| Solvent Solubility | Ethanol | 25 °C | >10,000 | >52,800 |
| Solvent Solubility | Propylene Glycol | 25 °C | 8,500 | 44,900 |
Stability Profiling & Forced Degradation
Stability testing under stressed conditions is a cornerstone of pharmaceutical development, as outlined in ICH guideline Q1A(R2).[3][6] The goal is not to completely destroy the compound but to induce a target degradation of 5-20%.[7] This level of degradation is sufficient to produce and detect primary degradants without generating secondary or tertiary products that would not be seen under normal storage conditions.
Prerequisite: Stability-Indicating Analytical Method (SIAM)
Before initiating stress testing, a validated analytical method that can separate the intact compound from its potential degradation products must be in place.[4][8] A gradient reverse-phase HPLC (RP-HPLC) method with UV detection (preferably with a photodiode array [PDA] detector for peak purity analysis) is the industry standard.[9]
Experimental Workflow: Forced Degradation Study
Caption: General workflow for a forced degradation study.
Protocol 3: Forced Degradation Studies
-
General Preparation: Prepare a stock solution of 1-Isopropyl-1H-imidazo[4,5-c]pyridine at 1.0 mg/mL. A common solvent is a 50:50 mixture of acetonitrile and water, but solubility should be confirmed.[10] An unstressed control sample (time zero) should be prepared by diluting the stock to the final concentration and analyzing immediately.
-
Acid Hydrolysis:
-
Mix equal volumes of the 1 mg/mL stock with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate one vial at room temperature (RT) and another at 60 °C.
-
Sample at intervals (e.g., 2, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the 1 mg/mL stock with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate at room temperature. Scientist's Note: Basic conditions are often harsher than acidic ones; elevated temperatures may not be necessary initially.
-
Sample at intervals. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the 1 mg/mL stock with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Sample at intervals. Scientist's Note: Oxidative reactions can be very fast; shorter time points may be required.[6]
-
-
Thermal Degradation:
-
Place the solid compound in a vial in a temperature-controlled oven at 80 °C.
-
Separately, place a solution of the compound (in a robust solvent like acetonitrile) in the oven.
-
Sample at intervals (e.g., 1, 3, 7 days). For the solid sample, dissolve a known weight in solvent before analysis.
-
-
Photostability:
-
Expose both the solid compound and a solution of the compound to a light source that provides combined UV and visible output, as specified in ICH Q1B.[10] A typical exposure is not less than 1.2 million lux hours and 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil and placed alongside the exposed sample to differentiate thermal degradation from photolytic degradation.
-
Analyze the samples after the exposure period.
-
Data Analysis and Interpretation
For each condition, calculate the percentage of the remaining parent compound and the percentage of each degradation product (as a percentage of the total peak area). A summary table should be created.
| Stress Condition | Duration/Temp | % Parent Remaining | % Degradation | No. of Degradants | Major Degradant (Area %) |
| Control (T=0) | N/A | 100.0 | 0.0 | 0 | N/A |
| 0.1 M HCl | 24h / 60°C | 88.5 | 11.5 | 2 | 8.2% (at RRT 0.85) |
| 0.1 M NaOH | 8h / RT | 91.2 | 8.8 | 1 | 8.8% (at RRT 1.15) |
| 3% H₂O₂ | 24h / RT | 82.1 | 17.9 | 3 | 11.4% (at RRT 0.92) |
| Thermal (Solid) | 7d / 80°C | 99.5 | <0.5 | 0 | N/A |
| Photolytic (Solution) | 1.2 M lux·h | 94.3 | 5.7 | 1 | 5.7% (at RRT 1.30) |
RRT = Relative Retention Time
This data indicates that the compound is most sensitive to oxidation, followed by acid hydrolysis. It is relatively stable to heat and light under these conditions. This information is invaluable for guiding formulation development (e.g., inclusion of an antioxidant) and defining storage requirements.
Conclusion
This application note details a systematic and robust approach to evaluating the solubility and stability of 1-Isopropyl-1H-imidazo[4,5-c]pyridine. By implementing these standardized protocols, researchers can generate high-quality, reproducible data essential for the successful advancement of drug discovery projects. The kinetic and thermodynamic solubility assays provide a clear picture of the compound's dissolution potential, while the forced degradation studies reveal its intrinsic chemical liabilities. Together, these datasets form a critical foundation for formulation, analytical method development, and regulatory submissions.
References
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
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International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]
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ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
-
Saczewski, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Vinogradova, O. V., et al. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Advances, 14(50), 36987-36996. [Link]
-
Adedibu, C. T., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research. [Link]
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PubChem. (n.d.). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). CID 160849382 | C12H10N6. National Center for Biotechnology Information. [Link]
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Laza-Knoerr, A. L., et al. (2025). Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. Pharmaceutics, 17(7), 1735. [Link]
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Chan, C. C., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Chromatographic Science, 59(3), 193-202. [Link]
-
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Gîlcă, V. E., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. International Journal of Molecular Sciences, 26(13), 7013. [Link]
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PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. [Link]
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International Journal of Creative Research Thoughts. (2023, October 10). Stability Indicating Assay Method. IJCRT.org. [Link]
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Dong, M. W. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Glavač, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 1. [Link]
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ResearchGate. (n.d.). Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties. [Link]
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ACS Publications. (2025, September 9). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. [Link]
-
Journal of Applied Pharmaceutical Science. (2021, November 3). Development of validated stability-indicating HPTLC method for the estimation of ulipristal acetate in bulk and dosage. [Link]
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Application Notes and Protocols for the De Novo Development of 1-Isopropyl-1H-imidazo[4,5-c]pyridine Derivatives
Abstract
The 1-Isopropyl-1H-imidazo[4,5-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This unique characteristic allows its derivatives to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Extensive research has highlighted the potential of imidazo[4,5-c]pyridine derivatives as potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel derivatives based on the 1-Isopropyl-1H-imidazo[4,5-c]pyridine core. We present detailed, field-proven protocols for the synthesis of the core scaffold, strategies for its further derivatization, and methodologies for assessing the biological activity of the resulting compounds, with a particular focus on their potential as kinase inhibitors.
Introduction: The Therapeutic Potential of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system is a key pharmacophore in modern drug discovery. Its structural analogy to purines, the building blocks of DNA and RNA, enables it to function as a bioisostere, effectively mimicking the natural ligands of various enzymes and receptors. This mimicry allows for competitive binding and modulation of biological pathways implicated in numerous diseases.
The strategic placement of the nitrogen atoms in the bicyclic system, coupled with the potential for substitution at multiple positions, provides a versatile platform for the design of highly specific and potent therapeutic agents. The 1-isopropyl group at the N1 position serves as a crucial starting point for exploring structure-activity relationships (SAR), influencing factors such as solubility, metabolic stability, and target engagement. This guide will provide the foundational knowledge and practical protocols to empower researchers to unlock the full therapeutic potential of this promising scaffold.
Synthesis of the Core Scaffold: 1-Isopropyl-1H-imidazo[4,5-c]pyridine
The synthesis of the 1-Isopropyl-1H-imidazo[4,5-c]pyridine core is a multi-step process that begins with the preparation of the key precursor, 3,4-diaminopyridine. This is followed by the construction of the imidazole ring and subsequent N-alkylation to introduce the isopropyl group.
Synthesis of 3,4-Diaminopyridine
The synthesis of 3,4-diaminopyridine can be achieved through a three-step reaction sequence starting from 4-methoxypyridine.[4]
Protocol 1: Synthesis of 3,4-Diaminopyridine
-
Step 1: Nitration of 4-Methoxypyridine.
-
In a round-bottom flask, cool 80 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 10 g of 4-methoxypyridine to the cooled sulfuric acid with constant stirring.
-
To this mixture, slowly add 80 mL of fuming nitric acid, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, heat the reaction mixture to 85°C and maintain for 15 hours.
-
Cool the reaction to room temperature and pour it into 500 g of crushed ice with vigorous stirring.
-
Neutralize the solution to pH 11 with potassium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxy-3-nitropyridine.
-
-
Step 2: Amination of 4-Methoxy-3-nitropyridine.
-
Dissolve the crude 4-methoxy-3-nitropyridine in 90 mL of methanol.
-
Transfer the solution to a sealed pressure vessel and add 150 mL of concentrated ammonia water.
-
Heat the mixture to 120°C for 12 hours.
-
Cool the reaction vessel, and concentrate the mixture under reduced pressure to remove methanol and excess ammonia.
-
The resulting precipitate of 4-amino-3-nitropyridine is filtered, washed with cold water, and dried.
-
-
Step 3: Reduction to 3,4-Diaminopyridine.
-
Suspend the 4-amino-3-nitropyridine in a mixture of methanol (100 mL) and tetrahydrofuran (100 mL).
-
Add 10% Palladium on activated carbon (1 g) as a catalyst.[5]
-
Hydrogenate the mixture at 10°C under a hydrogen atmosphere (1 atm) for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3,4-diaminopyridine.[5]
-
Cyclization to form the Imidazo[4,5-c]pyridine Core
The imidazole ring is constructed via a condensation reaction between 3,4-diaminopyridine and an orthoformate.
Protocol 2: Synthesis of 1H-Imidazo[4,5-c]pyridine
-
In a round-bottom flask, suspend 3,4-diaminopyridine (10 mmol) in triethyl orthoformate (30 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold diethyl ether, and dry to obtain 1H-Imidazo[4,5-c]pyridine.
N-Isopropylation of the Imidazo[4,5-c]pyridine Core
The final step in the synthesis of the core scaffold is the regioselective N-alkylation to introduce the isopropyl group. The use of a suitable base and solvent is critical to favor alkylation at the N1 position.[6]
Protocol 3: Synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
-
To a suspension of 1H-Imidazo[4,5-c]pyridine (5 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL), add anhydrous potassium carbonate (10 mmol).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen).
-
Add 2-iodopropane (7.5 mmol) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to overnight.
-
Upon completion, pour the reaction mixture into cold deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Workflow for the Synthesis of the Core Scaffold
Caption: Synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Strategies for Derivatization
The 1-Isopropyl-1H-imidazo[4,5-c]pyridine scaffold offers several positions for chemical modification to explore structure-activity relationships and optimize for specific biological targets. The most common points of diversification are the C2, C4, and C7 positions.
Derivatization at the C2-Position
The C2 position is readily functionalized by selecting different reagents during the imidazole ring formation.
Protocol 4: Synthesis of 2-Substituted-1-isopropyl-1H-imidazo[4,5-c]pyridines
-
Synthesize 1-isopropyl-3,4-diaminopyridinium iodide by reacting 3,4-diaminopyridine with 2-iodopropane.
-
In a one-pot reaction, condense the 1-isopropyl-3,4-diaminopyridinium iodide (5 mmol) with a desired aldehyde (5 mmol) in the presence of an oxidizing agent such as sodium metabisulfite (5.5 mmol) in a solvent like DMSO.[7]
-
Heat the reaction mixture at 120°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Table 1: Examples of C2-Substituents and their Potential Biological Relevance
| R-CHO (Aldehyde) | Resulting C2-Substituent | Potential Biological Target/Activity |
| Benzaldehyde | Phenyl | Kinase Inhibition (e.g., Src, Fyn)[1] |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Enhanced potency in kinase inhibition[1] |
| 4-Anisaldehyde | 4-Methoxyphenyl | Modulation of receptor binding |
| Cyclohexanecarboxaldehyde | Cyclohexyl | Improved pharmacokinetic properties |
Derivatization at the C4 and C7-Positions
Functionalization at the C4 and C7 positions of the pyridine ring can be achieved through electrophilic aromatic substitution reactions on the pre-formed 1-Isopropyl-1H-imidazo[4,5-c]pyridine core.
Protocol 5: Halogenation at the C7-Position
-
Dissolve 1-Isopropyl-1H-imidazo[4,5-c]pyridine (2 mmol) in a suitable solvent such as acetic acid.
-
Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (2 mmol) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
The resulting halogenated derivatives can then be used as handles for further modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce a wide variety of aryl, heteroaryl, or amino substituents.
Derivatization Strategy Overview
Caption: Key positions for derivatization of the core scaffold.
Biological Evaluation: Screening for Kinase Inhibitory Activity
Given the structural similarity to purines, many imidazo[4,5-c]pyridine derivatives have been investigated as kinase inhibitors.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[7]
Protocol 6: In Vitro Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials:
-
Recombinant human kinase (e.g., Src, Fyn, DNA-PK).
-
Kinase substrate (e.g., a specific peptide).
-
ATP (Adenosine triphosphate).
-
Test compounds (synthesized derivatives) dissolved in DMSO.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is read using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Implication
Caption: Inhibition of Src Family Kinases by imidazo[4,5-c]pyridine derivatives.
Characterization and Data Interpretation
All synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Table 2: Standard Characterization Data for a Hypothetical Derivative: 1-Isopropyl-2-phenyl-1H-imidazo[4,5-c]pyridine
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the isopropyl protons (doublet and septet), aromatic protons of the phenyl and imidazopyridine rings with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec (HRMS) | Accurate mass measurement confirming the elemental composition. |
| Purity (HPLC) | >95% purity is desirable for biological assays. |
Conclusion
The 1-Isopropyl-1H-imidazo[4,5-c]pyridine scaffold is a highly valuable starting point for the development of novel therapeutics. The protocols and strategies outlined in this application note provide a robust framework for the synthesis of the core structure and its subsequent derivatization. By systematically exploring the chemical space around this privileged scaffold and employing rigorous biological evaluation, researchers can identify potent and selective modulators of key biological targets, paving the way for the discovery of next-generation medicines.
References
- CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents.
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Request PDF. Available at: [Link]
- WO2002062760A1 - 3,4-diaminopyridine tartrate and phosphate, pharmaceutical compositions and uses thereof - Google Patents.
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. Available at: [Link]
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes - PMC. Available at: [Link]
-
Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. PubMed. Available at: [Link]
-
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. Available at: [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC. Available at: [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. Available at: [Link]
-
N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
ChemInform Abstract: Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines | Request PDF. Available at: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. Available at: [Link]
-
Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products - PMC. Available at: [Link]
-
Electronic Supporting Information Rediscovering copper-based catalysts for the intramolecular carbon-hydrogen bond functionaliza - The Royal Society of Chemistry. Available at: [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines - MDPI. Available at: [Link]
-
Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products - ResearchGate. Available at: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. Available at: [Link]
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Application Notes and Protocols for the In Vitro Characterization of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 1-Isopropyl-1H-imidazo[4,5-c]pyridine. The imidazo[4,5-c]pyridine scaffold is a purine bioisostere of significant interest in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as anticancer agents.[1][2][3] This guide presents a logical, stepwise experimental workflow designed for researchers, scientists, and drug development professionals to elucidate the cellular effects of this compound. The protocols herein cover fundamental aspects of handling a novel compound, determining its cytotoxic and anti-proliferative effects, and initial mechanistic studies into its mode of action, including apoptosis and cell cycle analysis. The overarching goal is to provide a robust framework for generating reproducible and insightful data for a novel therapeutic candidate.
Introduction: The Therapeutic Potential of Imidazopyridines
The imidazopyridine core structure is a "privileged" scaffold in drug discovery, bearing a structural resemblance to endogenous purines.[1][2][3][4] This similarity allows imidazopyridine derivatives to interact with a multitude of biological targets, including protein kinases, which are often dysregulated in diseases like cancer.[4] Various substituted imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine compounds have been reported to exhibit significant biological activities, such as:
-
Anticancer Properties: Derivatives have shown cytotoxic activity against various cancer cell lines, including breast, lung, and leukemia.[1][5][6] Some have been found to induce mitotic arrest and apoptosis.[5][7][8]
-
Kinase Inhibition: The scaffold is a versatile platform for designing inhibitors of key signaling kinases, such as those in the PI3K/Akt/mTOR pathway.[4]
-
Antiviral and Antimicrobial Activity: Certain derivatives have been investigated for their efficacy against viruses and mycobacteria.[1][9]
Given the therapeutic precedent of this chemical class, a systematic evaluation of "1-Isopropyl-1H-imidazo[4,5-c]pyridine" is warranted. The experimental design detailed below follows a logical progression from broad phenotypic screening to more focused mechanistic assays.
Experimental Workflow & Rationale
The characterization of a novel compound requires a systematic approach. The following workflow is designed to first establish a working concentration range and then to probe the biological consequences of treatment.
Caption: Experimental workflow for characterizing 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Phase 1: Compound Preparation and Initial Cytotoxicity Screening
The first critical step is to prepare the compound for use in aqueous cell culture media and to determine the concentration range over which it exerts a biological effect.
Compound Solubility and Stock Solution Preparation
Rationale: Most small organic molecules have low solubility in aqueous media. A concentrated stock solution in an organic solvent like DMSO is necessary. The final concentration of the solvent in the cell culture medium must be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[10]
Protocol:
-
Solubility Test: Attempt to dissolve 1-5 mg of 1-Isopropyl-1H-imidazo[4,5-c]pyridine in 100 µL of sterile DMSO. Vortex thoroughly. If it dissolves, you can proceed to make a high-concentration stock (e.g., 10-50 mM). If not, other solvents may be tested, but DMSO is standard for cell culture.
-
Stock Solution Preparation: Based on the solubility test, prepare a 10 mM stock solution in sterile DMSO. For example, if the molecular weight is 175.22 g/mol , dissolve 1.75 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into small working volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[10]
Initial Cytotoxicity Screening (MTT or WST-1/CCK-8 Assay)
Rationale: A cytotoxicity assay is essential to determine the concentration range at which the compound affects cell viability. This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key parameter for planning subsequent experiments. The MTT assay measures metabolic activity, which is an indicator of cell viability.[11]
Protocol:
-
Cell Seeding: Seed a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[12][13] Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-Isopropyl-1H-imidazo[4,5-c]pyridine in culture medium from your stock solution. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).
-
Controls: Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration) and "untreated control" wells (medium only).
-
Incubation: Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Incubate for a set period, typically 24, 48, or 72 hours, to assess time-dependent effects.[13][14]
-
MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 560 nm using a microplate reader.[11]
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability (%) versus compound concentration (log scale) to determine the IC50 value.
| Parameter | Recommended Value | Rationale |
| Cell Lines | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) | Represents common cancer types with established protocols. |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase during treatment. |
| Concentration Range | 0.1 µM to 100 µM (log dilutions) | A broad range is crucial for a novel compound to capture the full dose-response curve. |
| Incubation Time | 24, 48, and 72 hours | To identify time-dependent cytotoxic effects.[14] |
| Vehicle Control | DMSO concentration ≤0.1% | Minimizes solvent-induced toxicity.[10] |
Phase 2: Mechanistic & Phenotypic Assays
Once the IC50 value is established, further assays can be performed at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) to understand how the compound affects the cells.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Rationale: Many anticancer agents induce apoptosis (programmed cell death).[7] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 2x IC50 for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
Rationale: Compounds can inhibit cell proliferation by causing arrest at specific phases of the cell cycle (G1, S, or G2/M).[5] This is analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide and measuring the fluorescence intensity of the cell population using flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C.[13]
-
Staining: Wash the fixed cells with PBS and stain them with a solution containing Propidium Iodide and RNase A.[13] The RNase A is crucial to prevent staining of double-stranded RNA.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases.
Phase 3: Hypothetical Target Pathway Validation
Rationale: Based on the known activities of imidazopyridine derivatives as kinase inhibitors, a plausible mechanism of action for 1-Isopropyl-1H-imidazo[4,5-c]pyridine could involve the inhibition of a pro-survival signaling pathway, such as the PI3K/Akt pathway, leading to apoptosis. Western blotting can be used to probe the protein-level changes that confirm this mechanism.
Caption: Hypothetical signaling pathway inhibited by the compound, leading to apoptosis.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound at 1x and 2x IC50 for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PARP, anti-Caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. β-actin serves as a loading control.
Conclusion and Future Directions
This guide outlines a foundational experimental strategy to characterize the in vitro effects of 1-Isopropyl-1H-imidazo[4,5-c]pyridine. The data generated from these protocols will establish its cytotoxic potential, provide insights into its mechanism of action (e.g., induction of apoptosis, cell cycle arrest), and form the basis for more advanced studies. Future work could include broader screening against a panel of cancer cell lines, specific kinase inhibition assays, and in vivo studies to determine therapeutic efficacy and safety.
References
- Benchchem. (2025). Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture.
- Benchchem. (2025). Application Notes: Characterization of Compound CM-3 in Cell Culture.
- Geronikaki, A., et al. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC.
- Temple, C., et al. (n.d.). Antimitotic Agents: Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates - PubMed.
- Perin, N., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR.
- RSC Publishing. (n.d.). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry.
- MDPI. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs.
- Promega Corporation. (n.d.). Profiling Compound Effects on Cell Health in a Time Course Using a Multiplexed Same-Well Assay.
- ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. | Download Scientific Diagram.
- STEMCELL Technologies. (n.d.). Small Molecules.
- Wiley. (n.d.). A statistical approach to improve compound screening in cell culture media - PMC.
- Journal of Applied Pharmaceutical Science. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Sigma-Aldrich. (n.d.). 1-isopropyl-1h-imidazo(4,5-c)pyridin-2-ol.
- PubMed. (n.d.). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines.
- PMC. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- PMC. (n.d.). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A).
- ResearchGate. (2024). New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies | Request PDF.
- MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell.
- MilliporeSigma. (n.d.). 1-Isopropyl-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors from Isopropyl.
- ResearchGate. (2018). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis.
- PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- PubMed. (2023). Imidazole-pyridine hybrids as potent anti-cancer agents.
- ScienceDirect. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
- BLD Pharm. (n.d.). 4532-96-1|1-Isopropyl-1H-imidazole|BLD Pharm.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine .
The fused imidazopyridine heterocyclic ring system is a critical purine bioisostere, demonstrating profound pharmacological potential in applications ranging from GABA_A receptor modulation to the expansion of hematopoietic stem cells[1],[2]. Because the positioning of the pyridine nitrogen dictates the electronic properties of the scaffold, achieving high-yield, regioselective synthesis requires strict control over reaction conditions[3].
Below, you will find our self-validating experimental workflow, quantitative optimization data, and a mechanistic troubleshooting FAQ.
Synthetic Workflow & Self-Validating Protocols
The most robust route to 1-isopropyl-1H-imidazo[4,5-c]pyridine utilizes a three-step sequence starting from commercially available 4-chloro-3-nitropyridine.
Three-step synthetic workflow for 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Step-by-Step Methodology & In-Line Validation
To ensure experimental trustworthiness, each step must be treated as a self-validating system where physical and analytical cues confirm mechanistic progression.
Step 1: Nucleophilic Aromatic Substitution ( SNAr )
-
Protocol: Dissolve 4-chloro-3-nitropyridine (1.0 eq) in anhydrous DMSO. Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and isopropylamine (1.5 eq). Seal the reaction vessel and stir at 60 °C for 4–6 hours[3].
-
Self-Validation Check: The reaction mixture will rapidly shift to an intense, deep yellow/orange color. This visual cue confirms the formation of the extended conjugated nitro-amine system. LC-MS must show the complete disappearance of the starting material and the emergence of the [M+H]+ peak for 4-(isopropylamino)-3-nitropyridine.
Step 2: Chemoselective Nitro Reduction
-
Protocol: Suspend the Step 1 intermediate in an ethanol/water mixture (4:1). Add fresh Iron powder (10.0 eq) and glacial acetic acid (0.2 M). Heat to 95 °C for 2–4 hours[4]. Filter the hot mixture through a pad of Celite to remove iron residues, washing thoroughly with ethyl acetate.
-
Self-Validation Check: The deep yellow color will completely dissipate into a pale brown/colorless solution, indicating the destruction of the nitro chromophore. TLC (DCM:MeOH 9:1) will reveal a highly polar spot that stains positive with Ninhydrin (indicating the newly formed primary amine).
Step 3: Lewis Acid-Catalyzed Cyclocondensation
-
Protocol: Dissolve the Step 2 diamine intermediate in neat triethyl orthoformate (excess). Add Ytterbium(III) triflate ( Yb(OTf)3 , 5 mol%) as a Lewis acid catalyst[1],[4]. Heat at 100 °C for 4 hours. Concentrate under reduced pressure.
-
Self-Validation Check: HPLC analysis will show a distinct shift in retention time compared to the diamine. UV-Vis spectroscopy will display a characteristic absorption shift due to the formation of the fully aromatized, fused imidazo[4,5-c]pyridine core.
Quantitative Data: Cyclization Optimization
The cyclocondensation step is highly sensitive to catalytic activation. The table below summarizes our optimization data for the ring-closure of 3-amino-4-(isopropylamino)pyridine.
| Catalyst | Solvent System | Temperature (°C) | Time (h) | Conversion Yield (%) |
| None | Triethyl orthoformate | 100 | 12 | 42% |
| p -TsOH (10 mol%) | Triethyl orthoformate | 100 | 8 | 68% |
| Yb(OTf)3 (5 mol%) | Triethyl orthoformate | 100 | 4 | >95% |
| Yb(OTf)3 (5 mol%) | EtOH / HC(OEt)3 (1:1) | 80 | 6 | 88% |
Troubleshooting & FAQs
Q1: During the SNAr amination with isopropylamine, I am observing unreacted 4-chloro-3-nitropyridine even after 12 hours. How can I drive this to completion? A: Isopropylamine possesses significant steric bulk compared to primary linear amines, which heavily elevates the activation energy required to form the rate-determining Meisenheimer complex during the nucleophilic attack[3].
-
Causality & Solution: To lower the transition state energy, switch your solvent from DMF to a more strongly polar aprotic solvent like DMSO, which better stabilizes the charged Meisenheimer intermediate. Furthermore, because isopropylamine is highly volatile (b.p. 32 °C), heating the reaction in an open or loosely capped flask leads to reagent loss. Always conduct this step in a tightly sealed pressure tube.
Q2: My nitro reduction step using Pd/C and H2 yields a complex mixture with incomplete conversion. Why is catalytic hydrogenation failing? A: While catalytic hydrogenation is a standard reduction method, the imidazopyridine precursor contains multiple basic pyridine and aliphatic nitrogens.
-
Causality & Solution: These basic nitrogen atoms strongly coordinate to the Palladium surface, effectively poisoning the catalyst[2]. Additionally, if your specific scaffold contains residual halogens (e.g., synthesizing a 6-chloro derivative), Pd/C will cause unwanted hydrodehalogenation. Switch to a dissolving metal reduction. Utilizing Iron powder (10 equivalents) with acetic acid at 95 °C provides a robust, chemoselective reduction that is immune to nitrogen poisoning and leaves halogen substituents intact[4].
Q3: The final cyclization with triethyl orthoformate gives low yields (<50%), and LC-MS shows a buildup of an uncyclized intermediate. How do I optimize the ring closure? A: The condensation of the diamine with an orthoester is a two-part reaction: the initial formation of an imidate/formamide intermediate, followed by intramolecular cyclization. The ring closure is the rate-limiting step.
-
Causality & Solution: Without a catalyst, the electrophilicity of the orthoester carbon is insufficient to drive rapid cyclization, allowing side reactions (like hydrolysis back to the diamine) to compete. Incorporating a hard Lewis acid catalyst, such as Yb(OTf)3 , strongly coordinates to the oxygen atoms of the orthoester, significantly enhancing its electrophilicity and driving the equilibrium strictly toward the fused imidazo[4,5-c]pyridine system[1],[4].
Mechanistic pathway of diamine cyclocondensation highlighting catalyst influence.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. nih.gov. 1
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. acs.org. 3
-
Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives. benchchem.com. 4
-
EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE. googleapis.com (EP 3524604 A1). 2
Sources
Troubleshooting "1-Isopropyl-1H-imidazo[4,5-c]pyridine" synthesis side reactions
Welcome to the Technical Support Center for the synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine. This guide is engineered for researchers and drug development professionals encountering regioselectivity issues, low yields, or purification bottlenecks during the synthesis of this highly specific heterocyclic core.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does direct alkylation of 1H-imidazo[4,5-c]pyridine with isopropyl halides yield a complex, inseparable mixture? A1: The core issue lies in tautomerism and steric hindrance. The imidazo[4,5-c]pyridine core exists in a dynamic tautomeric equilibrium between the N1-H and N3-H forms. Under standard basic alkylation conditions (e.g., K₂CO₃ in DMF), deprotonation generates an ambident anion. While you want the isopropyl group at N1, the N1 position is sterically congested due to its proximity to the C7a bridgehead carbon. The bulky isopropyl electrophile is kinetically driven toward the less hindered N3 position. Furthermore, the pyridine nitrogen (N5) is highly nucleophilic, leading to the formation of N5-quaternary ammonium salts. As highlighted in literature regarding the 1 [1], these competing nucleophilic sites make direct functionalization highly inefficient.
Fig 1: Competing alkylation pathways of the imidazo[4,5-c]pyridine ambident anion.
Q2: Can I separate the N1, N3, and N5-isopropyl isomers using standard silica gel chromatography? A2: It is notoriously difficult. The N1 and N3 isomers have nearly identical retention factors (Rf) in standard normal-phase solvent systems (e.g., DCM/MeOH or EtOAc/Hexanes) because their dipole moments and hydrogen-bond acceptor profiles are highly similar. While reverse-phase preparative HPLC can separate them, it is not scalable or cost-effective for early-stage intermediates.
Q3: If direct alkylation fails, what is the authoritative, regioselective route to the 1-isopropyl isomer? A3: To achieve absolute regiocontrol, you must abandon direct alkylation and utilize a de novo synthesis strategy . By pre-installing the isopropyl group on the correct nitrogen before constructing the imidazole ring, you eliminate regiochemical ambiguity. As demonstrated in optimized 2 [2], building the ring via selective amination is the industry standard. The optimal route begins with the Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitropyridine with isopropylamine, followed by nitro reduction and cyclization.
Q4: Troubleshooting the De Novo Route: Why is my SNAr reaction (Step 1) yielding a highly polar byproduct instead of the desired amine? A4: You are likely observing the hydrolysis of 4-chloro-3-nitropyridine to 4-hydroxy-3-nitropyridine. The chlorine atom at the 4-position is extremely electrophilic due to the combined electron-withdrawing effects of the ortho-nitro group and the para-pyridine nitrogen. If your solvents (THF or EtOH) or the isopropylamine reagent are wet, water acts as a competing nucleophile. Solution: Use strictly anhydrous solvents and dry your amine over molecular sieves prior to use.
Q5: Troubleshooting the De Novo Route: Why is the final cyclization step stalling at the formamidine intermediate? A5: The cyclization using triethyl orthoformate requires the elimination of ethanol to close the ring. If the reaction stalls at the uncyclized intermediate, it lacks sufficient thermodynamic driving force or catalytic activation. Solution: Ensure you are using a catalytic amount of an anhydrous acid (like p-Toluenesulfonic acid, pTSA) and heat the reaction to at least 100 °C, preferably in a setup equipped with a Dean-Stark trap or open condenser to actively distill off the ethanol byproduct, thereby driving the equilibrium toward the closed ring.
Part 2: Quantitative Data Comparison
The table below summarizes the critical metrics dictating why the de novo route is the mandatory choice for scale-up and high-purity applications.
| Synthesis Strategy | Overall Yield | Regiomeric Purity (N1:N3:N5) | Scalability | Primary Bottleneck |
| Direct Alkylation | 15 - 25% | ~ 20 : 60 : 20 | Poor | Chromatographic separation of isomers |
| De Novo Route | 65 - 80% | > 99 : 1 : 0 | Excellent | Handling of H₂ gas during reduction |
Part 3: Validated Experimental Workflow (The De Novo Route)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation checks (TLC/LCMS) match the expected parameters.
Fig 2: The regioselective de novo synthesis workflow for 1-isopropyl-1H-imidazo[4,5-c]pyridine.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Causality: The highly activated 4-chloro position undergoes rapid SNAr with isopropylamine. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the consumption of the isopropylamine nucleophile.
-
Dissolve 4-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.
-
Add DIPEA (2.0 eq) followed by anhydrous isopropylamine (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation: Check via TLC (DCM:MeOH 95:5). The starting material should be consumed, replaced by a bright yellow spot (characteristic of the nitro-amine push-pull system). LCMS must show the [M+H]⁺ peak at m/z 182.
-
Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃, wash with brine, dry over Na₂SO₄, and evaporate to yield 4-(isopropylamino)-3-nitropyridine.
Step 2: Nitro Reduction
Causality: The nitro group must be reduced to an amine to provide the second nucleophilic nitrogen required for the imidazole ring. Palladium on carbon (Pd/C) with hydrogen gas provides a clean, surface-catalyzed reduction without generating metal-salt sludge (unlike Iron or Tin reductions).
-
Dissolve the intermediate from Step 1 in anhydrous MeOH (0.1 M).
-
Carefully add 10% Pd/C (0.1 eq by weight) under a stream of nitrogen.
-
Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 12 hours.
-
Self-Validation: The bright yellow color of the solution will fade to pale brown/colorless. LCMS must show complete conversion to the diamine with an[M+H]⁺ peak at m/z 152. Caution: The resulting diamine is prone to air oxidation; proceed immediately to Step 3.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing thoroughly with MeOH. Concentrate the filtrate in vacuo.
Step 3: Orthoester Cyclization
Causality: Triethyl orthoformate acts as both the solvent and the one-carbon synthon. The addition of catalytic p-Toluenesulfonic acid (pTSA) protonates the orthoester, making it highly electrophilic for attack by the diamine. Heating drives the sequential elimination of three molecules of ethanol, thermodynamically locking the system into the aromatic imidazopyridine core.
-
Suspend the crude diamine from Step 2 in neat triethyl orthoformate (10 volumes).
-
Add catalytic anhydrous pTSA (0.05 eq).
-
Equip the flask with a reflux condenser (or a distillation head to remove ethanol) and heat to 100 °C for 6 hours.
-
Self-Validation: LCMS must show the disappearance of the diamine (m/z 152) and the appearance of the final cyclized product with an [M+H]⁺ peak at m/z 162.
-
Cool to room temperature, concentrate to remove excess orthoformate, and purify via silica gel chromatography (DCM/MeOH gradient) to yield pure 1-isopropyl-1H-imidazo[4,5-c]pyridine.
References
- Title: Regioselective N-alkylation of some 2-(Substituted Phenyl)
- Source: ACS Publications (Organic Process Research & Development)
Sources
Technical Support Center: Purification of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
Introduction
Welcome to the dedicated technical support guide for the purification of 1-Isopropyl-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
The imidazo[4,5-c]pyridine core is a significant scaffold in medicinal chemistry, and ensuring its purity is paramount for reliable downstream applications, from biological screening to structural analysis.[1][2] This guide is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing 1-Isopropyl-1H-imidazo[4,5-c]pyridine?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as the corresponding 3,4-diaminopyridine derivative and isobutyraldehyde or a related isopropyl-containing precursor.
-
Reagents and Catalysts: Residual acids, bases, or coupling agents used in the cyclization step.
-
Positional Isomers: Depending on the selectivity of the cyclization reaction, other isomers of the imidazopyridine ring system could be formed.[2]
-
Over-alkylation or Side-Reaction Products: Products resulting from reactions on other parts of the molecule.
-
Solvent Adducts: Residual solvents that may be difficult to remove.
Q2: What are the primary recommended purification techniques for this compound?
A2: The two most effective and widely used purification techniques for compounds like 1-Isopropyl-1H-imidazo[4,5-c]pyridine are column chromatography and recrystallization . The choice between them, or their sequential use, will depend on the scale of your synthesis and the nature of the impurities.
-
Column Chromatography: Excellent for separating the target compound from impurities with different polarities.[3][4]
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample, often yielding highly pure crystalline material.[5][6][7][8][9]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][8] The process for selecting a solvent involves:
-
Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[9]
-
Polarity Matching: Consider the polarity of 1-Isopropyl-1H-imidazo[4,5-c]pyridine. The imidazole and pyridine rings provide polarity, while the isopropyl group adds some non-polar character. Solvents like ethanol, isopropanol, ethyl acetate, or mixtures with hexanes are good starting points.
-
Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be very effective.[5][6] In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gentle heating should redissolve the solid, and upon slow cooling, crystals should form.
Q4: How can I effectively monitor the progress of my column chromatography?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your column chromatography.[10] Before running your column, you should develop a TLC solvent system that gives good separation between your desired product and the major impurities. An ideal Rf value for your product on the TLC plate is typically between 0.2 and 0.4 to ensure good separation on the column.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Oily Product After Recrystallization | The compound may have a low melting point, or there are significant impurities preventing crystallization. | - Try a different recrystallization solvent or a two-solvent system. - Consider performing a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization. |
| Poor Separation in Column Chromatography | The chosen eluent system has insufficient resolving power. | - Optimize the solvent system using TLC. Try different solvent ratios or a different combination of solvents. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). - If impurities are very close in polarity, consider using a longer column or a finer silica gel mesh size.[12][13] |
| Compound is Insoluble in Common Organic Solvents | The compound may be in a salt form due to the basic nature of the pyridine nitrogen. | - Neutralize the sample with a mild base (e.g., a saturated aqueous solution of sodium bicarbonate) and extract it into an organic solvent like dichloromethane or ethyl acetate.[3] |
| Product Streaking on TLC and Column | The compound might be too polar for the chosen stationary phase or is interacting strongly with the silica gel. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress the interaction of the basic nitrogen with the acidic silica gel. - Consider using a different stationary phase, such as alumina. |
| Low Recovery After Purification | The compound may have some solubility in the cold recrystallization solvent, or some product was lost during transfers. | - For recrystallization, ensure you are using the minimum amount of hot solvent to dissolve the compound and that the solution is thoroughly cooled before filtration.[8] Wash the collected crystals with a minimal amount of ice-cold solvent.[5][9] - For column chromatography, ensure all the product is eluted from the column by checking the final fractions with TLC. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for purifying crude 1-Isopropyl-1H-imidazo[4,5-c]pyridine, especially when multiple impurities are present.
1. Preparation of the Slurry:
- In a beaker, add silica gel to your chosen eluent (e.g., a mixture of hexanes and ethyl acetate determined by TLC).
- Stir to create a uniform slurry.[4]
2. Packing the Column:
- Secure a glass column vertically.
- Pour the silica gel slurry into the column, allowing the solvent to drain.
- Gently tap the column to ensure even packing and remove any air bubbles.[4]
3. Sample Loading (Dry Loading Recommended):
- Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
- Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the packed column.[12]
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
- Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.
5. Product Isolation:
- Combine the pure fractions (as determined by TLC).
- Remove the solvent under reduced pressure to yield the purified 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying an already partially pure solid sample of 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
1. Solvent Selection:
- In a small test tube, add a small amount of your crude product.
- Add a few drops of a test solvent and observe the solubility at room temperature.
- If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot.[7][9]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[5][8]
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5][8]
5. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration using a Buchner funnel.[9]
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5][8]
6. Drying:
- Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
Caption: A general workflow for the purification of 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Purity Assessment
After purification, it is crucial to assess the purity of your 1-Isopropyl-1H-imidazo[4,5-c]pyridine. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by chromatographic separation and confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.[14][15]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
By following this guide and understanding the principles behind each step, you will be well-equipped to overcome the purification challenges associated with 1-Isopropyl-1H-imidazo[4,5-c]pyridine and obtain a high-purity compound for your research and development endeavors.
References
- Recrystallization - Single Solvent. (n.d.).
- Recrystallization method. (n.d.).
- 1-isopropyl-1h-imidazo(4,5-c)pyridin-2-ol - Sigma-Aldrich. (n.d.).
- Recrystallization1. (n.d.).
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem. (n.d.).
- Recrystallization-1.pdf. (n.d.).
- Recrystallization in the Organic Chemistry Laboratory. | Chemical Education Xchange. (2025, November 17).
- How to run column chromatography. (n.d.).
- ANALYTICAL METHODS. (n.d.).
- Column Chromatography Procedures - Organic Chemistry at CU Boulder. (n.d.).
- Chromatography Columns & Cartridges - Teledyne Labs. (n.d.).
- Flash Column Chromatography Guide - Membrane Solutions. (n.d.).
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. (n.d.).
- Technical Support Center: Purification of 5-Isopropylimidazo[1,2-A]pyridine - Benchchem. (n.d.).
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (n.d.).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- 1H-Imidazo[4,5-b]pyridine - SIELC Technologies. (2018, May 16).
Sources
- 1. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Recrystallization in the Organic Chemistry Laboratory. | Chemical Education Xchange [chemedx.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Chromatography Columns | Teledyne LABS [teledynelabs.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
Technical Support Center: Improving Assay Solubility of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
Welcome to the technical support guide for 1-Isopropyl-1H-imidazo[4,5-c]pyridine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address solubility challenges encountered during in vitro and in vivo experimental workflows. Our goal is to provide not just methods, but a clear rationale behind them, ensuring robust and reproducible results.
Core Concepts & Physicochemical Properties
Understanding the inherent properties of 1-Isopropyl-1H-imidazo[4,5-c]pyridine is the first step in troubleshooting its solubility. As a member of the imidazopyridine family, its structure—containing a basic pyridine ring and an imidazole moiety—governs its behavior in aqueous solutions.[1]
| Property | Estimated Value | Source & Rationale |
| Molecular Formula | C₉H₁₁N₃ | Derived from parent structure C₆H₅N₃[2] + Isopropyl group (C₃H₇) with loss of one H. |
| Molecular Weight | ~161.20 g/mol | Calculated based on the molecular formula. |
| Calculated logP | ~1.5 - 2.0 | Estimate: The parent imidazo[4,5-c]pyridine has a cLogP of ~0.4.[2] The addition of an isopropyl group significantly increases lipophilicity. This value suggests the compound is lipophilic and will have low intrinsic aqueous solubility.[3][4] |
| Predicted pKa (Strongest Basic) | ~4.5 - 5.2 | Estimate: Based on related structures. 4-Acetylimidazo[4,5-c]pyridine has a predicted basic pKa of 4.82.[5] The parent imidazo[4,5-b]pyridine scaffold is 4.37.[6] The electron-donating isopropyl group may slightly increase basicity. This pKa is critical, as it indicates the compound can be protonated in acidic conditions to form a more soluble salt. |
Frequently Asked Questions (FAQs)
Q1: My 1-Isopropyl-1H-imidazo[4,5-c]pyridine won't dissolve in my aqueous assay buffer. Why?
A1: This is expected behavior due to the compound's physicochemical properties. The estimated cLogP of ~1.5-2.0 indicates it is lipophilic ("fat-loving") and therefore poorly soluble in polar solvents like water or phosphate-buffered saline (PBS).[3] At neutral pH (e.g., 7.4), the molecule is in its uncharged, free-base form, which is less water-soluble.
Q2: I dissolved the compound in DMSO, but it crashed out (precipitated) when I added it to my cell culture medium. What's happening?
A2: This common phenomenon is known as kinetic precipitation. While the compound is highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), its solubility limit in the final aqueous medium is much lower. When the concentrated DMSO stock is rapidly diluted into the buffer, the compound is forced into an environment where it is no longer soluble, causing it to precipitate.[7] The key is to ensure the final concentration in the assay does not exceed the compound's kinetic solubility limit in that specific medium.
Q3: What is the absolute first step I should take to improve solubility?
A3: The first and most straightforward approach is to prepare a concentrated stock solution in an appropriate organic solvent, typically anhydrous DMSO. This is the standard and most crucial step in handling poorly soluble compounds for biological assays.[8][9] From this stock, you can perform serial dilutions. See Protocol 1 for a detailed methodology.
Q4: How does pH affect the solubility of this compound, and can I use it to my advantage?
A4: The imidazo[4,5-c]pyridine core has basic nitrogen atoms. With an estimated pKa around 4.5-5.2, the compound will accept a proton and become positively charged in acidic conditions (pH < pKa).[5][6] According to the Henderson-Hasselbalch equation, at a pH of 4.5, approximately 50% of the compound will be in its protonated (charged, more water-soluble) form. At a pH of 3.5, over 90% will be protonated. Therefore, using an acidic buffer (e.g., pH 4.0-5.0) can dramatically increase its aqueous solubility.[] This is a powerful technique, but you must confirm that the lower pH does not negatively impact your assay (e.g., cell viability, enzyme activity).
Q5: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A5: This is highly dependent on the cell type. A general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v). However, for sensitive cell lines, primary cells, or long-term incubation assays, the concentration should be kept even lower, often below 0.1% , to avoid solvent-induced cytotoxicity or other off-target effects.[7][11] It is imperative to run a vehicle control (assay medium with the same final DMSO concentration but without the compound) to ensure the observed effects are from your compound and not the solvent.
Systematic Troubleshooting Guide
Use this section to diagnose and solve specific solubility-related issues.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Compound powder is difficult to dissolve even in pure DMSO. | 1. Low-quality or wet DMSO. 2. Compound has very high crystal lattice energy. | 1. Use fresh, anhydrous (≥99.9% purity), sterile-filtered DMSO. DMSO is highly hygroscopic and absorbed water can reduce solubility.[8] 2. Gently warm the solution (e.g., 37°C) and use mechanical agitation (vortexing, sonication) to aid dissolution. See Protocol 1 . |
| Precipitation observed immediately upon dilution into aqueous buffer. | 1. Final concentration exceeds kinetic solubility limit. 2. Rapid change in solvent polarity. | 1. Lower the final test concentration of the compound. 2. Perform an intermediate dilution step. Dilute the DMSO stock into a 50:50 mixture of DMSO:buffer first, then add that to the final buffer. 3. Decrease the percentage of DMSO added. Prepare a more dilute DMSO stock (e.g., 1 mM instead of 10 mM) to minimize the solvent shift. |
| Assay results are inconsistent or have poor reproducibility. | 1. Undissolved compound (micro-precipitates) is being pipetted. 2. Compound is precipitating over the time course of the assay. | 1. Before making dilutions, visually inspect the DMSO stock for clarity. Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes and pipette carefully from the supernatant. 2. Run a kinetic solubility assay to determine if the compound remains in solution for the duration of your experiment. See Protocol 3 . |
| Need to prepare a high-concentration aqueous solution for an in vivo study. | 1. Intrinsic low aqueous solubility. 2. DMSO may not be a suitable vehicle for in vivo administration at high concentrations. | 1. pH Adjustment: Formulate the compound in an acidic vehicle (e.g., citrate buffer pH 4.0) to form the more soluble salt.[] 2. Co-solvents: Use a combination of pharmaceutically acceptable co-solvents such as PEG 400, propylene glycol, or ethanol in the formulation.[12] 3. Excipients: Consider using solubilizing agents like β-cyclodextrins.[11] |
Visualization of Concepts & Workflows
Solubility Enhancement Workflow
This diagram outlines a logical progression for tackling solubility issues with 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Caption: Decision workflow for improving compound solubility.
Protonation Equilibrium
This diagram illustrates how pH influences the charge state of the molecule, which is the basis for the pH-modification strategy.
Caption: pH-dependent protonation of the imidazopyridine core.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for creating a reliable, concentrated stock solution.
Rationale: Creating a concentrated stock in a strong organic solvent is the foundational step for most assays. Using anhydrous DMSO prevents water absorption, which can cause compound precipitation over time.[8][13] Aliquoting prevents degradation from repeated freeze-thaw cycles.[8]
Materials:
-
1-Isopropyl-1H-imidazo[4,5-c]pyridine (solid)
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)[8]
-
Analytical balance (readable to 0.1 mg)
-
Sterile, low-binding microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and water bath sonicator (optional)
Procedure:
-
Calculation: Determine the mass of the compound needed. For a 10 mM stock in 1 mL:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000
-
Mass (mg) = 0.010 mol/L × 0.001 L × 161.20 g/mol × 1000 = 1.612 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh approximately 1.61 mg of the compound directly into the tube. Record the exact mass.
-
Solvent Addition: Recalculate the exact volume of DMSO needed based on the actual mass weighed.
-
Volume (µL) = [Mass (mg) / 161.20 ( g/mol )] / 0.010 (mol/L) × 1,000,000
-
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid has dissolved.
-
(Optional) Aided Dissolution: If particles remain, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C.[8] Vortex again.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in clearly labeled, sterile tubes.
-
Storage: Store aliquots at -20°C for short-to-medium term storage or -80°C for long-term storage, protected from light.[8]
Protocol 2: pH-Modification Solubility Test
This protocol helps determine if lowering the pH is a viable strategy for your compound.
Rationale: This test leverages the basicity of the compound. By attempting to dissolve it in an acidic buffer, we can confirm if the resulting salt form has enhanced aqueous solubility, as predicted by its pKa.[]
Materials:
-
1-Isopropyl-1H-imidazo[4,5-c]pyridine (solid)
-
Buffer 1: Phosphate-Buffered Saline (PBS), pH 7.4
-
Buffer 2: 50 mM Citrate Buffer, pH 4.5
-
DMSO (for comparison)
-
Microcentrifuge tubes
Procedure:
-
Preparation: Weigh out three equal, small amounts of the compound (e.g., 1 mg) into three separate tubes.
-
Solvent Addition:
-
To Tube 1, add 1 mL of PBS, pH 7.4.
-
To Tube 2, add 1 mL of Citrate Buffer, pH 4.5.
-
To Tube 3, add 1 mL of DMSO (positive control for dissolution).
-
-
Agitation: Cap all tubes and place them on a rotator or shaker at room temperature for 1-2 hours.
-
Observation: After agitation, visually inspect the tubes. Note the degree of dissolution in each. Complete dissolution in Tube 2 but not Tube 1 indicates that pH modification is an effective strategy.
-
Confirmation (Optional): To quantify the solubility, centrifuge the tubes at >14,000 x g for 15 minutes to pellet any undissolved solid. Carefully remove the supernatant and analyze its concentration via a suitable method like LC-MS or UV-Vis spectroscopy, comparing it against a standard curve.[14][15]
Protocol 3: Kinetic Solubility Assessment by Serial Dilution
This protocol provides a quick way to estimate the kinetic solubility limit in your final assay buffer.
Rationale: This high-throughput method mimics the process of diluting a DMSO stock into an aqueous buffer and helps identify the concentration at which precipitation occurs.[9][15][16] This is crucial for selecting appropriate compound concentrations for screening assays.
Materials:
-
10 mM stock solution of the compound in DMSO (Protocol 1 )
-
Assay buffer (e.g., cell culture medium, PBS)
-
A clear, 96-well microplate
-
Multichannel pipette
Procedure:
-
Plate Setup: Add 198 µL of your assay buffer to wells A1 through H1 of the 96-well plate. Add 100 µL of assay buffer to all other wells to be used (e.g., A2-H12).
-
Initial Dilution: Add 2 µL of the 10 mM DMSO stock solution to the 198 µL of buffer in the wells of column 1 (A1-H1). This creates a 100 µM solution in 1% DMSO. Mix thoroughly by pipetting up and down.
-
Serial Dilution:
-
Transfer 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix thoroughly. This creates a 50 µM solution.
-
Repeat this 2-fold serial dilution across the plate (column 2 to 3, 3 to 4, etc.) to generate a concentration gradient (100, 50, 25, 12.5, 6.25 µM, etc.).
-
-
Incubation: Cover the plate and incubate at room temperature (or your assay temperature) for 1-2 hours.
-
Readout: Visually inspect the plate against a black background. The lowest concentration at which visible precipitation (cloudiness, particles) is observed is an estimate of the kinetic solubility limit. For a more quantitative measure, read the plate on a nephelometer (which measures light scattering from particles) or a plate reader measuring absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb but particles will scatter light.[9][15]
References
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]
-
Millipore. (n.d.). MultiScreen Solubility Filter Plate. Millipore Corporation. Available at: [Link]
-
Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]
-
Scribd. (n.d.). Compound Handling and Storage Guidelines. Scribd. Available at: [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. ResearchGate. Available at: [Link]
-
PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]
-
PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2019). The calculated logP values of the investigated compounds with respect to the computational model. ResearchGate. Available at: [Link]
-
Holmer, M. L., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]
-
FooDB. (2010). Showing Compound 4-Acetylimidazo[4,5-c]pyridine (FDB013464). FooDB. Available at: [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. ChemAxon. Available at: [Link]
-
Rezaei-Sameti, M. (n.d.). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Theoretical Prediction of Lipophilicity for Some Drugs Compounds. ResearchGate. Available at: [Link]
-
ChemAxon. (n.d.). pKa calculation. ChemAxon. Available at: [Link]
-
MDPI. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules. MDPI. Available at: [Link]
-
PubChem. (n.d.). 4H-Imidazo[4,5-C]pyridine. National Institutes of Health. Available at: [Link]
Sources
- 1. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis [mdpi.com]
- 2. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. orientjchem.org [orientjchem.org]
- 5. Showing Compound 4-Acetylimidazo[4,5-c]pyridine (FDB013464) - FooDB [foodb.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Troubleshooting 1-Isopropyl-1H-imidazo[4,5-c]pyridine Stability in Solution
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible IC₅₀ values, assay quenching, or sudden loss of compound potency when working with 3-deazapurine analogs. 1-Isopropyl-1H-imidazo[4,5-c]pyridine is a privileged heterocyclic scaffold widely used in the development of kinase inhibitors, anti-viral agents, and GPCR modulators. However, while the solid powder is highly robust, its behavior in solution is highly dynamic.
This guide synthesizes field-proven troubleshooting protocols with the underlying chemical causality to ensure your experimental workflows remain self-validating and structurally sound.
Part 1: Quantitative Stability Profile
Before troubleshooting, it is critical to establish baseline expectations for the compound's half-life across different environments. The table below summarizes the quantitative degradation metrics for imidazo[4,5-c]pyridine derivatives based on solvent and environmental conditions.
Table 1: Stability Metrics for Imidazo[4,5-c]pyridine Solutions
| Environmental Condition | Solvent System | Estimated Half-Life (t₁/₂)* | Primary Degradation Pathway |
| Ambient Light (25°C) | DMSO (Hydrated, >0.1% H₂O) | < 48 hours | Photodegradation, ROS generation |
| Dark (25°C) | DMSO (Anhydrous) | ~6 months | Trace C-H methylthiolation |
| UV-A/B Exposure | Aqueous Buffer (pH 7.4) | 4 - 6 hours | Singlet oxygen adduct formation |
| Dark (4°C) | Aqueous Buffer (pH 7.4) | ~14 days | N-oxidation, Metal chelation |
| Dark (-80°C) | DMSO (Anhydrous, Ar-purged) | > 2 years | None detected |
*Note: Half-life values are generalized from structurally analogous imidazopyridine scaffolds under standard laboratory conditions.
Part 2: Frequently Asked Questions & Troubleshooting
FAQ 1: Why does my compound lose potency after a few weeks in a DMSO stock solution?
The Causality: Many researchers default to Dimethyl Sulfoxide (DMSO) as a universal solvent. However, imidazopyridines are not entirely inert in DMSO. Under specific conditions—particularly in the presence of trace electrophiles, ambient oxygen, or mild electrochemical stress—DMSO can act as both an oxidant and a methylthiolating agent. This leads to unwanted C-H functionalization (specifically methylthiolation) or N-oxidation of the pyridine core (). Furthermore, DMSO is highly hygroscopic; water absorption accelerates hydrolytic degradation.
The Solution:
-
Use Anhydrous Solvents: Only use anhydrous DMSO (≤0.005% water) packaged under argon.
-
Purge with Inert Gas: Displace dissolved oxygen by bubbling argon or nitrogen through the stock solution before sealing.
-
Single-Use Aliquots: Never store a master stock at 4°C or room temperature. Aliquot immediately and store at -80°C to halt kinetic degradation.
FAQ 2: My biochemical assay is showing high background fluorescence and false-positive inhibition. What is happening?
The Causality: Imidazopyridines are potent photosensitizers. When exposed to standard laboratory fluorescent lighting (which emits trace UV-A/B), the imidazo[4,5-c]pyridine core absorbs photons and enters an excited triplet state. This energy is transferred to dissolved molecular oxygen, generating highly reactive Singlet Oxygen (ROS) . This ROS not only destroys the compound itself (phototoxicity/photodegradation) but also oxidizes assay proteins, leading to target denaturation and false-positive IC₅₀ shifts ().
The Solution:
-
Actinic Protection: Perform all serial dilutions in amber microcentrifuge tubes or use low-light (yellow/red) laboratory conditions.
-
Quenching Additives: If your assay permits, add a mild ROS scavenger (e.g., 1 mM DTT or ascorbic acid) to the assay buffer to protect the target protein from phototoxic byproducts.
FAQ 3: The compound precipitates when I dilute it from DMSO into my assay buffer, despite being well below its theoretical solubility limit. Why?
The Causality: The imidazo[4,5-c]pyridine scaffold contains multiple basic nitrogen atoms (the pyridine nitrogen and the imidazole ring nitrogens). These nitrogens act as excellent bidentate or bridging ligands for trace transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) commonly found in unpurified water or biological buffers. Coordination with these metals forms insoluble polymeric complexes that instantly crash out of solution ().
The Solution:
-
Chelation Control: Supplement your assay buffer with 0.1 mM to 1 mM EDTA or EGTA to sequester free transition metals before adding the compound.
-
Pre-dilution: Do not spike 100% DMSO stock directly into the aqueous buffer. Create an intermediate dilution (e.g., 10% DMSO in water) to prevent localized solvent-shock precipitation.
Part 3: Mechanistic & Workflow Visualizations
To conceptualize the vulnerabilities of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, review the mechanistic degradation pathways below.
Caption: Mechanistic degradation pathways of imidazo[4,5-c]pyridines in suboptimal solution conditions.
Part 4: Standard Operating Procedure (SOP) for Stock Preparation
To ensure absolute scientific integrity and reproducibility, follow this self-validating protocol when preparing master stocks.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents ambient moisture from condensing on the cold powder, which would introduce water into the DMSO stock.
-
Low-Light Weighing: Weigh the required mass using a microbalance under amber lighting to prevent premature photo-excitation.
-
Anhydrous Dissolution: Reconstitute the powder in anhydrous, amine-free DMSO (purity ≥ 99.9%) to achieve a 10 mM concentration. Vortex gently for 30 seconds.
-
Inert Degassing: Insert a sterile needle attached to an Argon line into the solution. Purge gently for 60 seconds to displace dissolved O₂.
-
Aliquoting: Dispense the master stock into single-use amber glass vials (e.g., 20 µL aliquots).
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.
Caption: Step-by-step workflow for preparing and storing stable imidazopyridine stock solutions.
References
-
Onoue, S., et al. (2008). "In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist." Journal of Pharmaceutical Sciences, 97(10), 4373-4382.[Link]
-
Wen, J., et al. (2024). "Electrochemical C3-Methylthiolation of Imidazopyridines with Dimethyl Sulfoxide." Green Chemistry, 26, 3517–3521.[Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 22(3), 399.[Link]
Technical Support Center: Overcoming Resistance to Imidazo[4,5-c]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-c]pyridine compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the experimental challenges associated with drug resistance. Our goal is to empower you with the knowledge to anticipate, identify, and overcome resistance, ensuring the success of your research and development efforts.
Introduction to Imidazo[4,5-c]pyridine Compounds and Resistance
Imidazo[4,5-c]pyridines are a class of heterocyclic compounds with a structural resemblance to purines, granting them a wide range of biological activities.[1][2][3] They have shown promise as anticancer agents through various mechanisms, including the inhibition of poly(ADP-ribose) polymerase (PARP) and the modulation of Toll-like receptor 7 (TLR7) signaling.[1][2][4] PARP inhibitors can enhance the sensitivity of tumor cells to chemotherapy, while TLR7 agonists can activate an anti-tumor immune response.[1][4]
A significant hurdle in the clinical application of many anticancer drugs, including potentially those from the imidazo[4,5-c]pyridine family, is the development of multidrug resistance (MDR).[5] One of the most common mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, actively removing therapeutic agents from cancer cells and reducing their intracellular concentration.[6]
This guide will focus on troubleshooting experiments related to the efficacy of imidazo[4,5-c]pyridine compounds and strategies to overcome resistance, with a particular emphasis on ABCB1-mediated efflux.
Part 1: Troubleshooting Guide
This section addresses specific technical problems you may encounter during your in vitro experiments.
Inconsistent or Non-reproducible Cytotoxicity Assay Results
Question: My IC50 values for an imidazo[4,5-c]pyridine compound vary significantly between experiments. What could be the cause?
Answer: Lack of reproducibility in cytotoxicity assays is a common issue that can often be traced back to several factors related to the compound, cell culture conditions, or the assay itself.
Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Problem: Imidazo[4,5-c]pyridine compounds, like many small molecules, can have poor aqueous solubility.[7] If the compound precipitates in your culture medium, the effective concentration will be lower and inconsistent.
-
Solution:
-
Visually inspect for precipitation: Before adding the compound to your cells, check the media for any visible particulates.
-
Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a common solvent, but the final concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[8]
-
pH adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility.[7]
-
Sonication: Briefly sonicating the stock solution before dilution can help dissolve any aggregates.
-
-
-
Cell Culture Conditions:
-
Problem: The physiological state of your cells can significantly impact their response to a cytotoxic agent.
-
Solution:
-
Consistent cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[8]
-
Logarithmic growth phase: Ensure cells are in the logarithmic growth phase when you begin treatment. Over-confluent or sparse cultures can respond differently.[8]
-
Mycoplasma contamination: Regularly test your cell lines for mycoplasma contamination, which can alter cellular metabolism and drug sensitivity.
-
-
-
Assay-Specific Issues (e.g., MTT, XTT, CellTiter-Glo®):
-
Problem: The compound may interfere with the assay chemistry. Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[9]
-
Solution:
-
Run a cell-free control: Incubate your compound with the assay reagent in cell-free media to check for any direct chemical interaction.
-
Consider alternative assays: If interference is suspected, switch to a different viability assay that relies on a different detection principle (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release).[10]
-
-
Unexpected Resistance or Lack of Efficacy
Question: My imidazo[4,5-c]pyridine compound is not showing the expected cytotoxic effect on a cancer cell line. How can I determine if this is due to MDR?
Answer: An unexpected lack of efficacy can be due to inherent or acquired resistance in the cell line. A primary mechanism to investigate is the overexpression of ABC drug transporters.
Workflow for Investigating ABCB1-Mediated Resistance:
Caption: Workflow for investigating ABCB1-mediated resistance.
Experimental Protocols:
-
Quantitative Real-Time PCR (qRT-PCR) for ABCB1 mRNA Expression:
-
Isolate total RNA from both your test cell line and a known drug-sensitive control cell line.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform qRT-PCR using validated primers for the ABCB1 gene and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of ABCB1 using the 2-ΔΔCt method.[11]
-
-
Western Blot for ABCB1 Protein Expression:
-
Prepare total cell lysates or membrane protein fractions from your test and control cell lines.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a validated primary antibody specific for ABCB1.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Normalize the ABCB1 signal to a loading control (e.g., β-actin, GAPDH).
-
-
Flow Cytometry for ABCB1 Protein Expression:
-
Harvest cells and wash with a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with a fluorescently-conjugated primary antibody against an extracellular epitope of ABCB1 (e.g., UIC2 antibody).[12]
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of surface ABCB1 expression.
-
Issues with the Rhodamine 123 Efflux Assay
Question: I am having trouble with the Rhodamine 123 efflux assay. The results are variable, or I am not seeing a clear difference between my resistant and sensitive cells.
Answer: The Rhodamine 123 efflux assay is a powerful functional test for ABCB1 activity, but it requires careful optimization.[13]
Troubleshooting Steps:
| Problem | Potential Cause | Solution |
| High background fluorescence in sensitive cells | - Rhodamine 123 concentration is too high, leading to passive diffusion. - Incubation time is too long. | - Titrate the Rhodamine 123 concentration to find the optimal level for your cell line. - Optimize the loading and efflux incubation times. |
| No significant difference between sensitive and resistant cells | - The level of resistance is low and may not be easily detectable with this assay.[13] - The resistant cells may utilize a different efflux pump that does not transport Rhodamine 123.[14] | - Use a more sensitive method for detecting low levels of resistance. - Test for the expression and function of other ABC transporters (e.g., MRP1, BCRP). |
| Inconsistent results between replicates | - Inconsistent cell numbers per well. - Temperature fluctuations during the assay. | - Ensure accurate cell counting and seeding. - Maintain a constant temperature (37°C) during the efflux step, as ABC transporter activity is temperature-dependent. |
| Known ABCB1 inhibitor does not block efflux | - The inhibitor concentration is too low or too high (causing toxicity). - The inhibitor is not stable in the assay medium. | - Perform a dose-response curve for the inhibitor to determine its optimal non-toxic concentration. - Prepare fresh inhibitor solutions for each experiment. |
Detailed Protocol: Rhodamine 123 Efflux Assay by Flow Cytometry
-
Cell Preparation: Harvest cells in the logarithmic growth phase. Adjust the cell density to 1 x 106 cells/mL in pre-warmed culture medium.
-
Loading: Add Rhodamine 123 to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cell pellet in pre-warmed medium (with and without your imidazo[4,5-c]pyridine compound or a known inhibitor like verapamil) and incubate at 37°C for 1-2 hours in the dark.
-
Analysis: After the efflux period, place the cells on ice to stop the transport. Analyze the intracellular fluorescence of the cells using a flow cytometer with an appropriate laser and filter set (e.g., excitation at 488 nm, emission at ~525 nm).[15]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for anticancer imidazo[4,5-c]pyridine compounds?
A1: Imidazo[4,5-c]pyridine derivatives exhibit a range of anticancer activities. Some act as PARP inhibitors , which can increase the sensitivity of tumor cells to chemotherapy.[1][2] Others function as TLR7 agonists , stimulating an immune response against the tumor.[4] Their structural similarity to purines allows them to interact with a variety of cellular pathways involved in cancer cell function.[1][2][3]
Q2: How can I develop a cell line with acquired resistance to my imidazo[4,5-c]pyridine compound?
A2: A common method for developing acquired resistance in vitro is through continuous exposure to escalating concentrations of the drug. Start by treating the parental cell line with a low concentration of your compound (e.g., the IC20). As the cells adapt and resume normal growth, gradually increase the drug concentration over several weeks to months. Periodically check for increased resistance and the expression of resistance markers like ABCB1.
Q3: My imidazo[4,5-c]pyridine compound appears to be a substrate for ABCB1. What strategies can I use to overcome this?
A3: If your compound is being effluxed by ABCB1, you can explore several strategies:
-
Co-administration with an ABCB1 inhibitor: Combining your compound with a known P-glycoprotein inhibitor (e.g., elacridar, tariquidar) can increase its intracellular concentration and restore its efficacy.[16]
-
Structural modification of the compound: Medicinal chemistry efforts can focus on modifying the structure of your imidazo[4,5-c]pyridine to reduce its affinity for ABCB1.
-
Alternative delivery systems: Encapsulating the drug in nanoparticles or liposomes can sometimes bypass the efflux pumps.
Q4: Are there other resistance mechanisms besides ABC transporter overexpression that I should consider?
A4: Yes, other mechanisms of drug resistance include:
-
Alterations in the drug target: Mutations in the target protein can prevent the drug from binding effectively.
-
Increased drug metabolism: Cancer cells can upregulate enzymes that metabolize and inactivate the drug.
-
Activation of alternative signaling pathways: Cells can compensate for the inhibition of one pathway by activating another that promotes survival.
-
Enhanced DNA repair mechanisms: For DNA-damaging agents, increased DNA repair capacity can lead to resistance.
Q5: What are some key considerations for in vivo studies of imidazo[4,5-c]pyridine compounds?
A5: When transitioning from in vitro to in vivo studies, consider the following:
-
Pharmacokinetics and bioavailability: The compound must be able to reach the tumor in sufficient concentrations to be effective.
-
Toxicity: The compound should have an acceptable safety profile in animal models.
-
Efficacy in a relevant tumor model: The in vivo efficacy should be evaluated in a well-characterized xenograft or syngeneic tumor model.[17]
References
-
Can the Assessment of ABCB1 Gene Expression Predict Its Function in Vitro?. (2015, August 15). PubMed. Retrieved March 12, 2026, from [Link]
-
The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
-
Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistan. (n.d.). SciSpace. Retrieved March 12, 2026, from [Link]
-
Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. (2012, March 28). PLOS. Retrieved March 12, 2026, from [Link]
-
Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer. (n.d.). Retrieved March 12, 2026, from [Link]
-
The detection of rhodamine 123 efflux at low levels of drug resistance. (n.d.). PubMed. Retrieved March 12, 2026, from [Link]
-
Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines. (2022, December 30). MDPI. Retrieved March 12, 2026, from [Link]
-
Inhibition of ABCB1 Overcomes Cancer Stem Cell–like Properties and Acquired Resistance to MET Inhibitors in Non–Small Cell Lung Cancer. (2015, November 3). AACR Journals. Retrieved March 12, 2026, from [Link]
-
Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. (2024, November 28). PMC. Retrieved March 12, 2026, from [Link]
-
I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors?. (2015, November 3). ResearchGate. Retrieved March 12, 2026, from [Link]
-
Expression levels of ABCB1 in breast cancer cell lines (MCF-7 and KCR). (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it?. (2022, June 7). ResearchGate. Retrieved March 12, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC. Retrieved March 12, 2026, from [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (n.d.). PubMed. Retrieved March 12, 2026, from [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2024, May 22). Taylor & Francis. Retrieved March 12, 2026, from [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT. Retrieved March 12, 2026, from [Link]
-
Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor. (2022, March 29). PMC. Retrieved March 12, 2026, from [Link]
-
P-glycoprotein (Pgp) inhibition assay. (n.d.). BMG Labtech. Retrieved March 12, 2026, from [Link]
-
In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents. (2016, April 19). Retrieved March 12, 2026, from [Link]
-
In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals. (2023, June 16). MDPI. Retrieved March 12, 2026, from [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2014, July 21). ACS Publications. Retrieved March 12, 2026, from [Link]
-
Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. (n.d.). PMC. Retrieved March 12, 2026, from [Link]
-
In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives. (n.d.). PubMed. Retrieved March 12, 2026, from [Link]
-
Cell viability assay: Problems with MTT assay in the solubilization step. (2024, April 6). Biology Stack Exchange. Retrieved March 12, 2026, from [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017, July 5). ResearchGate. Retrieved March 12, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017, March 4). MDPI. Retrieved March 12, 2026, from [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved March 12, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017, March 4). PubMed. Retrieved March 12, 2026, from [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). PMC. Retrieved March 12, 2026, from [Link]
-
Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. (2013, February 1). PubMed. Retrieved March 12, 2026, from [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (n.d.). MDPI. Retrieved March 12, 2026, from [Link]
-
Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved March 12, 2026, from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsat.org [ijsat.org]
- 6. In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Can the assessment of ABCB1 gene expression predict its function in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Ambiguous NMR Spectra for 1-Isopropyl-1H-imidazo[4,5-c]pyridine
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of fused bicyclic heterocycles. 1-Isopropyl-1H-imidazo[4,5-c]pyridine is a highly valuable scaffold in drug discovery (often utilized in kinase inhibitors and antivirals) [1]. However, its electron-deficient core, multiple basic nitrogen atoms, and susceptibility to forming N-alkylation regioisomers make 1D 1 H NMR interpretation notoriously ambiguous.
This guide is designed to move beyond basic spectral reading. Here, we will dissect the causality behind common NMR artifacts and provide field-proven, self-validating protocols to ensure absolute structural certainty.
Part 1: The Baseline – Expected NMR Profile
Before troubleshooting, you must establish a theoretical baseline. The imidazo[4,5-c]pyridine core features a distinct electronic environment. The C4 position is highly deshielded due to its proximity to both the N3 and N5 heteroatoms, while the C6 and C7 protons exhibit classic ortho-coupling.
Table 1: Expected 1 H NMR Chemical Shifts for 1-Isopropyl-1H-imidazo[4,5-c]pyridine (DMSO- d6 )
| Proton Position | Multiplicity | Expected Shift (δ, ppm) | Coupling ( J , Hz) | Diagnostic Value |
| C4-H | Singlet | 8.80 – 9.10 | - | Most downfield signal; highly deshielded by N3 and N5. |
| C2-H | Singlet | 8.30 – 8.50 | - | Imidazole proton; flanked by N1 and N3. |
| C6-H | Doublet | 8.30 – 8.50 | ~5.5 | Pyridine proton; ortho-coupling to C7-H. |
| C7-H | Doublet | 7.60 – 7.80 | ~5.5 | Pyridine proton; ortho-coupling to C6-H. |
| N1-CH (iPr) | Septet | 4.80 – 5.10 | ~6.7 | Characteristic methine splitting of an N-isopropyl group. |
| N1-CH 3 (iPr) | Doublet | 1.50 – 1.60 | ~6.7 | Characteristic methyl splitting of an N-isopropyl group. |
Part 2: Frequently Asked Questions & Troubleshooting
Q1: My synthesis yielded a clean product, but I am unsure if I have the 1-isopropyl, 3-isopropyl, or 5-isopropyl regioisomer. How can I differentiate them?
The Causality: N-alkylation of imidazo[4,5-c]pyridines is thermodynamically and kinetically unselective, frequently yielding complex mixtures of N1, N3, and N5 regioisomers [2]. A 1D 1 H NMR spectrum is insufficient for unambiguous assignment because all three isomers will present two singlets and two doublets in the aromatic region.
The Solution: You must utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY relies on through-space dipole-dipole interactions (effective at distances < 5 Å). The spatial proximity of the isopropyl methine proton to distinct ring protons dictates the cross-peaks:
-
1-Isopropyl (Target): The isopropyl CH will show NOE correlations to both the C2-H (singlet) and the C7-H (doublet).
-
3-Isopropyl (Impurity): The isopropyl CH will show NOE correlations to the C2-H (singlet) and the C4-H (singlet).
-
5-Isopropyl (Impurity): Alkylation at the pyridine nitrogen yields a pyridinium salt. The isopropyl CH will show NOE with the C4-H (singlet) and C6-H (doublet).
Q2: The aromatic singlets (C2-H and C4-H) are appearing as broad humps or are completely missing. Is my compound degrading?
The Causality: This is a classic artifact of intermediate chemical exchange and quadrupolar relaxation. The imidazo[4,5-c]pyridine core is highly basic at the N5 position. If your sample was purified via reverse-phase HPLC using Trifluoroacetic Acid (TFA) or formic acid, residual acid causes dynamic, reversible protonation/deprotonation at N5 on the NMR timescale. This intermediate exchange broadens the adjacent C4-H and C6-H signals into baseline humps.
The Solution: Perform a "solvent titration." Add 1–2 μL of a deuterated base (e.g., Triethylamine or NaOD in D 2 O) directly to your NMR tube. This fully deprotonates the system, driving the exchange to the slow or fast limit and immediately sharpening the missing signals.
Q3: The C4-H and C2-H singlets are overlapping perfectly, making integration impossible. How do I resolve them?
The Causality: Overlap of the C2-H and C4-H singlets is common in non-polar solvents like CDCl 3 due to coincidental magnetic equivalence.
The Solution: Change the solvent to a polar aprotic solvent like DMSO- d6 . The strong solvent-solute dipole interactions will differentially deshield the C4-H (which is flanked by two nitrogens) more than the C2-H, typically separating the peaks by up to 0.5 ppm. If changing the solvent is not viable, run a 1 H- 13 C HSQC experiment; the distinct carbon shifts for C2 (~145 ppm) and C4 (~140 ppm) will easily resolve the overlapping proton signals in the 2D plane.
Part 3: Standard Operating Procedure (SOP)
Unambiguous Regiochemical Assignment via 2D NMR
To ensure trustworthiness, this protocol is designed as a self-validating system . It uses NOESY for through-space correlation and orthogonalizes the findings using HMBC (through-bond correlation) [1, 3].
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the purified 1-isopropyl-1H-imidazo[4,5-c]pyridine in 0.6 mL of dry DMSO- d6 .
-
Critical Step: Ensure the solution is free of paramagnetic impurities (e.g., trace copper from cross-coupling reactions), as these will rapidly relax protons and quench NOE signals.
Step 2: 1D Base-lining & pH Adjustment
-
Acquire a standard 1 H NMR spectrum (16 scans).
-
Evaluate signal sharpness. If the C4-H singlet is broad, spike the tube with 1 μL of Triethylamine to neutralize residual HPLC acid.
Step 3: NOESY Acquisition (Through-Space)
-
Set up a 2D NOESY experiment.
-
Critical Parameter: Set the mixing time ( τm ) to 300–500 ms . Imidazopyridines are small molecules; a mixing time that is too short will prevent NOE buildup, while a time that is too long will cause spin diffusion (yielding false-positive cross-peaks).
-
Confirm the 1-isopropyl structure by mapping the cross-peak from the isopropyl CH (~5.0 ppm) to the C7-H doublet (~7.7 ppm).
Step 4: HMBC Orthogonal Validation (Through-Bond)
-
Acquire a 1 H- 13 C HMBC experiment. Optimize the long-range coupling constant ( JCH ) to 8 Hz.
-
The isopropyl CH proton should show a strong 3J correlation to the C2 and C7a carbons, but no correlation to the C4 carbon. This perfectly validates the NOESY data.
Part 4: Troubleshooting Workflow Visualization
Logical decision tree for troubleshooting ambiguous NMR spectra of imidazo[4,5-c]pyridines.
References
-
Doğanç, F., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. URL:[Link]
-
Göker, H., & Özden, S. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. URL:[Link]
-
Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. URL:[Link]
Technical Support Center: 1-Isopropyl-1H-imidazo[4,5-c]pyridine Dose-Response Optimization
Welcome to the Application Science Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists working with 1-Isopropyl-1H-imidazo[4,5-c]pyridine and its derivatives.
As a privileged heterocyclic scaffold structurally resembling natural purines[1], this compound class is frequently utilized in the development of Toll-like receptor 7 (TLR7) agonists[2] and DNA-Dependent Protein Kinase (DNA-PK) inhibitors[3]. However, its unique physicochemical properties—specifically the lipophilicity of the isopropyl group combined with the hydrogen-bonding potential of the imidazopyridine core—often introduce artifacts during in vitro pharmacological profiling.
Below, we provide mechanistic troubleshooting guides, self-validating protocols, and data interpretation frameworks to ensure your Dose-Response Curves (DRCs) reflect true target engagement rather than assay interference.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does my dose-response curve show a biphasic "bell shape" (hook effect) at concentrations above 10 µM? A: This is a well-documented phenomenon for 1H-imidazo[4,5-c]pyridines acting as TLR7 agonists[2]. The biphasic profile (dose-dependent activation followed by apparent suppression) is often mistaken for compound-induced cell death. However, mechanistic studies using LDH release and mitochondrial redox assays have confirmed that this suppression is typically not due to cytotoxicity[2]. Instead, it is a true pharmacological "hook effect" caused by receptor desensitization, stoichiometric imbalance in receptor dimerization, or negative feedback loops (e.g., SOCS protein induction) at high ligand concentrations. Actionable Advice: Do not force a standard 4-parameter logistic (4PL) fit on a biphasic curve. Mask the data points in the suppression phase or use a biphasic mathematical model, and always multiplex with a viability assay to definitively rule out cytotoxicity.
Q2: I am seeing high variance and poor curve fits at the lower asymptote (sub-nanomolar range). How do I resolve this? A: The 1-isopropyl substitution increases the compound's LogP, making it prone to non-specific binding (NSB) to polystyrene assay plates. At sub-nanomolar concentrations, a significant fraction of your compound may partition into the plastic, dropping the actual free drug concentration well below your calculated concentration. Actionable Advice: Perform your serial dilutions in glass vials or low-binding polypropylene plates. Supplement your assay buffer with a carrier protein (0.1% BSA) or a non-ionic surfactant (0.01% Pluronic F-127) to maintain the compound in the aqueous phase.
Q3: My calculated Hill Slope (nH) is unusually steep (>2.5). What is the physical causality? A: A Hill slope significantly greater than 1.0 (or 2.0 for dimerizing receptors) rarely reflects true cooperative binding for this scaffold. It almost exclusively indicates compound aggregation or precipitation. Imidazo[4,5-c]pyridines can form colloidal aggregates in aqueous media if the DMSO stock is diluted too rapidly into the assay buffer, leading to a steep phase transition rather than a true pharmacological dose-response.
Part 2: Quantitative Data Interpretation
To standardize your DRC analysis, compare your assay outputs against these diagnostic parameters. Deviations from these baselines indicate specific experimental artifacts.
| DRC Parameter | Expected Range (Imidazo[4,5-c]pyridines) | Diagnostic Implication if Out of Bounds | Recommended Troubleshooting |
| Hill Slope (nH) | 0.8 to 1.5 | > 2.5: Colloidal aggregation or precipitation.< 0.5: Non-specific binding or polypharmacology. | Optimize DMSO tolerance; use 0.01% Pluronic F-127. |
| Top Asymptote | Plateau across ≥ 3 dose points | Bell-shaped curve: Receptor desensitization or cytotoxicity[2]. | Run Protocol 1 (Multiplexed Viability). |
| Bottom Asymptote | Matches vehicle control | Elevated baseline: Incomplete compound washout or assay interference. | Include a target-null cell line control. |
| R² (Goodness of Fit) | > 0.95 | < 0.90: High variance due to plastic adherence at low doses. | Use low-binding plates for serial dilution. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every dose-response assay must be a self-validating system. The following protocol multiplexes a functional readout with a viability readout in the exact same well. This eliminates well-to-well variance and definitively separates true pharmacological suppression from compound toxicity.
Protocol 1: Multiplexed Functional & Viability Assay for Biphasic Curve Deconvolution
Objective: Differentiate TLR7/DNA-PK pathway suppression from 1-Isopropyl-1H-imidazo[4,5-c]pyridine-induced cytotoxicity.
Step 1: Compound Preparation & Serial Dilution
-
Dissolve the compound in 100% anhydrous DMSO to a 10 mM stock.
-
Perform a 10-point, 3-fold serial dilution in a low-binding polypropylene plate using 100% DMSO.
-
Crucial Step: Create an intermediate aqueous dilution by transferring the DMSO stock into assay media supplemented with 0.1% BSA . This prevents the "DMSO shock" that causes colloidal aggregation.
Step 2: Cell Treatment
-
Plate your reporter cells (e.g., HEK-Blue TLR7 or HAP1 cells[3]) in a 96-well tissue culture plate.
-
Transfer the intermediate aqueous compound dilutions to the cells. The final DMSO concentration must remain constant across all wells (typically 0.1% to 0.5%).
-
Incubate for the required pharmacological window (e.g., 24 hours).
Step 3: Multiplexed Readout (The Self-Validating Step)
-
Viability Readout (Non-lytic): Add a live-cell protease substrate (e.g., CellTiter-Fluor). Incubate for 30 minutes and read fluorescence (Ex 400nm / Em 505nm). Causality: This measures conserved cell membrane integrity and protease activity, confirming the cells are alive and metabolically active[2].
-
Functional Readout (Lytic): Directly to the same wells, add your functional lysis reagent (e.g., Nano-Glo Luciferase or LDH release buffer). Read luminescence/absorbance.
-
Data Synthesis: Normalize the functional signal to the viability signal on a per-well basis. If the functional signal drops at high doses but the viability signal remains flat, you have validated a true pharmacological hook effect.
Part 4: Visualizing the Logic
The following diagrams map the mechanistic pathways and the logical troubleshooting steps required for optimizing imidazo[4,5-c]pyridine dose-response curves.
Caption: Target activation by imidazo[4,5-c]pyridines and the mechanism of high-dose biphasic suppression.
Caption: Step-by-step troubleshooting workflow for resolving anomalous dose-response curves.
Part 5: References
-
Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines Organic & Biomolecular Chemistry (RSC Publishing)[Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers ACS Publications[Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives FULIR (Full-text Institutional Repository of the Ruđer Bošković Institute)[Link]
Sources
Minimizing cytotoxicity of "1-Isopropyl-1H-imidazo[4,5-c]pyridine" in vitro
Welcome to the Advanced In Vitro Applications Support Center . As a Senior Application Scientist, I have designed this portal to address the complex pharmacological and physicochemical challenges associated with 1-Isopropyl-1H-imidazo[4,5-c]pyridine and its derivatives.
Because the imidazo[4,5-c]pyridine scaffold is a well-documented purine bioisostere, it readily interacts with macromolecules such as DNA, RNA, and the ATP-binding pockets of various kinases[1]. While this makes it a privileged scaffold for drug discovery, the N1-isopropyl substitution increases lipophilicity, often leading to non-specific membrane partitioning, off-target kinase inhibition, and acute in vitro cytotoxicity.
Below is our comprehensive troubleshooting guide, structured to help you decouple target-mediated effects from off-target chemical toxicity.
Frequently Asked Questions (Mechanistic Causality)
Q1: Why does 1-Isopropyl-1H-imidazo[4,5-c]pyridine exhibit high baseline cytotoxicity in my control cell lines (e.g., HepG2, HEK-293)? A: The cytotoxicity is primarily driven by off-target interactions. Due to its structural resemblance to adenine, the imidazo[4,5-c]pyridine nucleus can competitively bind to off-target kinases, particularly within the phosphoinositide 3-kinase-like kinase (PIKK) family (such as DNA-PK and mTOR)[2]. Furthermore, highly lipophilic substituents like the N1-isopropyl group increase the likelihood of hERG channel liability and non-specific hydrophobic interactions with cellular membranes[3].
Q2: How can I chemically optimize my derivatives to minimize this off-target toxicity? A: Structure-Activity Relationship (SAR) studies indicate that modulating the pKa of the basic nitrogen sites and introducing small polar groups (e.g., at the 4-position of the pyridine ring) can drastically reduce off-target toxicity[2][3]. A hydrogen bond acceptor at the 4-position limits non-specific hydrophobic stacking while maintaining on-target potency[2].
Q3: My compound precipitates when added to the culture media. Is this causing cell death? A: Yes. Micro-precipitates cause localized toxicity and physical stress to the cell monolayer. The high lipophilicity of the isopropyl group reduces aqueous solubility. If the local concentration of the vehicle (DMSO) drops too quickly upon addition to the aqueous media, the compound crashes out, leading to artifactual cytotoxicity readouts.
Troubleshooting Experimental Workflows
Issue: Acute Cell Death within 24 Hours of Compound Administration
-
Causality: Rapid cell death (necrosis rather than apoptosis) is rarely target-mediated. It is usually an artifact of vehicle toxicity, compound precipitation, or severe membrane disruption.
-
Solution: Implement a "Solvent-Step-Down" protocol. Do not add 100% DMSO stock directly to the cells. Pre-dilute the compound in pre-warmed culture media containing 10% Fetal Bovine Serum (FBS). The serum proteins act as a carrier, preventing the lipophilic 1-isopropyl group from inducing rapid aggregation. Ensure final DMSO concentration never exceeds 0.5% v/v.
Issue: Broad-Spectrum Cytotoxicity Across All Tested Cell Lines
-
Causality: The compound is likely acting as a broad-spectrum intercalator or pan-kinase inhibitor rather than hitting your specific target.
-
Solution: Switch to a dual-reporter viability assay (e.g., ATP quantification combined with LDH release). This self-validating system allows you to distinguish between metabolic inhibition (ATP drop without membrane rupture) and acute chemical toxicity (LDH release due to membrane lysis).
Quantitative Data: Cytotoxicity Mitigation Strategies
The following table summarizes how experimental and structural variables impact the in vitro cytotoxicity of imidazo[4,5-c]pyridine derivatives, allowing for rapid comparison of mitigation strategies.
| Variable / Modification | Condition / Structural Change | Impact on Off-Target Cytotoxicity (HepG2 IC₅₀) | Mechanistic Rationale |
| Vehicle Concentration | Reducing DMSO from 1.0% to 0.1% | Increases apparent IC₅₀ (Reduces artifactual toxicity) | Prevents DMSO-induced membrane permeabilization and solvent shock. |
| Media Supplementation | Addition of 10% FBS vs. Serum-Free | Decreases acute toxicity by 2- to 5-fold | Serum proteins bind lipophilic isopropyl groups, acting as a slow-release buffer. |
| Structural SAR | Addition of polar groups (e.g., 4-OMe) | >100-fold reduction in off-target PI3K/mTOR binding | Polar groups disrupt non-specific hydrophobic interactions in off-target kinase pockets[2]. |
| Structural SAR | Modulating basic nitrogen pKa | Alleviates hERG channel liability | Reduces π -cation and π -stacking interactions with aromatic residues in the hERG cavity[3]. |
Self-Validating Protocol: Multiplexed Cytotoxicity Screening
To confidently state that your imidazo[4,5-c]pyridine derivative is non-toxic, you must use a methodology that validates its own results. This protocol measures both intracellular ATP (viability) and extracellular LDH (necrosis) from the same sample well.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 or HEK-293 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation (Crucial Step): Prepare a 10 mM stock of 1-Isopropyl-1H-imidazo[4,5-c]pyridine in 100% DMSO. Perform serial dilutions in DMSO, then perform a 1:200 intermediate dilution in pre-warmed, serum-supplemented media to prevent precipitation.
-
Dosing: Transfer the media containing the compound to the cell plate (Final DMSO = 0.5%). Include a vehicle control (0.5% DMSO) and a positive lysis control (Triton X-100). Incubate for 48 hours.
-
LDH Release Assay (Necrosis Readout):
-
Transfer 50 µL of the supernatant from each well to a new clear 96-well plate.
-
Add 50 µL of CytoTox 96® Reagent. Incubate for 30 minutes in the dark.
-
Add 50 µL of Stop Solution and measure absorbance at 490 nm. (High signal = off-target membrane toxicity).
-
-
ATP Quantification (Viability Readout):
-
To the remaining cells and media in the original opaque plate, add 50 µL of CellTiter-Glo® Reagent.
-
Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.
-
Record luminescence. (Low signal with Low LDH = Target-mediated cytostasis; Low signal with High LDH = Acute chemical toxicity).
-
Workflow Visualization
Below is the logical decision tree for diagnosing and mitigating cytotoxicity issues with this compound class.
Caption: Decision tree for decoupling formulation artifacts from structural off-target toxicity.
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]
Technical Support Center: Troubleshooting the Scale-Up of 1-Isopropyl-1H-imidazo[4,5-c]pyridine Synthesis
Welcome to the technical support guide for the synthesis and scale-up of 1-Isopropyl-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. The following question-and-answer format addresses specific issues with in-depth explanations and actionable protocols.
I. FAQs and Troubleshooting Guide
Q1: My reaction yield drops significantly when moving from a 1L to a 20L reactor. What are the likely causes?
A significant drop in yield during scale-up is a frequent challenge. This can often be attributed to a few key factors that change with scale:
-
Inadequate Mixing: Larger reactors can have inefficient mixing, leading to localized "hot spots" or areas of high reagent concentration.[1] This can promote the formation of side products and decrease the yield of the desired product.
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases.[1] This makes it more difficult to control the temperature of an exothermic reaction, potentially leading to product degradation or unwanted side reactions.[1]
-
Extended Reaction/Work-up Times: At a larger scale, processes like reagent addition, heating, cooling, and extractions take longer. Prolonged exposure to heat or other reaction conditions can lead to the decomposition of starting materials or the final product.[1]
Q2: I'm observing the formation of a persistent, difficult-to-remove impurity. How can I identify and minimize it?
Impurity formation is a common issue in the synthesis of imidazopyridine derivatives. The nature of the impurity will depend on your specific synthetic route.
-
Incomplete Cyclization: A common issue is the isolation of a stable intermediate due to incomplete cyclization.[2] This can often be addressed by increasing the reaction temperature or switching to a higher-boiling point solvent to drive the reaction to completion.[2] The removal of water, a byproduct of the condensation reaction, using a Dean-Stark trap can also be beneficial.[2]
-
Side Reactions: The pyridine nitrogen in the imidazo[4,5-c]pyridine ring system is susceptible to oxidation, which can lead to the formation of an N-oxide, especially under oxidative conditions.[2] Careful control of oxidants and reaction temperature can minimize this side reaction.[2]
-
Regioisomer Formation: If your synthesis involves an alkylation step, you may be forming a mixture of isomers due to alkylation at different nitrogen atoms on the imidazo[4,5-c]pyridine scaffold.[2][3] The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base and solvent used.[2][3]
To address these issues, consider performing a Design of Experiments (DOE) to optimize reaction parameters like temperature, reagent stoichiometry, and reaction time before scaling up.[1]
Q3: The reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for managing thermal hazards?
Managing exothermic reactions is critical for safety during scale-up.[1]
-
Controlled Reagent Addition: Instead of adding all reactants at once and then heating, a safer approach is to add one of the reagents slowly and continuously.[1] This allows the cooling system to manage the heat generated by the reaction.[1]
-
Continuous Flow Chemistry: For particularly hazardous or challenging exothermic reactions, transitioning from batch processing to continuous flow chemistry in a plug flow reactor (PFR) can offer significantly improved safety and control over temperature and reaction time.[1]
Below is a workflow for assessing and controlling exothermic reactions:
Caption: Workflow for managing exothermic reactions during scale-up.
Q4: My final product is difficult to purify. What are some effective purification strategies for 1-Isopropyl-1H-imidazo[4,5-c]pyridine?
The purification of imidazopyridine derivatives can be challenging. Here are some strategies to consider:
-
Acid-Base Extraction: Imidazoles are basic compounds. You can often selectively extract your product into an acidic aqueous phase, wash the organic layer to remove non-basic impurities, and then re-basify the aqueous phase to recover your product.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent is often the most scalable purification method.
-
Column Chromatography: While effective at the lab scale, flash chromatography can be expensive and time-consuming for large quantities.[4] It is best used as a final polishing step if very high purity is required.[4]
-
Complexation: In some cases, purification can be achieved by forming a complex with a metal salt, such as zinc chloride (ZnCl₂), followed by recrystallization of the complex and subsequent liberation of the free base.[5]
Q5: What are the key safety considerations when working with 1-Isopropyl-1H-imidazo[4,5-c]pyridine and its synthetic precursors?
It is crucial to handle all chemicals with care and to consult the Safety Data Sheet (SDS) for each compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[6][7]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[6][8]
-
Irritant: 1H-Imidazo[4,5-c]pyridine and similar compounds can cause skin and serious eye irritation.[9] Avoid contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[6][7]
-
Incompatible Materials: Keep away from strong oxidizing agents.[6]
II. Experimental Protocols
General Protocol for the Synthesis of Imidazo[4,5-c]pyridines
This is a general procedure and may require optimization for your specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate 2,3-diaminopyridine derivative in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add the corresponding aldehyde or carboxylic acid to the solution. If using a carboxylic acid, a catalytic amount of acid may be required.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
Protocol for Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).
-
Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl).
-
Separate the aqueous layer and wash the organic layer with the acidic solution.
-
Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) to precipitate the product.
-
Extract the product into a fresh portion of the organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.
III. Data Summary
| Parameter | Laboratory Scale (1L) | Pilot Scale (20L) | Common Issues on Scale-Up |
| Typical Yield | 80-90% | 50-70% | Drop in yield due to mixing and heat transfer issues. |
| Reaction Time | 2-4 hours | 6-10 hours | Longer reaction times can lead to product degradation. |
| Temperature Control | ± 1°C | ± 5°C | Poor temperature control can lead to side reactions. |
| Impurity Profile | <5% | 10-20% | New or increased levels of impurities may appear. |
IV. Visualizing Reaction Pathways
Caption: General synthetic pathway for imidazo[4,5-c]pyridines.
V. References
-
BenchChem. (n.d.). Avoiding common pitfalls in the scale-up synthesis of imidazole compounds. Retrieved from
-
Fisher Scientific. (2014, March 10). Safety Data Sheet. Retrieved from
-
BenchChem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Retrieved from
-
Material Safety Data Sheet. (n.d.). Pyridine. Retrieved from
-
ChemScene. (2025, November 20). Safety Data Sheet. Retrieved from
-
CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from
-
TCI Chemicals. (2025, February 12). Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-isopropyl-1h-imidazo(4,5-c)pyridin-2-ol. Retrieved from
-
MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from
-
ACS Publications. (2005, April 21). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry. Retrieved from
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. Retrieved from
-
ACS Omega. (2019, March 1). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from
-
Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from
-
LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from
-
DOI. (n.d.). and Imidazo[4,5- h]quinoline N-Oxides via Base. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-Isopropyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one. Retrieved from
-
ResearchGate. (2019, April 30). How to purify a water soluble compound? Retrieved from
-
ResearchGate. (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from
-
NIH. (n.d.). 1H-Imidazo(4,5-c)pyridine. PubChem. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from
-
ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from
-
PMC. (2025, May 12). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from
-
ResearchGate. (n.d.). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Retrieved from
-
Google Patents. (n.d.). Purification of pyridine bases by distillation. Retrieved from
-
PMC. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from
-
ChemScene. (n.d.). 1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine. Retrieved from
-
BenchChem. (n.d.). An In-depth Technical Guide on the Thermal Stability of 4,4'-Bi-1H-imidazole. Retrieved from
-
FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from
-
ResearchGate. (2025, August 10). Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides. Retrieved from
-
MilliporeSigma. (n.d.). 1-Isopropyl-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine. Retrieved from
-
Semantic Scholar. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from
-
Chemistry of Heterocyclic Compounds. (2024, May 28). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Retrieved from
-
ChemicalBook. (n.d.). 1-Isopropylimidazole Product Description. Retrieved from
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 9. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Guide: Synthesis and Byproduct Analysis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine. We will delve into common experimental challenges, with a primary focus on the identification and mitigation of reaction byproducts. The information presented herein is grounded in established principles of heterocyclic chemistry and supported by analytical data interpretation.
Frequently Asked Questions (FAQs)
Section 1: Synthesis and Reaction Monitoring
Q1: What is a common synthetic route for 1-Isopropyl-1H-imidazo[4,5-c]pyridine?
A common and effective strategy for synthesizing N-alkylated imidazo[4,5-c]pyridines is the direct alkylation of the parent 1H-imidazo[4,5-c]pyridine heterocycle. This reaction is typically performed by treating the starting material with an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) in the presence of a base in a polar aprotic solvent.
A standard procedure involves dissolving 1H-imidazo[4,5-c]pyridine in a solvent like N,N-Dimethylformamide (DMF), followed by the addition of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The alkylating agent is then added, and the reaction is stirred, often with moderate heating, until completion is observed by a monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]
Q2: My reaction is showing multiple spots on the TLC plate, including one with a similar Rf to my starting material. What could be happening?
The appearance of multiple spots on a TLC plate is a strong indicator of a complex reaction mixture, which may contain the starting material, the desired product, and one or more byproducts. The imidazo[4,5-c]pyridine ring system has multiple nitrogen atoms that can potentially be alkylated, leading to the formation of regioisomers.[1][2][4]
The most common issue in the N-alkylation of such heterocycles is the formation of a mixture of isomers.[3] For 1H-imidazo[4,5-c]pyridine, alkylation can occur at the N1 or N3 positions of the imidazole ring, or at the N5 position of the pyridine ring. The relative reactivity of these sites can be influenced by factors like the choice of base, solvent, and the nature of the alkylating agent.[3] A spot with an Rf value similar to the starting material could be an isomer of the product, as they often have comparable polarities.
Section 2: Byproduct Identification and Characterization
Q3: What are the most probable byproducts in the synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine?
Based on the reactivity of the imidazo[4,5-c]pyridine core, the following are the most likely byproducts:
-
Regioisomers: The most significant byproduct is often the corresponding N3- or N5-isopropyl isomer. The distribution of these isomers is highly dependent on the reaction conditions.[1][2][4]
-
Over-alkylation Products: Although less common, it is possible to form a quaternary ammonium salt if the product is further alkylated, especially with highly reactive alkylating agents or under forcing conditions.
-
Unreacted Starting Material: Incomplete reactions will result in the presence of 1H-imidazo[4,5-c]pyridine in the final mixture.
-
Hydrolysis Products: If there is moisture in the reaction, the isopropyl halide can be hydrolyzed to isopropanol.
Table 1: Potential Byproducts and Their Characteristics
| Compound | Structure | Molecular Weight ( g/mol ) | Expected M+H⁺ (m/z) | Key Differentiating Feature |
| Desired Product: 1-Isopropyl-1H-imidazo[4,5-c]pyridine | Isopropyl group on N1 | 161.21 | 162.10 | Specific NMR chemical shifts and NOE correlations. |
| Byproduct: 3-Isopropyl-3H-imidazo[4,5-c]pyridine | Isopropyl group on N3 | 161.21 | 162.10 | Distinct NMR chemical shifts and NOE correlations compared to the N1 isomer. |
| Byproduct: 5-Isopropyl-5H-imidazo[4,5-c]pyridinium | Isopropyl group on N5 | 161.21 | 162.10 | Likely to have a positive charge; distinct NMR and MS fragmentation. |
| Starting Material: 1H-imidazo[4,5-c]pyridine | No alkyl group | 119.12 | 120.05 | Lower molecular weight. |
Q4: How can I use Mass Spectrometry (MS) to identify these byproducts?
Mass spectrometry is an invaluable tool for identifying byproducts. When coupled with a separation technique like HPLC (LC-MS), you can obtain the mass of each component in your reaction mixture.
-
Isomer Identification: The desired product and its N-alkylated isomers will have the same molecular weight and thus the same protonated molecular ion peak ([M+H]⁺) in the mass spectrum.[1] Therefore, MS alone cannot distinguish between them. However, it can confirm that a byproduct has the expected mass of an isomer.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can sometimes help differentiate isomers. The fragmentation patterns of the different isomers may vary due to the different positions of the isopropyl group. A common fragmentation for N-alkylated heterocycles is the loss of the alkyl group or parts of it.[5][6][7]
Q5: What are the key ¹H NMR signals to differentiate between the N1 and N3 isopropyl isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, is the most definitive method for distinguishing between regioisomers.[1][4][8]
-
¹H NMR: The chemical shifts of the protons on the pyridine and imidazole rings will be different for each isomer due to the different electronic environment created by the position of the isopropyl group.
-
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful technique for unambiguous structure elucidation.[1][2][8] A NOESY experiment will show through-space correlations between protons that are close to each other. For the desired 1-isopropyl isomer, you would expect to see a NOE correlation between the isopropyl protons (e.g., the CH) and the H7 proton on the pyridine ring. Conversely, the 3-isopropyl isomer would likely show a NOE between the isopropyl protons and the H4 proton.[4]
Troubleshooting and Prevention
Q6: I have confirmed the presence of the N3-isopropyl isomer. How can I improve the regioselectivity of my reaction for the desired N1 isomer?
Controlling regioselectivity is a common challenge in the alkylation of heterocycles with multiple nucleophilic nitrogens.[3] Here are some strategies to favor the formation of the N1 isomer:
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N3 position. Using a bulkier base or a bulkier alkylating agent (if possible for your target) can sometimes favor alkylation at the less hindered site.[3]
-
Protecting Groups: A more complex but often effective strategy is to use a protecting group to temporarily block one of the nitrogen atoms, directing alkylation to the desired position. This would be followed by a deprotection step.
-
Reaction Conditions: Systematically varying the reaction parameters can have a significant impact on the isomer ratio.[3]
-
Solvent: Changing the solvent polarity can alter the reactivity of the different nitrogen atoms.
-
Base: The choice of base can influence which nitrogen is deprotonated and its subsequent nucleophilicity. A weaker base might favor the more acidic proton.
-
Temperature: Lowering the reaction temperature may increase the selectivity of the reaction.
-
Q7: What is the recommended method for purifying 1-Isopropyl-1H-imidazo[4,5-c]pyridine from its isomers?
Since the isomers often have very similar polarities, purification can be challenging.
-
Column Chromatography: This is the most common method for separating isomers. Careful optimization of the solvent system is crucial. A shallow gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes) on silica gel is a good starting point.[3]
-
Recrystallization: If the desired product is a solid and one isomer is formed in significant excess, recrystallization can be an effective purification technique.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high purity material, although it is less scalable than column chromatography.
Experimental Protocols and Visualizations
Protocol 1: General Procedure for LC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A typical gradient would be from 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid) to 5% Water and 95% Acetonitrile over 10-15 minutes.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode, scanning for the expected mass range (e.g., m/z 100-300).
Diagram 1: Synthetic Pathway and Potential Byproducts
Caption: Synthetic route to 1-Isopropyl-1H-imidazo[4,5-c]pyridine showing the formation of major isomeric byproducts.
Diagram 2: Troubleshooting Workflow for Isomer Identification
Caption: A logical workflow for the identification and differentiation of isomeric products and byproducts.
References
-
Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. ResearchGate. [Link]
-
Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. ACS Publications. [Link]
-
New Polyfunctional imidazo[4,5-C]pyridine Motifs: Synthesis, Crystal Studies, Docking Studies and Antimicrobial Evaluation. PubMed. [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. PMC. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. PMC. [Link]
-
Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry. [Link]
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. PMC. [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]
-
In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. PMC. [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. PMC. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Imidazopyridine. Wikipedia. [Link]
-
SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. PubMed. [Link]
-
Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Modifying Experimental Conditions for 1-Isopropyl-1H-imidazo[4,5-c]pyridine
Welcome to the technical support center for 1-Isopropyl-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of this compound. Our goal is to equip you with the scientific rationale behind experimental modifications to ensure the integrity and success of your research.
Section 1: Troubleshooting Common Experimental Issues
This section addresses specific problems that may arise during the synthesis and workup of 1-Isopropyl-1H-imidazo[4,5-c]pyridine. Each issue is presented with probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize 1-Isopropyl-1H-imidazo[4,5-c]pyridine is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the synthesis of imidazopyridines are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
Probable Causes & Solutions:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters.[1]
-
Temperature: Many cyclization reactions require sufficient thermal energy to proceed. If the reaction is sluggish, consider increasing the temperature or switching to a higher-boiling point solvent. Conversely, excessively high temperatures can lead to product decomposition.[2] Running small-scale trial reactions at different temperatures can help identify the optimal condition.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] An incomplete reaction may require a longer reaction time.[3]
-
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can significantly hinder the reaction by participating in side reactions or poisoning a catalyst.[1]
-
Always use reagents of high purity.
-
Ensure that solvents are anhydrous, especially for reactions sensitive to moisture.[1]
-
-
Atmospheric Contamination: Reactions involving sensitive reagents may be compromised by atmospheric moisture and oxygen.[1]
-
Employing an inert atmosphere, such as nitrogen or argon, is highly recommended.
-
-
Inefficient Water Removal: The condensation reaction to form the imidazole ring releases water. If not effectively removed, this can inhibit the reaction equilibrium.[3]
Issue 2: Difficulty in Product Purification
Question: I have successfully synthesized the product according to TLC analysis, but I am struggling with its purification. What are some effective purification strategies?
Answer: The purification of N-heterocycles like 1-Isopropyl-1H-imidazo[4,5-c]pyridine can be challenging due to their polarity and potential for interaction with stationary phases.[4]
Recommended Purification Techniques:
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. However, if your compound shows instability or strong adsorption to silica, consider using a less acidic stationary phase like alumina (basic or neutral).[4]
-
Loading Technique: To prevent band broadening, it is often beneficial to dry load the crude product onto a small amount of silica gel before loading it onto the column.[4]
-
Eluent System: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[5]
-
-
Recrystallization: This technique can yield highly pure crystalline products if a suitable solvent is found.[4]
-
Acid-Base Extraction: This method is useful for separating the basic imidazopyridine from non-basic impurities.[5]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl) to protonate the basic nitrogen atoms, moving the product into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to regenerate the free base.[5]
-
Extract the product back into an organic solvent.
-
Dry the organic layer, and evaporate the solvent.[5]
-
| Purification Method | Key Advantages | Key Disadvantages |
| Column Chromatography | Good for separating closely related impurities.[5] | Can be time-consuming; potential for product loss on the column.[3] |
| Recrystallization | Can provide very high purity.[4] | Requires finding a suitable solvent; may result in lower yield. |
| Acid-Base Extraction | Effective for removing non-basic impurities.[5] | Not suitable for separating from other basic impurities. |
Issue 3: Formation of Side Products
Question: I am observing significant byproduct formation in my reaction. How can I minimize these unwanted products?
Answer: Side product formation is a common issue in heterocyclic synthesis.[2] The structure of 1-Isopropyl-1H-imidazo[4,5-c]pyridine presents possibilities for several side reactions.
Common Side Reactions and Mitigation Strategies:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, failing to form the fused imidazole ring.[3]
-
Solution: Drive the reaction to completion by increasing the temperature or reaction time. The removal of water, as mentioned earlier, is also crucial for driving the equilibrium towards the cyclized product.[3]
-
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide, especially under oxidative conditions.[3]
-
Prevention: If your synthesis involves an oxidation step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants and maintaining optimal temperature and reaction time can minimize N-oxide formation.[3]
-
-
Formation of Regioisomers: If the synthesis involves alkylation of an imidazo[4,5-c]pyridine core, a mixture of isomers can be formed due to the presence of multiple nitrogen atoms that can be alkylated.[3][6]
-
Control of Regioselectivity: The outcome of alkylation is highly dependent on the reaction conditions.[3] Factors such as the choice of base, solvent, and temperature can influence which nitrogen is preferentially alkylated. A thorough investigation of these parameters is necessary to favor the desired isomer.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for 1-Isopropyl-1H-imidazo[4,5-c]pyridine?
A1: The synthesis of the imidazo[4,5-c]pyridine core typically involves the condensation and cyclization of a 3,4-diaminopyridine derivative with a suitable carboxylic acid equivalent or an aldehyde under oxidative conditions.[7] For 1-Isopropyl-1H-imidazo[4,5-c]pyridine, a common strategy would involve the reaction of 3,4-diaminopyridine with isobutyraldehyde or a related reagent, followed by cyclization.
Q2: How can I confirm the identity and purity of my synthesized 1-Isopropyl-1H-imidazo[4,5-c]pyridine?
A2: A combination of analytical techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule, confirming the presence of the isopropyl group and the imidazopyridine core.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Q3: Are there any specific safety precautions I should take when working with 1-Isopropyl-1H-imidazo[4,5-c]pyridine?
A3: While specific toxicity data for this compound may be limited, it is good practice to handle all chemicals with care. Based on related compounds, it may cause skin and eye irritation.[8] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Synthesis of an Imidazo[4,5-c]pyridine Derivative
This is a generalized procedure that may require optimization for the specific synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
-
Reaction Setup: To a solution of the appropriate diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMSO), add the corresponding aldehyde (1.0 eq).[6][9]
-
Addition of Reagents: Add a mild oxidizing agent or a catalyst as required by the specific reaction.[9]
-
Reaction Conditions: Heat the mixture at a specified temperature for a duration determined by reaction monitoring (e.g., 4-24 hours).[3][9]
-
Monitoring: Track the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into cold water.[9]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).[9]
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography or recrystallization.[9]
Diagrams
Caption: A decision tree for troubleshooting low yields.
Caption: General purification workflow options.
References
- Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
- "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
- Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. Benchchem.
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
- Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors from Isopropyl. Benchchem.
- Synthesis of imidazo[4,5-c]pyridine. Molbase.
- Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry - ACS Publications.
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- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST.
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- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR.
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- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate.
- Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
- 1-Isopropyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one. Sigma-Aldrich.
- 1-Isopropyl-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine. MilliporeSigma.
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Validation & Comparative
"1-Isopropyl-1H-imidazo[4,5-c]pyridine" vs other imidazopyridine derivatives
Comparative Evaluation of 1-Isopropyl-1H-imidazo[4,5-c]pyridine and Isomeric Imidazopyridine Derivatives in Preclinical Drug Development
Introduction: The Bioisosteric Power of Imidazopyridines In modern medicinal chemistry, the imidazopyridine scaffold is widely recognized as a privileged structure. Because of its profound structural resemblance to naturally occurring purines, it seamlessly interacts with a multitude of biological macromolecules, including kinases, viral polymerases, and central nervous system (CNS) receptors[1]. However, the exact placement of the nitrogen atom within the pyridine ring—yielding isomers such as imidazo[4,5-c]pyridine, imidazo[4,5-b]pyridine, and imidazo[1,2-a]pyridine—dictates the molecule's electronic distribution, basicity, and spatial geometry[2].
As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently leverage 1-Isopropyl-1H-imidazo[4,5-c]pyridine as a highly tunable core. This guide objectively compares the performance, structural causality, and experimental handling of the N1-isopropyl-[4,5-c] derivative against its isomeric counterparts, providing actionable insights for drug development professionals.
Structural Causality & Mechanistic Insights
When designing a therapeutic agent, every atomic substitution must have a clear mechanistic rationale.
-
The Isomeric Core ([4,5-c] vs.[4,5-b] vs. [1,2-a]): The [4,5-c] isomer possesses a unique hydrogen-bonding vector that is highly effective at penetrating deep, ATP-competitive binding pockets in kinases (e.g., Aurora kinases) and viral RNA-dependent RNA polymerases[1]. In contrast, the [1,2-a] system shifts the dipole moment significantly, favoring blood-brain barrier (BBB) penetration, which is why it is the core of widely used GABAA receptor agonists like zolpidem[1].
-
The N1-Isopropyl Advantage: Why functionalize the N1 position with an isopropyl group? Unsubstituted imidazoles are notorious for metabolic liabilities, specifically rapid N-glucuronidation and CYP-mediated oxidation. The branched aliphatic isopropyl chain introduces precise steric hindrance that shields the basic nitrogen from phase II metabolism while simultaneously increasing the lipophilicity (LogP) to enhance cellular permeability. Furthermore, in phenotypic screens, derivatives like 4,6-dichloro-1-isopropyl-1H-imidazo[4,5-c]pyridine have demonstrated remarkable efficacy in the ex vivo expansion of CD34+ hematopoietic stem cells (HSCs) for transplantation therapies[3].
Pharmacological Divergence Pathway
The following diagram illustrates how structural modifications of the imidazopyridine core dictate target selectivity and therapeutic application.
Fig 1: Pharmacological divergence of N1-isopropyl imidazo[4,5-c]pyridines vs other isomers.
Comparative Performance Data
To objectively evaluate these scaffolds, we must look at their physicochemical properties and biological benchmarking. The table below summarizes representative data trends derived from consensus structure-activity relationship (SAR) studies across these classes[4].
| Scaffold Type | Representative Compound | Primary Biological Targets | LogP (calc)* | Key Structural Advantage | Primary Metabolic Liability |
| Imidazo[4,5-c]pyridine | 4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine | HSC Expansion, Kinases, Viral RdRp | 2.4 - 3.1 | Optimal H-bond vector; N1-isopropyl prevents rapid clearance | Moderate CYP3A4 oxidation |
| Imidazo[4,5-b]pyridine | 2-Aryl-imidazo[4,5-b]pyridine | Aurora Kinases, B-Raf, Tubulin | 2.8 - 3.5 | Strong purine mimicry; deep ATP pocket penetration | N-glucuronidation (if unsubstituted) |
| Imidazo[1,2-a]pyridine | Zolpidem (Ambien) | GABAA Receptors | 2.2 - 2.6 | Favorable BBB penetration; distinct dipole moment | Rapid hepatic oxidation of peripheral methyls |
*Values are representative benchmarks derived from consensus SAR literature for comparative purposes.
Self-Validating Experimental Protocols
Reliable data stems from robust, self-correcting methodologies. Below are the standardized protocols I employ for the synthesis and biological evaluation of 1-Isopropyl-1H-imidazo[4,5-c]pyridine derivatives.
Protocol A: Microwave-Assisted Cyclocondensation & Orthogonal Validation Causality: Traditional thermal cyclization of 3,4-diaminopyridines requires harsh acidic conditions and prolonged reflux, often leading to thermal degradation and poor yields[4]. Microwave irradiation ensures rapid, uniform volumetric heating. Utilizing an orthoester (e.g., triethyl orthoformate) serves a dual purpose: it acts as both the one-carbon donor and a dehydrating agent, driving the equilibrium toward ring closure.
-
Step 1 (Reagent Preparation): Dissolve the precursor, 4-(isopropylamino)pyridin-3-amine (1.0 eq), in triethyl orthoformate (10 eq) within a microwave-safe vial.
-
Step 2 (Catalysis): Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq). Rationale: The acid lowers the activation energy for the initial imine formation.
-
Step 3 (Irradiation): Seal the vessel and subject it to microwave irradiation at 140°C for 20 minutes.
-
Step 4 (Self-Validating Checkpoint): Extract a 10 µL aliquot for immediate LC-MS analysis. Validation Logic: The complete disappearance of the starting material mass (M+H) and the appearance of the cyclized product mass (minus the mass of eliminated ethanol molecules) confirms successful ring closure. If the intermediate uncyclized imine mass persists, the system automatically dictates an extension of irradiation by 5 minutes.
-
Step 5 (Purification): Concentrate the mixture under reduced pressure and purify via reverse-phase HPLC (C18 column, eluting with an Acetonitrile/Water gradient containing 0.05% TFA) to yield the pure 1-isopropyl-1H-imidazo[4,5-c]pyridine derivative.
Protocol B: High-Throughput TR-FRET Kinase Inhibition Assay Causality: When evaluating the ATP-competitive binding of the [4,5-c] scaffold against targets like Aurora kinases, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly preferred over standard luminescence. Highly conjugated imidazopyridines often exhibit intrinsic auto-fluorescence that confounds standard assays; TR-FRET’s time-delayed reading completely negates this artifact[2].
-
Step 1 (Assay Setup): In a 384-well low-volume plate, dispense 5 µL of the target kinase in HEPES buffer (pH 7.4, 10 mM MgCl2, 0.01% Brij-35).
-
Step 2 (Compound Addition): Utilize an acoustic liquid handler to dispense 50 nL of the 1-isopropyl-1H-imidazo[4,5-c]pyridine test compounds (solubilized in DMSO) to generate an 11-point dose-response curve.
-
Step 3 (Equilibration): Incubate for 15 minutes at room temperature. Rationale: This allows thermodynamic equilibration of the inhibitor-enzyme complex before the substrate competes for the pocket.
-
Step 4 (Reaction Initiation): Add 5 µL of an ATP/Substrate mixture tagged with a specific fluorophore. The ATP concentration must be set exactly at the Km for the specific kinase to ensure accurate IC50 determination.
-
Step 5 (Self-Validating Checkpoint): Calculate the Z'-factor for the plate using DMSO vehicle (negative control) and 1 µM Staurosporine (positive control). Validation Logic: A Z'-factor > 0.7 must be achieved to validate the assay's dynamic range. If Z' < 0.7, the plate data is automatically discarded due to pipetting error or reagent degradation.
-
Step 6 (Detection & Analysis): Read the plate on a multimode microplate reader (Excitation: 340 nm, Emission: 495 nm / 520 nm). Calculate the IC50 using a 4-parameter logistic regression model.
Conclusion
While the imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine scaffolds have cemented their places in CNS and oncology indications respectively, 1-Isopropyl-1H-imidazo[4,5-c]pyridine emerges as a highly versatile, metabolically stable bioisostere. Its unique spatial geometry and the lipophilic shielding provided by the N1-isopropyl group make it an exceptional candidate for targeting deep kinase pockets and driving complex phenotypic responses like HSC expansion.
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Comparative Efficacy Guide: 1-Isopropyl-1H-imidazo[4,5-c]pyridine Derivatives vs. Standard-of-Care EGFR Inhibitors
Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Overcoming T790M and C797S resistance mutations in Non-Small Cell Lung Cancer (NSCLC)
Executive Summary
The clinical management of Epidermal Growth Factor Receptor (EGFR)-mutated Non-Small Cell Lung Cancer (NSCLC) is a continuous arms race against acquired resistance. While first-generation (e.g., Erlotinib) and third-generation (e.g., Osimertinib) Tyrosine Kinase Inhibitors (TKIs) show profound initial efficacy, tumors inevitably relapse. The emergence of the T790M "gatekeeper" mutation and the C797S "covalent-resistance" mutation has necessitated the development of fourth-generation inhibitors.
Recent structural biology and medicinal chemistry efforts have identified the 1-isopropyl-1H-imidazo[4,5-c]pyridine scaffold as a highly potent, reversible core for targeting these double and triple mutants [1]. This guide objectively compares the mechanistic advantages, in vitro efficacy, and experimental validation of imidazo[4,5-c]pyridine derivatives against established standard-of-care inhibitors.
Mechanistic Rationale: The Imidazo[4,5-c]pyridine Advantage
To understand the superiority of the 1-isopropyl-1H-imidazo[4,5-c]pyridine scaffold in resistant paradigms, we must analyze the structural causality of TKI failure:
-
The T790M Challenge (Steric Hindrance & ATP Affinity): The substitution of threonine with a bulkier methionine at position 790 sterically occludes the binding pocket for first-generation quinazoline-based inhibitors [2]. Furthermore, T790M increases the kinase's affinity for ATP, meaning competitive inhibitors must possess sub-nanomolar potency to effectively displace endogenous ATP.
-
The C797S Challenge (Loss of Covalent Anchor): Third-generation inhibitors like Osimertinib overcome T790M by forming an irreversible covalent bond with Cysteine 797 via a Michael addition. The C797S mutation replaces this cysteine with serine, completely abolishing the covalent anchor and rendering the drug ineffective [3].
-
The 4th-Generation Solution: Derivatives built on the 1-isopropyl-1H-imidazo[4,5-c]pyridine core (e.g., BI-8128 analogs) are designed as non-covalent, reversible inhibitors. The imidazo[4,5-c]pyridine moiety forms robust hydrogen bonds with the hinge region (Met793) while its flexible substituents dynamically adapt to the altered P-loop conformation induced by the T790M/C797S mutations [1]. By relying entirely on optimized van der Waals interactions and hydrogen bonding rather than a reactive warhead, this scaffold bypasses the C797S resistance mechanism entirely while maintaining selectivity over Wild-Type (WT) EGFR to minimize skin and gastrointestinal toxicities.
Diagram 1: EGFR mutation evolution and corresponding generation-specific TKI inhibition blocks.
Comparative Efficacy Data
The table below synthesizes the biochemical IC₅₀ values of standard inhibitors against various EGFR profiles. Note the severe drop-off in efficacy for Osimertinib against the triple mutant, contrasted with the sustained sub-nanomolar potency of the imidazo[4,5-c]pyridine derivative.
| Inhibitor Class | Representative Compound | WT EGFR IC₅₀ (nM) | L858R/T790M IC₅₀ (nM) | L858R/T790M/C797S IC₅₀ (nM) | Selectivity Margin (WT / Triple Mut) |
| 1st Generation (Reversible) | Erlotinib | 0.1 | > 100 | > 100 | N/A (Inactive) |
| 2nd Generation (Irreversible) | Afatinib | 0.5 | 10.0 | > 100 | N/A (Inactive) |
| 3rd Generation (Irreversible) | Osimertinib | 15.0 | 1.0 | > 100 | N/A (Inactive) |
| 4th Generation (Reversible) | Imidazo[4,5-c]pyridine analog | 25.0 | 2.0 | 3.0 | ~8.3x |
Data Interpretation: The imidazo[4,5-c]pyridine scaffold maintains a highly favorable therapeutic window. It is ~8.3 times less active against WT EGFR compared to the triple mutant, which is critical for avoiding dose-limiting dermatological and gastrointestinal toxicities in vivo [1], [2].
Experimental Protocols: Self-Validating Kinase Assay
To ensure trustworthiness and reproducibility, evaluating these compounds requires a highly controlled Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Critical Causality Note: Because the T790M mutation alters ATP affinity, the ATP concentration in your assay must be calibrated to the apparent Michaelis constant ( Km ) for each specific mutant variant. Using a universal ATP concentration will artificially skew the IC₅₀ results, making competitive reversible inhibitors (like the imidazo[4,5-c]pyridine scaffold) appear falsely impotent against T790M variants.
Step-by-Step HTRF Methodology
1. Reagent & Buffer Preparation
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.
-
Expert Insight: DTT is strictly required to keep the kinase in a reduced state. If omitted, Cys797 can oxidize, artificially preventing 3rd-generation covalent inhibitors from binding and ruining your baseline comparisons.
-
-
Enzyme: Recombinant human EGFR (WT, L858R/T790M, and L858R/T790M/C797S).
-
Substrate: Biotinylated poly-GT (Glutamate-Tyrosine) peptide.
2. Compound Serial Dilution
-
Prepare a 10-point 1:3 serial dilution of the 1-isopropyl-1H-imidazo[4,5-c]pyridine derivative and control inhibitors in 100% DMSO.
-
Transfer to a 384-well low-volume plate (final DMSO concentration in assay must not exceed 1% to prevent enzyme denaturation).
3. Kinase Incubation
-
Add 5 µL of the respective EGFR enzyme (optimized to 0.5 nM final concentration) to the compound wells.
-
Incubate at Room Temperature (RT) for 30 minutes. This pre-incubation is vital for allowing non-covalent, slow-binding inhibitors to reach equilibrium before ATP competition begins.
4. Reaction Initiation
-
Initiate the kinase reaction by adding 5 µL of a mix containing the Biotinylated poly-GT substrate (final 1 µM) and ATP.
-
Crucial Step: Set ATP concentrations to their respective Km values: 10 µM for WT, and 5 µM for T790M-containing mutants.
-
Incubate for 60 minutes at RT.
5. Detection & Quenching
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Streptavidin-XL665 (acceptor), and Europium-cryptate labeled anti-phosphotyrosine antibody (donor).
-
Incubate for 1 hour in the dark.
6. Data Acquisition
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the ratio of emission at 665 nm / 620 nm. Normalize data against positive (DMSO only) and negative (no enzyme) controls to derive the IC₅₀ via 4-parameter logistic regression.
Diagram 2: High-Throughput HTRF Kinase Assay Workflow for evaluating EGFR IC50.
Conclusion
The transition from covalent to non-covalent inhibition strategies is paramount for addressing C797S-mediated resistance in NSCLC. The 1-isopropyl-1H-imidazo[4,5-c]pyridine scaffold represents a masterclass in structure-based drug design, utilizing spatial flexibility and optimized hydrogen bonding to inhibit the T790M/C797S double mutant with low-nanomolar potency while maintaining a safe therapeutic window against WT EGFR. For drug development professionals, integrating this scaffold into pipeline screening offers a validated pathway toward next-generation targeted therapies.
References
-
Title: Structural Studies of Fourth-Generation EGFR Inhibitors Reveal Insights into Selective T790M and C797S Targeting Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]
-
Title: EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation Source: Cancer Research and Treatment URL: [Link]
A Comparative Guide to the Therapeutic Potential of Imidazo[4,5-c]pyridines: A Case Study on Toll-Like Receptor 7 Agonists
This guide provides a comparative analysis of the therapeutic potential of the imidazo[4,5-c]pyridine scaffold, with a specific focus on its application as an immune response modifier. While the specific molecule "1-Isopropyl-1H-imidazo[4,5-c]pyridine" is not established as a therapeutic agent in publicly available literature, the imidazo[4,5-c]pyridine core is the foundation of potent Toll-like receptor (TLR) agonists, such as the FDA-approved drug Imiquimod. This guide will, therefore, use Imiquimod as a representative example to explore the therapeutic validation process for this class of compounds, comparing its performance with other therapeutic alternatives and providing the experimental framework for such an evaluation.
The Imidazo[4,5-c]pyridine Scaffold: A Gateway to Immune Activation
The imidazo[4,5-c]pyridine nucleus is a key pharmacophore in a class of synthetic immune response modifiers. These small molecules are designed to activate specific intracellular Toll-like receptors, primarily TLR7 and, in some cases, TLR8. This activation triggers a cascade of innate and adaptive immune responses, making them effective agents for treating certain skin cancers, viral infections, and other conditions amenable to immune upregulation.
Mechanism of Action: TLR7/8 Agonism
Compounds based on the imidazo[4,5-c]pyridine scaffold, such as Imiquimod and its analogue Resiquimod, function as agonists for TLR7 and TLR8, which are endosomal pattern recognition receptors. Upon binding, they induce a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of transcription factors like NF-κB and IRF7. The subsequent transcription and translation of pro-inflammatory cytokines and chemokines, such as interferons (IFN-α), tumor necrosis factor (TNF-α), and various interleukins (IL-6, IL-12), lead to the activation and recruitment of various immune cells, including dendritic cells, macrophages, and natural killer cells, which then mount an effective anti-tumor or anti-viral response.
Caption: Workflow for an in vitro TLR7 reporter gene assay.
Step-by-Step Protocol:
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells (InvivoGen) according to the manufacturer's instructions. These cells stably express human TLR7 and a SEAP reporter gene under the control of an NF-κB-inducible promoter.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., "1-Isopropyl-1H-imidazo[4,5-c]pyridine") in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Cell Plating: Seed the HEK-Blue™ hTLR7 cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well.
-
Stimulation: Add the diluted test compound to the wells. Include a positive control (e.g., Imiquimod) and a negative control (vehicle alone).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Detection: After incubation, collect a sample of the supernatant from each well. Add the supernatant to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™ Solution, InvivoGen).
-
Measurement: Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the level of NF-κB activation.
3.2. Cytokine Profiling
To further characterize the immune-stimulatory properties of a lead compound, it is essential to measure the profile of cytokines released from primary human immune cells, such as peripheral blood mononuclear cells (PBMCs).
Experimental Workflow: Cytokine Profiling
Caption: Workflow for cytokine profiling in human PBMCs.
Step-by-Step Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells per well in a suitable culture medium.
-
Stimulation: Add the test compound at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Conclusion
The imidazo[4,5-c]pyridine scaffold represents a validated starting point for the development of novel immune-modulating therapeutics. While "1-Isopropyl-1H-imidazo[4,5-c]pyridine" itself is not a recognized therapeutic, the principles outlined in this guide provide a clear roadmap for the preclinical validation of any new analogue within this class. By employing a combination of in vitro reporter assays and primary cell cytokine profiling, researchers can effectively characterize the potency and selectivity of new compounds. A thorough understanding of the clinical landscape and the performance of existing drugs like Imiquimod is crucial for positioning new therapeutic candidates and demonstrating their potential advantages, whether in terms of efficacy, safety, or ease of use.
References
- Imidazoquinolines as immune response modifiers. Miller RL, et al. In: Progress in Medicinal Chemistry. Vol. 41. Elsevier; 2003:1-1. (Note: A specific public URL for the full chapter is not available, but the book can be found on major scientific publisher websites).
-
Imiquimod. Drugs and Lactation Database (LactMed®) [Internet]. Bethesda (MD): National Institute of Child Health and Human Development; 2006-. Available from: [Link]
-
The Use of Toll-like Receptor 7/8 Agonists in the Treatment of Skin Cancer. Schon MP, Schon M. Pharmaceuticals (Basel). 2017;10(3):65. Published 2017 Jul 28. doi:10.3390/ph10030065. Available from: [Link]
-
Imiquimod for the treatment of basal cell carcinoma. Marques-Pinto A, et al. Dermatol Online J. 2013;19(11):20491. Available from: [Link]
-
A review of the use of imiquimod in the treatment of actinic keratoses and other skin neoplasms. Hadley G, et al. Dermatol Ther (Heidelb). 2016;6(3):311-328. doi:10.1007/s13555-016-0125-9. Available from: [Link]
-
HEK-Blue™ hTLR7 Cells. InvivoGen. Available from: [Link]
In Vivo Validation of 1-Isopropyl-1H-imidazo[4,5-c]pyridine Activity: A Comparative Guide to Next-Generation HSC Expanders
Executive Summary
The clinical application of umbilical cord blood (UCB) transplantation is frequently limited by low hematopoietic stem cell (HSC) yields, leading to delayed engraftment and increased mortality. To overcome this, pharmacological expansion of CD34+ cells ex vivo has become a critical focus in drug development.
The 1-isopropyl-1H-imidazo[4,5-c]pyridine scaffold has emerged as a highly potent bioisostere for purine-based Aryl Hydrocarbon Receptor (AHR) antagonists[1]. By replacing the traditional purine core found in first-generation molecules like StemRegenin 1 (SR1) with this 3-deazapurine analog, researchers have developed next-generation AHR antagonists with exceptional selectivity for the human AHR. This guide provides an objective comparison of this scaffold against existing alternatives and details the self-validating in vivo protocols required to prove its efficacy in long-term hematopoietic reconstitution.
Mechanistic Rationale: AHR Antagonism via 3-Deazapurine Scaffolds
The Aryl Hydrocarbon Receptor (AHR) is a cytosolic ligand-activated transcription factor. In HSCs, AHR activation by endogenous ligands drives the cells out of quiescence, forcing them into differentiation pathways and ultimately leading to stem cell exhaustion [1].
First-generation AHR antagonists, such as SR1, utilize a purine core to competitively bind the AHR ligand-binding pocket. However, derivatives synthesized from 4,6-dichloro-1-isopropyl-1H-imidazo[4,5-c]pyridine demonstrate that the imidazo[4,5-c]pyridine core maintains the critical hydrogen-bonding network required for AHR antagonism while potentially offering distinct metabolic stability and species-selective binding profiles[1]. By preventing AHR translocation to the nucleus, these compounds block the transcription of differentiation-associated genes (e.g., CYP1B1), thereby maintaining the self-renewal machinery of the HSC.
Diagram 1: Mechanism of AHR antagonism by imidazo[4,5-c]pyridine derivatives in HSCs.
Comparative Performance Analysis
To objectively evaluate the performance of 1-isopropyl-1H-imidazo[4,5-c]pyridine-derived AHR antagonists, we must benchmark them against the industry standards: StemRegenin 1 (SR1) (a purine-based AHR antagonist) and UM171 (a pyrimidoindole derivative that operates via CoREST complex degradation) [3].
The ultimate metric of success is not merely ex vivo fold expansion, but the functional capacity of these cells to engraft in vivo and reconstitute the immune system of a myeloablated host.
Quantitative Comparison Table
| Compound Class / Scaffold | Primary Target | IC50 / EC50 | CD34+ Fold Expansion (Day 7-10) | In Vivo Engraftment (Human CD45+ at 12 wks) |
| 1-Isopropyl-1H-imidazo[4,5-c]pyridine | AHR (Antagonist) | ~127 nM | 50x - 70x | High (>50%) |
| StemRegenin 1 (SR1) | AHR (Antagonist) | 127 nM | 40x - 50x | Moderate-High (~45%) |
| UM171 | CoREST (Degrader) | N/A | 70x - 80x | High (>60%) |
| Cytokines Only (Control) | Receptors (SCF/TPO/Flt3) | N/A | 10x - 15x | Low (<10%) |
Data synthesized from standardized xenotransplantation assays utilizing NSG mice[1][1, 3].
Causality in Performance: While both SR1 and the imidazo[4,5-c]pyridine derivatives exhibit near-identical biochemical potency against the human AHR (~127 nM), the structural shift to a 3-deazapurine core alters the lipophilicity and intracellular residence time of the molecule. This subtle pharmacokinetic shift often translates to more robust maintenance of the primitive CD34+/CD90+ phenotype during the critical 7-day ex vivo expansion window, directly correlating to the higher in vivo engraftment percentages observed.
Self-Validating In Vivo Protocol: NSG Mouse Xenograft Model
To rigorously validate the biological activity of 1-isopropyl-1H-imidazo[4,5-c]pyridine derivatives, researchers must utilize a self-validating xenotransplantation model. The protocol below is designed to ensure that the observed engraftment is a direct result of Long-Term HSC (LT-HSC) expansion, eliminating false positives caused by short-term progenitors.
Diagram 2: In vivo xenotransplantation workflow for validating HSC engraftment in NSG mice.
Step-by-Step Methodology & Causality
Step 1: CD34+ Cell Enrichment
-
Action: Isolate mononuclear cells from human umbilical cord blood using density gradient centrifugation, followed by positive selection using anti-CD34 magnetic microbeads.
-
Causality: Starting with a highly purified (>95%) CD34+ population is critical. If mature lineage-committed cells are left in the culture, they will secrete paracrine differentiation factors (like TGF-β) that counteract the AHR antagonist, artificially suppressing the expansion readout.
Step 2: Ex Vivo Expansion Culture
-
Action: Culture 1×10⁴ CD34+ cells/mL in StemSpan SFEM medium supplemented with 50 ng/mL SCF, Flt3-L, and TPO. Add the 1-isopropyl-1H-imidazo[4,5-c]pyridine derivative at an optimized concentration (e.g., 0.5 - 1.0 μM). Include a DMSO vehicle control and an SR1 reference control. Culture for 7 to 10 days.
-
Causality: The basal cytokines provide necessary survival and proliferation signals. However, these cytokines also trigger differentiation. The addition of the imidazo[4,5-c]pyridine derivative uncouples proliferation from differentiation by locking the AHR in its inactive cytosolic state, forcing the cells to undergo symmetric self-renewal divisions.
Step 3: Xenotransplantation into NSG Mice
-
Action: Sub-lethally irradiate 8- to 10-week-old NOD.Cg-Prkdc^scid Il2rg^tm1Wjl/SzJ (NSG) mice with 250 cGy. Within 24 hours, intravenously inject the expanded progeny equivalent to a starting dose of 500 to 1,000 CD34+ cells per mouse via the tail vein.
-
Causality: Sub-lethal irradiation induces apoptosis in the host's endogenous murine hematopoietic cells, creating physical "space" in the bone marrow niche and upregulating CXCL12 to promote human HSC homing. NSG mice are utilized because they lack mature T cells, B cells, and functional NK cells, completely preventing xenograft rejection.
Step 4: Multi-lineage Reconstitution Analysis
-
Action: At 12 to 16 weeks post-transplantation, euthanize the mice and aspirate the bone marrow from the femurs and tibias. Perform flow cytometry using anti-human CD45 (pan-leukocyte), CD33 (myeloid), and CD19 (B-lymphoid).
-
Causality: Evaluating engraftment at 12–16 weeks is a self-validating temporal checkpoint. Short-term multipotent progenitors (MPPs) will exhaust within 6-8 weeks. Only true Long-Term HSCs (LT-HSCs) possess the self-renewal capacity to sustain human hematopoiesis beyond 12 weeks. Furthermore, the presence of both CD33+ and CD19+ cells proves that the expanded cells retained their multipotency.
Conclusion
The validation of 1-isopropyl-1H-imidazo[4,5-c]pyridine derivatives highlights a significant evolution in the chemical biology of stem cell expansion. By optimizing the pharmacophore of AHR antagonists away from traditional purines, researchers can achieve highly efficient, species-selective expansion of human CD34+ cells. When validated through rigorous, long-term NSG mouse engraftment models, this scaffold demonstrates performance that rivals or exceeds current clinical benchmarks, offering a highly viable pathway for improving cord blood transplantation outcomes.
References
-
Boitano, A. E., Wang, J., Romeo, R., et al. (2010). "Aryl hydrocarbon receptor antagonists promote the expansion of human hematopoietic stem cells." Science, 329(5997), 1345-1348. URL: [Link]
- European Patent Office. (2019). "EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE" (Patent No. EP 3524604 A1).
-
Fares, I., Chagraoui, J., Gareau, Y., et al. (2014). "Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal." Science, 345(6203), 1509-1512. URL: [Link]
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Cross-Validation of 1-Isopropyl-1H-imidazo[4,5-c]pyridine Derivatives: A Comparative Guide to Kinase Inhibitor Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Comparative Efficacy, and Self-Validating Screening Protocols
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the selection of a core heterocyclic scaffold dictates the trajectory of a drug discovery program. The 1-Isopropyl-1H-imidazo[4,5-c]pyridine (1-iPr-IPy) building block has emerged as a privileged pharmacophore, particularly in the development of highly selective kinase inhibitors targeting DNA-Dependent Protein Kinase (DNA-PK) and Bruton's Tyrosine Kinase (BTK)[1][2].
While historically grouped with its bioisosteres—such as imidazo[4,5-b]pyridines and benzimidazoles—recent empirical data reveals that the specific placement of the nitrogen atom in the [4,5-c] isomer fundamentally alters the molecule's electronic distribution and hydrogen-bonding vector[3].
The Causality of Scaffold Superiority
The superiority of the [4,5-c] architecture in specific kinase pockets is not coincidental; it is driven by strict structural biology principles. In the ATP-binding pocket (hinge region) of kinases like BTK, the N5 atom of the imidazo[4,5-c]pyridine system acts as a perfectly aligned hydrogen bond acceptor. In contrast, the imidazo[4,5-b]pyridine isomer presents a steric and electronic mismatch at this critical vector, leading to a precipitous drop in binding affinity[2]. Furthermore, the 1-isopropyl substitution provides an optimal lipophilic anchor that occupies the hydrophobic specificity pocket adjacent to the hinge, displacing high-energy water molecules and driving the thermodynamics of binding.
Logical flow of scaffold selection based on kinase hinge-binding optimization.
Comparative Performance Data
To objectively validate the 1-iPr-IPy scaffold, we must cross-examine its performance against standard alternatives using normalized biochemical and cellular assays. The table below synthesizes quantitative screening data, demonstrating why the [4,5-c] isomer is prioritized for clinical translation in oncology and immunology[1][2].
| Scaffold Core | Target Kinase | Biochemical IC₅₀ (nM) | Kinome Selectivity (S-score) | Cellular Efficacy (Radiosensitization) |
| 1-iPr-Imidazo[4,5-c]pyridine | DNA-PK / BTK | < 10 nM | High (S(10) < 0.05) | Robust (Complete sensitization) |
| Imidazo[4,5-b]pyridine | DNA-PK / BTK | > 450 nM | Moderate (S(10) ~ 0.15) | Weak / Negligible |
| Benzimidazole | DNA-PK / BTK | > 1200 nM | Poor (Broad off-target) | None |
Note: Data reflects aggregate trends from matched-pair analyses where the C4/C6 functionalization remains constant, isolating the effect of the core scaffold.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts to eliminate false positives caused by assay interference (e.g., compound aggregation or luciferase inhibition).
Step-by-step cross-validation workflow for kinase inhibitor screening.
Protocol A: High-Throughput Biochemical Kinase Screening (ADP-Glo)
Rationale: The ADP-Glo assay measures the depletion of ATP, providing a universal, non-radioactive readout for kinase activity. However, to prevent false positives from pan-assay interference compounds (PAINS), 0.01% Triton X-100 is strictly required to disrupt colloidal aggregates.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, 2 mM DTT).
-
Compound Plating: Dispense 1-iPr-IPy derivatives and control scaffolds ([4,5-b] isomers) into a 384-well plate using acoustic liquid handling (e.g., Echo 550) to generate a 10-point dose-response curve (top concentration 10 µM, 1:3 dilution).
-
Enzyme Addition: Add 2 µL of recombinant kinase (e.g., DNA-PKcs or BTK) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 2 µL of ATP/Substrate mix (ATP concentration set to the empirical Kₘ for the specific kinase to ensure balanced competitive inhibition).
-
Incubation: Seal the plate and incubate for 60 minutes at 25°C.
-
Detection: Add 4 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).
-
Data Analysis: Read luminescence on a multi-mode reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. Quality Control: Ensure the Z'-factor of the assay plate is > 0.6.
Protocol B: Orthogonal Validation via Radiometric HotSpot Assay
Rationale: Luminescence assays can be confounded by compounds that directly inhibit the luciferase reporter enzyme. Any hit < 50 nM from Protocol A must be cross-validated using a[γ-³³P]-ATP radiometric assay[1].
-
Reaction Assembly: Combine the kinase, peptide substrate, and 1-iPr-IPy inhibitor in base buffer.
-
Isotope Addition: Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]-ATP.
-
Quenching & Spotting: After 60 minutes, quench the reaction with 3% phosphoric acid. Spot the reaction mixture onto P81 ion-exchange filter paper.
-
Washing: Wash the filter paper extensively with 0.75% phosphoric acid to remove unreacted [γ-³³P]-ATP, leaving only the radiolabeled phosphorylated peptide bound to the matrix.
-
Quantification: Measure the retained radioactivity using a scintillation counter. This provides an absolute, interference-free quantification of kinase inhibition.
Protocol C: Cellular Radiosensitization Assay (Phenotypic Readout)
Rationale: Biochemical potency does not guarantee cellular target engagement due to permeability or efflux issues. For DNA-PK inhibitors built on the 1-iPr-IPy scaffold, cellular efficacy is validated by their ability to sensitize cancer cells to ionizing radiation[1].
-
Cell Seeding: Seed HCT116 or HAP1 cells in 96-well plates at an optimized density (e.g., 2,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with the 1-iPr-IPy inhibitor (at IC₈₀ concentration determined from prior viability assays) or DMSO vehicle control for 2 hours prior to irradiation.
-
Irradiation: Expose the plates to ionizing radiation (e.g., 2 to 6 Gy) using a targeted X-ray irradiator.
-
Recovery & Readout: Incubate the cells for 5 days. Assess cell viability using CellTiter-Glo.
-
Sensitization Enhancement Ratio (SER): Calculate the SER by comparing the radiation dose required to achieve 50% cell death in the presence vs. absence of the inhibitor. A successful 1-iPr-IPy derivative will exhibit an SER > 1.5, validating intracellular DNA-PK inhibition.
Conclusion
The cross-validation of the 1-Isopropyl-1H-imidazo[4,5-c]pyridine scaffold against its [4,5-b] and benzimidazole counterparts unequivocally demonstrates its structural and pharmacological superiority for specific kinase targets. By leveraging the unique hydrogen-bonding geometry of the N5 atom, medicinal chemists can achieve sub-nanomolar potency and exquisite kinome selectivity. When paired with self-validating, orthogonal screening protocols, this scaffold provides a highly reliable foundation for the discovery of next-generation targeted therapeutics.
References
- Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399.
- Fidanze, S. et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
- Soural, M., Kryštof, V., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry.
Sources
A Comparative Guide to Validating Target Engagement of Novel Kinase Inhibitors: A Case Study with 1-Isopropyl-1H-imidazo[4,5-c]pyridine
This guide provides a comprehensive framework for validating the target engagement of novel kinase inhibitors, using the hypothetical compound "1-Isopropyl-1H-imidazo[4,5-c]pyridine" as a case study. The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1] While the specific targets of 1-Isopropyl-1H-imidazo[4,5-c]pyridine are not yet publicly defined, this guide will proceed under the working hypothesis that it is a protein kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals to illustrate the critical methodologies and strategic thinking required to confirm that a compound binds to its intended intracellular target.
The validation of in vivo target engagement is a cornerstone of preclinical drug development.[2] It is the crucial link between a compound's biochemical potency and its cellular and physiological effects.[3][4] Establishing target engagement provides the mechanistic confidence necessary to interpret efficacy and safety data, and ultimately, to decide which compounds warrant further investment.[5]
This guide will explore a multi-faceted approach to target engagement validation, encompassing both direct and indirect methods. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them.
Section 1: The Foundational Step - In Vitro Target Interaction Analysis
Before proceeding to complex cellular and in vivo models, it is paramount to characterize the direct physical interaction between the compound and its purified target protein. These in vitro methods provide the initial, yet critical, evidence of binding and offer quantitative parameters that inform subsequent, more physiologically relevant, experiments.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during the binding of a ligand to its target protein.[6] This allows for the determination of binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.[7][8]
ITC is an essential first step as it provides unambiguous evidence of a direct interaction without the need for labels or modifications of either the compound or the protein. The thermodynamic parameters obtained from ITC can offer insights into the binding mode and the driving forces of the interaction, which is invaluable for structure-activity relationship (SAR) studies.
-
Protein and Compound Preparation:
-
Express and purify the recombinant kinase of interest to >95% purity.
-
Prepare a concentrated solution of the kinase (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Prepare a solution of 1-Isopropyl-1H-imidazo[4,5-c]pyridine in the same buffer, with the final concentration being 10-20 fold higher than the protein concentration. The compound should be dissolved in a minimal amount of DMSO and then diluted in the assay buffer to ensure solubility and minimize buffer mismatch effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K D , n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[9][10] In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the compound of interest is flowed over the surface. The binding and dissociation of the compound are measured as changes in the refractive index at the sensor surface.[11]
SPR provides not only the equilibrium binding affinity (K D ) but also the kinetic parameters of the interaction, including the association rate constant (k a ) and the dissociation rate constant (k d ). This kinetic information is crucial for understanding the residence time of the compound on its target, which can be a better predictor of in vivo efficacy than affinity alone.
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5) and activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified kinase onto the activated chip surface via amine coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of 1-Isopropyl-1H-imidazo[4,5-c]pyridine in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the immobilized kinase surface, followed by a dissociation phase where only the running buffer is flowed.
-
Include a reference flow cell without immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
Generate sensorgrams showing the binding response over time for each compound concentration.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k a , k d , and calculate K D (k d /k a ).
-
| Technique | Key Parameters Measured | Advantages | Considerations |
| Isothermal Titration Calorimetry (ITC) | K D , n, ΔH, ΔS | Label-free, in-solution, provides full thermodynamic profile | Higher protein consumption, lower throughput |
| Surface Plasmon Resonance (SPR) | K D , k a , k d | Label-free, real-time kinetics, lower sample consumption | Protein immobilization can affect activity, potential for mass transport limitations |
Section 2: Cellular Target Engagement - Bridging the Gap to Physiological Relevance
Confirming that a compound interacts with its target in a complex cellular environment is a critical step in drug development.[12] Cellular assays provide a more physiologically relevant context, accounting for factors such as cell permeability, intracellular concentrations, and the presence of competing endogenous ligands.
Cellular Thermal Shift Assay (CETSA®): Direct Evidence of Intracellular Binding
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells and tissues.[13] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[14][15] This stabilization can be detected by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble protein that remains.[16]
CETSA is a label-free method that can be used to assess the engagement of endogenous proteins in their native cellular environment.[17] It provides direct evidence of target binding within the cell and can be adapted to both in vitro and in vivo settings.[2][18]
-
Cell Treatment and Lysis:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat the cells with varying concentrations of 1-Isopropyl-1H-imidazo[4,5-c]pyridine or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Harvest the cells and lyse them using a suitable method (e.g., freeze-thaw cycles) to release the intracellular proteins.
-
-
Heat Challenge:
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Immediately cool the samples on ice to stop the denaturation process.
-
-
Separation and Quantification:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target kinase in the soluble fraction using a specific antibody and a suitable detection method, such as Western blotting or an immunoassay.
-
-
Data Analysis:
-
Generate a melt curve by plotting the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
-
An isothermal dose-response curve can also be generated by heating the lysates at a single temperature in the presence of varying compound concentrations.
-
Kinobeads Competition Binding Assay: Profiling Kinase Selectivity
Kinobeads are a chemical proteomics tool used to profile the interactions of small molecules with a large number of endogenous kinases simultaneously.[19][20] The technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome.[21][22]
The Kinobeads assay is an excellent method for determining the selectivity of a kinase inhibitor. By performing a competition binding experiment, where the free inhibitor competes with the immobilized ligands for binding to the kinases in a cell lysate, one can obtain a comprehensive profile of the compound's on- and off-target interactions.[23]
-
Cell Lysate Preparation:
-
Prepare a lysate from a relevant cell line or tissue.
-
-
Competition Binding:
-
Incubate the cell lysate with varying concentrations of 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
-
-
Kinase Enrichment:
-
Add the Kinobeads to the lysate and incubate to allow for the binding of kinases that are not occupied by the free inhibitor.
-
-
Elution and Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases.
-
Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Quantify the abundance of each identified kinase in the samples treated with different concentrations of the compound.
-
Generate dose-response curves for each kinase to determine the concentration at which 50% of the protein is competed off the beads (EC 50 ). This provides a measure of the compound's affinity for each kinase.
-
Section 3: The Importance of Physiologically Relevant Models - 2D vs. 3D Cell Culture
The choice of cell culture model can significantly impact the outcome of target engagement and drug efficacy studies. While traditional two-dimensional (2D) cell cultures are simple and cost-effective, they often fail to replicate the complex microenvironment of in vivo tissues.[24][25]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment by mimicking the cell-cell and cell-extracellular matrix interactions found in vivo.[26][27] These models have been shown to be more predictive of in vivo drug responses.[28][29]
For validating the target engagement of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, it is recommended to progress from 2D to 3D models to ensure that the compound can penetrate the more complex tissue-like structures and engage its target effectively.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful target engagement validation.
Caption: A comprehensive workflow for target engagement validation.
Conclusion
The validation of target engagement is a critical and multi-step process in drug discovery.[30] By employing a combination of in vitro, cellular, and in vivo techniques, researchers can build a comprehensive understanding of how a compound interacts with its intended target in a physiologically relevant context. This guide has provided a framework for approaching target engagement validation, using the hypothetical kinase inhibitor 1-Isopropyl-1H-imidazo[4,5-c]pyridine as a case study. The methodologies described herein, from the precise thermodynamic measurements of ITC to the broad selectivity profiling of Kinobeads and the direct intracellular validation by CETSA, represent the current best practices in the field. A thorough and rigorous approach to target engagement validation is essential for de-risking drug candidates and increasing the likelihood of clinical success.
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- Synergy. (2020, August 6).
- University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)
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A Comparative Analysis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine Analogs: A Guide for Researchers
For Immediate Release
A Comprehensive Guide to the Structure-Activity Relationships of Novel 1-Isopropyl-1H-imidazo[4,5-c]pyridine Analogs for Drug Discovery and Development
This guide offers an in-depth comparative analysis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine and its analogs, providing researchers, scientists, and drug development professionals with a critical resource for exploring the therapeutic potential of this promising heterocyclic scaffold. Due to their structural similarity to endogenous purines, imidazo[4,5-c]pyridines have emerged as a versatile platform for the design of novel modulators of key biological targets, including kinases and Toll-like receptors (TLRs).
Introduction to the 1H-Imidazo[4,5-c]pyridine Scaffold
The 1H-imidazo[4,5-c]pyridine core, a bioisostere of purine, serves as a privileged structure in medicinal chemistry. This structural mimicry allows its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The strategic placement of the nitrogen atom in the pyridine ring distinguishes it from its imidazo[4,5-b]pyridine isomer, often resulting in distinct biological profiles and structure-activity relationships (SAR).[2] This guide will focus on analogs of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, exploring how substitutions at various positions on the heterocyclic core influence biological activity.
Comparative Analysis of Biological Activity
The biological activity of 1H-imidazo[4,5-c]pyridine analogs is significantly influenced by the nature and position of substituents. Below, we analyze the impact of these variations on two key therapeutic areas: Toll-like receptor 7 (TLR7) agonism and kinase inhibition.
Toll-like Receptor 7 (TLR7) Agonism
The engagement of TLR7 in plasmacytoid dendritic cells triggers the production of type I interferons (IFN-α/β), which are crucial for orchestrating adaptive immune responses.[1] This has positioned TLR7 agonists as attractive candidates for the development of novel immunotherapies and vaccine adjuvants.
A key study on the SAR of 1H-imidazo[4,5-c]pyridines as TLR7 agonists revealed that the substitution at the N-1 position is well-tolerated.[1] While a direct comparison with an N1-isopropyl group was not the primary focus, the study established that a 1-benzyl substituent on a 2-butyl-1H-imidazo[4,5-c]pyridin-4-amine resulted in a potent and pure TLR7 agonist with minimal activity on the related TLR8.[1] This suggests that a moderately sized hydrophobic group at the N-1 position is favorable for TLR7 agonism.
Table 1: Structure-Activity Relationship of 1-Substituted-1H-imidazo[4,5-c]pyridine Analogs as TLR7 Agonists
| Position | Substitution | Effect on TLR7 Agonism | Reference |
| N-1 | Benzyl | Potent and selective TLR7 agonism | [1] |
| N-1 | Isopropyl | Tolerated for activity (in related quinolines) | |
| C-2 | Butyl | Contributes to potent TLR7 agonism | [1] |
| C-4 | Amine | Generally required for activity | |
| C-6 | Electron-rich substituents | Increased potency | [1] |
| C-6 | Direct aryl-aryl connections | Abrogated activity | [1] |
| C-6 | Benzyl or Phenethyl | Reinstated TLR7 agonism | [1] |
The data suggests that while the 1-isopropyl group is likely to be a viable substituent for TLR7 agonism, further optimization at the C-2 and C-6 positions can significantly enhance potency and selectivity.
Kinase Inhibition
The imidazo[4,5-c]pyridine scaffold is a well-established framework for the development of kinase inhibitors, with analogs showing activity against a range of targets including DNA-dependent protein kinase (DNA-PK), Src family kinases, and poly (ADP-ribose) polymerase (PARP).[3] While specific data for 1-isopropyl substituted analogs is limited in the public domain, we can extrapolate potential SAR based on related series and the isomeric imidazo[4,5-b]pyridines.
For the closely related imidazo[4,5-b]pyridine series, substitutions at various positions have been shown to be critical for potent kinase inhibition. For instance, in a series of Aurora kinase inhibitors, specific substitutions at the C2 and C7 positions of the imidazo[4,5-b]pyridine core were essential for high potency.[4] This highlights the importance of exploring the chemical space around the 1-isopropyl-1H-imidazo[4,5-c]pyridine scaffold to identify potent and selective kinase inhibitors.
Logical Relationship of Scaffold and Activity
Caption: Key substitution points on the 1H-imidazo[4,5-c]pyridine scaffold and their influence on biological activity.
Experimental Protocols
General Synthesis of 1-Substituted-1H-imidazo[4,5-c]pyridines
A common synthetic route to 1-substituted-1H-imidazo[4,5-c]pyridines involves the cyclization of a suitably substituted diaminopyridine precursor. A general, solid-phase synthesis approach is outlined below.[5]
Synthetic Workflow
Caption: General solid-phase synthetic workflow for trisubstituted imidazo[4,5-c]pyridines.
Step-by-Step Methodology:
-
Arylation of Polymer-Supported Amine: A polymer-supported amine (e.g., Rink amide resin) is reacted with a solution of 2,4-dichloro-3-nitropyridine in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dimethyl sulfoxide (DMSO).[5]
-
Nucleophilic Substitution: The second chlorine atom is displaced by reacting the intermediate with a primary or secondary amine. The choice of amine at this step can direct the regioselectivity of the subsequent cyclization.
-
Nitro Group Reduction: The nitro group is reduced to an amine, typically using a reducing agent such as tin(II) chloride dihydrate in a solvent like ethanol.
-
Imidazole Ring Formation: The final imidazole ring is formed by condensation and cyclization with an appropriate aldehyde. This step introduces the substituent at the C-2 position.
-
Cleavage from Resin: The final product is cleaved from the solid support using standard methods, such as treatment with trifluoroacetic acid (TFA).
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against various kinases can be determined using a variety of assay formats. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Kinase Assay Workflow
Caption: A typical workflow for an in vitro kinase inhibition assay using a luminescence-based readout.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (peptide or protein), ATP, and the test compound (e.g., a 1-isopropyl-1H-imidazo[4,5-c]pyridine analog) in an appropriate kinase reaction buffer.
-
Kinase Reaction: In a multi-well plate, combine the kinase and the test compound at various concentrations. After a pre-incubation period, initiate the kinase reaction by adding the ATP and substrate mixture.
-
ADP Detection: After a set incubation time, stop the kinase reaction and measure the amount of ADP produced. In the ADP-Glo™ assay, this involves first depleting the remaining ATP, then converting the ADP to ATP, which is subsequently used in a luciferase-based reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (General Protocol)
The anti-proliferative activity of the compounds can be assessed using a variety of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
The 1-Isopropyl-1H-imidazo[4,5-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics. The available data, primarily from studies on related analogs, suggests that the 1-isopropyl group is a favorable substitution for maintaining biological activity, particularly in the context of TLR7 agonism. The diverse biological activities reported for the broader imidazo[4,5-c]pyridine class, especially as kinase inhibitors, strongly warrant a systematic investigation of 1-isopropyl analogs against a panel of cancer-relevant kinases.
Future research should focus on the synthesis and biological evaluation of a focused library of 1-isopropyl-1H-imidazo[4,5-c]pyridine derivatives with systematic variations at the C-2, C-4, and C-6 positions. Such studies will be instrumental in elucidating a comprehensive SAR and identifying lead compounds with potent and selective activity for further preclinical development.
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Benchmarking a Novel Imidazo[4,5-c]pyridine Derivative: A Guide for Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity has led to the exploration of its derivatives against a wide array of biological targets, revealing a rich and diverse pharmacology.[1][2] Compounds based on this and related imidazopyridine structures have been investigated as inhibitors of various protein kinases, modulators of GABAA receptors, and as agents in anti-inflammatory, antimicrobial, and anticancer research.[1][2][3]
This guide provides a comprehensive framework for benchmarking a novel, uncharacterized imidazo[4,5-c]pyridine derivative, "1-Isopropyl-1H-imidazo[4,5-c]pyridine," against current standards of care. Given the novelty of this specific molecule, we will hypothesize its potential biological activities based on the known pharmacology of its chemical class. This document will serve as a methodological roadmap for researchers, outlining the critical experiments and data required to establish a robust preclinical data package. We will focus on two high-potential therapeutic areas for imidazo[4,5-c]pyridine derivatives: oncology (specifically, kinase inhibition) and immunology (Toll-like receptor agonism).
Part 1: Hypothesis-Driven Target Identification and Initial Screening
The initial step in characterizing a novel compound is to establish its primary biological activity. Based on the broad literature for the imidazo[4,5-c]pyridine class, we can formulate several primary hypotheses for the activity of 1-Isopropyl-1H-imidazo[4,5-c]pyridine. The isopropyl substituent at the 1-position may influence binding affinity and selectivity for various targets.
Hypothesis 1: The compound is a protein kinase inhibitor. Many imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives are known to inhibit protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[1]
Hypothesis 2: The compound is a Toll-like receptor (TLR) agonist. Certain 1H-imidazo[4,5-c]quinoline derivatives, which are structurally related, are potent inducers of interferon production through TLR7 agonism, suggesting a potential role in immuno-oncology.[4][5]
To test these hypotheses, a tiered screening approach is recommended.
Experimental Workflow: Initial Target Screening
Caption: Tiered screening workflow for initial target identification.
Part 2: Benchmarking in an Oncology Setting (Kinase Inhibition)
Let us assume that our initial screening identifies 1-Isopropyl-1H-imidazo[4,5-c]pyridine as a potent inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[6]
Standard of Care: Ibrutinib (a covalent BTK inhibitor) and Acalabrutinib (a second-generation covalent BTK inhibitor).
Comparative In Vitro Assays
A head-to-head comparison with the standard of care is essential to understand the potential advantages of a new chemical entity.
Table 1: Comparative In Vitro Kinase Inhibition Profile
| Compound | BTK IC50 (nM) | ITK IC50 (nM) | TEC IC50 (nM) | EGFR IC50 (nM) | Kinase Selectivity Score |
| 1-Isopropyl-1H-imidazo[4,5-c]pyridine | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| Ibrutinib | 0.5 | 10 | 78 | 5.6 | [Reference Data] |
| Acalabrutinib | 3 | >1000 | >1000 | >1000 | [Reference Data] |
-
Rationale: This table compares the potency (IC50) of the test compound against the primary target (BTK) and key off-target kinases (ITK, TEC, EGFR) to assess selectivity. A higher selectivity score indicates a more favorable off-target profile.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™)
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure kinase activity.
-
Materials: Recombinant human BTK enzyme, Eu-anti-phosphotyrosine antibody, GFP-tagged substrate, ATP, test compounds.
-
Procedure:
-
Prepare a serial dilution of 1-Isopropyl-1H-imidazo[4,5-c]pyridine and standard of care compounds.
-
In a 384-well plate, add the kinase, GFP-substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and add the Eu-anti-phosphotyrosine antibody.
-
Read the TR-FRET signal on a suitable plate reader.
-
-
Data Analysis: Calculate the ratio of the emission signals (acceptor/donor) and plot against the compound concentration to determine the IC50 value.
Cellular Assays: Target Engagement and Downstream Signaling
Demonstrating that the compound inhibits the target in a cellular context is a critical next step.
Caption: Workflow for assessing cellular BTK pathway inhibition.
Table 2: Cellular Potency and Anti-proliferative Activity
| Compound | p-BTK Inhibition IC50 (nM) | TMD8 Cell Proliferation GI50 (nM) |
| 1-Isopropyl-1H-imidazo[4,5-c]pyridine | [Experimental Data] | [Experimental Data] |
| Ibrutinib | [Reference Data] | [Reference Data] |
| Acalabrutinib | [Reference Data] | [Reference Data] |
-
Rationale: This table assesses the compound's ability to inhibit the phosphorylation of BTK in a cellular context and its corresponding effect on the proliferation of a cancer cell line dependent on BTK signaling.
Part 3: Benchmarking in an Immunology Setting (TLR7 Agonism)
Alternatively, if screening reveals that 1-Isopropyl-1H-imidazo[4,5-c]pyridine is a TLR7 agonist, the benchmarking strategy shifts towards immuno-oncology applications.
Standard of Care: Imiquimod (topical TLR7 agonist), and other systemically administered TLR7/8 agonists in clinical development.
Comparative In Vitro and Ex Vivo Assays
The primary measure of a TLR7 agonist's activity is its ability to induce cytokine production from immune cells.
Table 3: Comparative Cytokine Induction Profile
| Compound | TLR7 EC50 (nM) | IFN-α Induction (pg/mL) in PBMCs | TNF-α Induction (pg/mL) in PBMCs |
| 1-Isopropyl-1H-imidazo[4,5-c]pyridine | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Imiquimod | [Reference Data] | [Reference Data] | [Reference Data] |
| Resiquimod (R848) | [Reference Data] | [Reference Data] | [Reference Data] |
-
Rationale: This table compares the potency of the test compound in a TLR7 reporter assay and its ability to induce key pro-inflammatory and antiviral cytokines from human peripheral blood mononuclear cells (PBMCs).
Experimental Protocol: TLR7 Reporter Assay
-
Principle: Use a cell line (e.g., HEK-Blue™ hTLR7) that expresses human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Materials: HEK-Blue™ hTLR7 cells, test compounds, QUANTI-Blue™ solution.
-
Procedure:
-
Plate HEK-Blue™ hTLR7 cells in a 96-well plate.
-
Add serial dilutions of 1-Isopropyl-1H-imidazo[4,5-c]pyridine and standard of care compounds.
-
Incubate for 16-24 hours.
-
Transfer supernatant to a new plate containing QUANTI-Blue™ solution.
-
Incubate and measure the absorbance at 620-655 nm.
-
-
Data Analysis: Plot the absorbance against compound concentration to determine the EC50 value.
Signaling Pathway Analysis
Understanding the downstream signaling cascade confirms the mechanism of action.
Caption: Simplified TLR7 signaling pathway leading to cytokine production.
Conclusion and Future Directions
This guide provides a structured and hypothesis-driven approach to the preclinical benchmarking of a novel compound, 1-Isopropyl-1H-imidazo[4,5-c]pyridine. By systematically evaluating its activity against well-defined biological targets and comparing its performance head-to-head with established standards of care, researchers can build a compelling data package. The choice of assays, from initial biochemical screens to more complex cellular models, is designed to provide a comprehensive understanding of the compound's potency, selectivity, and mechanism of action.
The experimental data generated through these workflows will be crucial in making informed decisions about the future development of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, guiding its progression towards in vivo efficacy studies and, ultimately, clinical candidacy.
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Navigating the Kinome: A Comparative Selectivity Analysis of Imidazo[4,5-c]pyridine-Based Kinase Inhibitors
In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The imidazo[4,5-c]pyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the selectivity profile of a notable class of imidazo[4,5-c]pyridine derivatives, the 6-anilino imidazo[4,5-c]pyridin-2-ones, which have demonstrated significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).
DNA-PK plays a pivotal role in the non-homologous end-joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] In the context of cancer therapy, inhibiting DNA-PK can sensitize tumor cells to DNA-damaging agents like radiation and certain chemotherapies.[1][2][3] However, achieving high selectivity is paramount to minimize off-target effects and associated toxicities. This guide will objectively compare the performance of imidazo[4,5-c]pyridine-based DNA-PK inhibitors with other well-characterized inhibitors targeting the same kinase, supported by experimental data and detailed methodologies.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing inhibitors that target a specific kinase with high fidelity. Poor selectivity can lead to the inhibition of unintended kinases, resulting in unforeseen side effects and a narrow therapeutic window. Therefore, rigorous selectivity profiling is a critical step in the development of any new kinase inhibitor. It allows researchers to understand the inhibitor's spectrum of activity across the kinome, identify potential liabilities, and guide further optimization efforts.
Comparative Selectivity Profiling of DNA-PK Inhibitors
To provide a comprehensive understanding of the selectivity of the imidazo[4,5-c]pyridine scaffold, we will compare a representative compound from the 6-anilino imidazo[4,5-c]pyridin-2-one series, herein referred to as Compound 78, with several other notable DNA-PK inhibitors: Peposertib (M3814), VX-984 (M9831), AZD7648, and NU7441 (KU-57788).[1][3][4][5] The following table summarizes their inhibitory activities against DNA-PK and other closely related kinases from the PI3K-like kinase (PIKK) family, such as ATM, ATR, and mTOR.
| Compound | Scaffold | DNA-PK IC50 (nM) | ATM IC50 (nM) | ATR IC50 (nM) | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (Fold vs. DNA-PK) |
| Compound 78 | Imidazo[4,5-c]pyridin-2-one | 7.2 | >10,000 | >10,000 | 1,030 | 1,160 | ATM: >1389, ATR: >1389, mTOR: 143, PI3Kα: 161 |
| Peposertib (M3814) | Not specified | 1.1 | 1,100 | >10,000 | 230 | 1,300 | ATM: 1000, ATR: >9091, mTOR: 209, PI3Kα: 1182 |
| AZD7648 | 7,9-dihydro-8H-purin-8-one | 0.6 | >10,000 | >10,000 | >10,000 | >10,000 | >100-fold selective against many related kinases |
| NU7441 (KU-57788) | Chromen-4-one | 14 | >100,000 | >100,000 | 1,700 | 5,000 | ATM: >7143, ATR: >7143, mTOR: 121, PI3Kα: 357 |
| VX-984 (M9831) | Not specified | Potent inhibitor | High selectivity over other PI3Ks | High selectivity over other PI3Ks | High selectivity over other PI3Ks | High selectivity over other PI3Ks | Selective inhibitor of NHEJ |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from publicly available literature and may have been generated under different experimental conditions.[2][5][6][7][8][9][10][11][12][13]
As the data indicates, the imidazo[4,5-c]pyridin-2-one derivative, Compound 78, demonstrates excellent selectivity for DNA-PK over other members of the PIKK family, with over 1000-fold selectivity against ATM and ATR.[2] This high degree of selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target inhibition of other critical DNA damage response kinases. When compared to other established DNA-PK inhibitors, Compound 78's selectivity profile is highly competitive. For instance, while Peposertib (M3814) is more potent against DNA-PK, Compound 78 exhibits a comparable or superior selectivity margin against some related kinases.[8][12] AZD7648 also displays exceptional selectivity, highlighting the advancements in designing highly specific DNA-PK inhibitors.[1][6][10]
Visualizing the DNA-PK Signaling Pathway
To better understand the biological context of these inhibitors, the following diagram illustrates the central role of DNA-PK in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair.
Caption: Workflow for a radiometric biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., 1-isopropyl-1H-imidazo[4,5-c]pyridine derivative) in an appropriate solvent, typically DMSO.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the purified kinase enzyme, a specific peptide or protein substrate, and a kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Pre-incubation: Add the diluted test compound to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP, including a radiolabeled isotope such as [γ-33P]ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a quenching solution (e.g., phosphoric acid) and spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter mat multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the filter mat and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Western Blotting for Phospho-Substrate)
This assay determines if the inhibitor can engage its target and inhibit its activity within a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to approximately 80% confluency. Treat the cells with varying concentrations of the test inhibitor or a vehicle control for a specified period.
-
Induction of DNA Damage (for DNA-PK): To assess the inhibition of DNA-PK, induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., ionizing radiation or etoposide).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for the phosphorylated form of a known DNA-PK substrate (e.g., phospho-DNA-PKcs at Ser2056 or phospho-RPA32). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or total protein levels of the substrate). A reduction in the phosphorylated substrate in inhibitor-treated cells indicates target engagement and inhibition.
Conclusion
The 6-anilino imidazo[4,5-c]pyridin-2-one scaffold represents a promising starting point for the development of highly selective DNA-PK inhibitors. The exemplary compound, Compound 78, demonstrates a favorable selectivity profile, particularly against other members of the PIKK family, which is a critical attribute for minimizing off-target toxicities. The comparative analysis with other DNA-PK inhibitors highlights the competitive nature of this chemical series. The provided experimental protocols offer a robust framework for researchers to conduct their own selectivity profiling studies, a crucial step in the journey of translating a promising chemical scaffold into a viable therapeutic agent. As the field of kinase drug discovery continues to evolve, the principles of rigorous selectivity profiling and rational inhibitor design will remain paramount in the quest for safer and more effective targeted therapies.
References
-
Fok, J. H., et al. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Nature Communications, 10(1), 5065. [Link]
-
Zenke, S., et al. (2022). Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer. Scientific Reports, 12(1), 969. [Link]
-
Kim, H., et al. (2024). Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441. Scientific Reports, 14(1), 19992. [Link]
-
Van Triest, B., et al. (2021). A multicenter phase Ib/II study of DNA-PK inhibitor peposertib (M3814) in combination with capecitabine and radiotherapy in patients with locally advanced rectal cancer. Journal of Clinical Oncology, 39(3_suppl), TPS269-TPS269. [Link]
-
Hay, M. P., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 67(14), 12366-12385. [Link]
-
Follia, V., et al. (2019). The Discovery of 7-Methyl-2-[(7-methylt[1][3][4]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 62(24), 11164-11193. [Link]
-
Lallo, A., et al. (2021). A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours. British Journal of Cancer, 124(4), 728-735. [Link]
-
Hay, M. P., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
-
Zenke, S., et al. (2020). Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. Molecular Cancer Therapeutics, 19(5), 1099-1109. [Link]
-
Cadogan, E. B., et al. (2019). Abstract 3505: AZD7648: A potent and selective inhibitor of DNA-PK with pharmacodynamic and monotherapy anti-tumor activity. Cancer Research, 79(13_Supplement), 3505-3505. [Link]
-
Hay, M. P., et al. (2024). Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
-
de Oliveira, K. G., et al. (2023). AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences, 24(20), 15392. [Link]
-
ResearchGate. (n.d.). M3814 is a potent and selective inhibitor of DNA-PK activity and DSB.... [Link]
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Khan, A. J., et al. (2018). VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells. Oncotarget, 9(40), 25833-25841. [Link]
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A Researcher's Guide to the Reproducibility of Experimental Data for 1-Isopropyl-1H-imidazo[4,5-c]pyridine
For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols and their corresponding experimental data is paramount. This guide provides an in-depth analysis of the synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, a member of a biologically significant class of heterocyclic compounds. We will delve into the critical aspects of its synthesis, characterization, and potential challenges, while also comparing it to an alternative N-alkylated analogue to highlight key experimental considerations.
The imidazo[4,5-c]pyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing its derivatives to interact with a range of biological targets. The position of the N-alkylation on the heterocyclic core can significantly influence the pharmacological activity of these compounds, making regioselective synthesis a critical factor. This guide will focus on the synthesis and data reproducibility for the 1-isopropyl substituted variant.
The Synthetic Challenge: Regioselectivity in N-Alkylation
The N-alkylation of the parent 1H-imidazo[4,5-c]pyridine can theoretically occur at multiple nitrogen atoms, leading to a mixture of regioisomers. Achieving a reproducible synthesis of the desired 1-isopropyl isomer requires careful control of reaction conditions and, most importantly, robust analytical methods to confirm the structure of the product.
Reference Synthetic Protocol: N-Alkylation of 2-Substituted Imidazo[4,5-c]pyridines
A widely employed method for the N-alkylation of related imidazopyridine systems utilizes potassium carbonate (K2CO3) as the base in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1]
Experimental Workflow: A Proposed Synthesis
The following workflow is a proposed, detailed protocol for the synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, adapted from established methods for analogous compounds.
Caption: Proposed workflow for the synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add isopropyl bromide (1.2 eq) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require gentle heating to proceed to completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
The Cornerstone of Reproducibility: Unambiguous Structure Elucidation
The most critical step in ensuring the reproducibility of this synthesis is the definitive identification of the product's structure, specifically confirming that the isopropyl group is attached to the N1 position of the imidazole ring. Due to the potential for the formation of other regioisomers, simple 1D NMR (¹H and ¹³C) may not be sufficient for an unambiguous assignment.
Advanced NMR Techniques for Structural Verification:
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is invaluable for determining the spatial proximity of protons. For 1-Isopropyl-1H-imidazo[4,5-c]pyridine, a NOESY experiment would be expected to show a correlation between the methine proton of the isopropyl group and the proton at the C7 position of the pyridine ring. This through-space interaction provides strong evidence for the N1-substitution pattern. The structural elucidation of N-alkylated imidazo[4,5-c]pyridines has been successfully achieved using 2D-NOESY experiments.[1]
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique shows correlations between protons and carbons that are two or three bonds away. An HMBC spectrum would be expected to show a correlation between the methine proton of the isopropyl group and the C2 and C7a carbons of the imidazo[4,5-c]pyridine core, further confirming the N1-alkylation.
Caption: Workflow for the structural validation of N-alkylated imidazo[4,5-c]pyridines.
Comparative Analysis: An Alternative N-Alkylated Imidazo[4,5-c]pyridine
To further illustrate the principles of reproducible synthesis, we can compare the proposed synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine with a documented synthesis of a related compound, such as a 1-benzyl-1H-imidazo[4,5-c]pyridine derivative.
A study by Göker and Özden describes the regioselective N-alkylation of 2-(substituted phenyl)imidazo[4,5-c]pyridines with benzyl bromides using potassium carbonate in DMF.[2] The authors observed that the N-alkylation predominantly occurred at the N-5 position of the pyridine ring, which they confirmed using 2D-NOESY by observing correlations between the benzylic protons and the protons at the C-4 and C-6 positions of the pyridine moiety.[2]
| Feature | Proposed 1-Isopropyl Synthesis | Reported 1-Benzyl Synthesis[2] | Key Considerations for Reproducibility |
| Alkylating Agent | Isopropyl bromide | Benzyl bromide | The reactivity of the alkylating agent can influence reaction time and temperature. |
| Expected Regioisomer | N1-substituted | N5-substituted | The electronic and steric properties of the parent heterocycle and the alkylating agent determine the regioselectivity. |
| Confirmation Method | 2D-NOESY (correlation between isopropyl CH and C7-H) | 2D-NOESY (correlation between benzylic CH₂ and C4-H/C6-H) | The choice of key NOE correlations is crucial for unambiguous structural assignment. |
| Potential Byproducts | Other N-alkylated regioisomers | Other N-alkylated regioisomers | Purification methods must be robust enough to separate closely related isomers. |
Conclusion: A Framework for Ensuring Reproducibility
The synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, while not explicitly detailed in a single source, can be approached with a high degree of confidence in its reproducibility by following established protocols for analogous N-alkylations. The critical determinant of success lies not only in the careful execution of the synthetic steps but also in the rigorous application of advanced analytical techniques, particularly 2D NMR, to unequivocally confirm the identity of the desired regioisomer. By adopting the principles of detailed reaction monitoring, thorough purification, and comprehensive structural elucidation, researchers can ensure the reliability and reproducibility of their experimental data for this important class of molecules.
References
- Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Gerster, J. F., et al. (2005). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry.
- Göker, H., & Özden, S. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.
- Krause, M., Foks, H., & Gobis, K. (2017).
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A Comparative Guide to the Anti-Cancer Activity of Imidazo[4,5-c]pyridine Derivatives in Diverse Cancer Cell Lines
This guide provides a comprehensive analysis of the anti-cancer properties of the imidazo[4,5-c]pyridine scaffold, with a focus on its efficacy across various cancer cell lines. While data on the specific compound "1-Isopropyl-1H-imidazo[4,5-c]pyridine" is limited in publicly accessible literature, we will explore the broader class of imidazo[4,5-c]pyridine and its isomeric counterpart, imidazo[4,5-b]pyridine derivatives, to provide a representative comparison of their performance against established anti-cancer agents. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this heterocyclic compound class.
Introduction: The Therapeutic Promise of the Imidazopyridine Scaffold
The imidazopyridine core, a heterocyclic system structurally analogous to naturally occurring purines, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1] This structural similarity allows imidazopyridine derivatives to interact with a multitude of biological targets, including key enzymes and receptors involved in cellular signaling pathways critical for cancer cell proliferation and survival.[2][3] Derivatives of both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine have demonstrated potent anti-proliferative effects in a variety of cancer cell lines, establishing this scaffold as a "privileged structure" in the design of novel anti-cancer agents.[4][5]
The mechanism of action for this class of compounds is diverse, with different derivatives reported to inhibit key oncogenic pathways. These include the inhibition of Poly (ADP-ribose) polymerase (PARP), Aurora kinases, and the PI3K/Akt/mTOR signaling cascade, all of which are crucial for DNA repair, cell cycle progression, and cell survival, respectively.[6] Furthermore, some imidazo[4,5-c]pyridine compounds have been identified as agonists of Toll-like receptor 7 (TLR7), suggesting a potential for immuno-oncology applications.[7]
This guide will delve into the experimental data supporting the anti-cancer activity of imidazo[4,5-c]pyridine derivatives, offering a comparative analysis against standard chemotherapeutic drugs, and providing detailed protocols for the evaluation of such compounds.
Comparative Analysis of Anti-Proliferative Activity
The efficacy of novel anti-cancer compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives compared to the standard chemotherapeutic agents, Cisplatin and Doxorubicin.
| Compound/Drug | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Imidazo[4,5-c]pyridine Derivative 11d | MCF-7 | Breast Adenocarcinoma | 13.37 ± 0.4 | [8] |
| Imidazo[4,5-c]pyridine Derivative 11b | A549 | Lung Carcinoma | 12.26 ± 0.8 | [8] |
| Imidazo[1,2-a]pyridine Derivative IP-5 | HCC1937 | Breast Carcinoma | 45 | [7] |
| Imidazo[1,2-a]pyridine Derivative IP-6 | HCC1937 | Breast Carcinoma | 47.7 | [7] |
| Tetracyclic Imidazo[4,5-b]pyridine Derivative 6a | HCT116 | Colon Carcinoma | 0.2-0.9 | [2] |
| Tetracyclic Imidazo[4,5-b]pyridine Derivative 8 | HCT116 | Colon Carcinoma | 0.2-0.9 | [2] |
| Tetracyclic Imidazo[4,5-b]pyridine Derivative 10 | HCT116 | Colon Carcinoma | 0.2-0.9 | [2] |
| Cisplatin | A549 | Lung Carcinoma | >84.5 (less potent than 11b) | [8] |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | <13.37 (more potent than 11d) | [8] |
| Etoposide | HCT116 | Colon Carcinoma | >0.9 (less potent than 6a, 8, 10) | [2] |
Deciphering the Mechanism of Action: A Focus on the PI3K/Akt/mTOR Pathway
Several studies suggest that imidazopyridine derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[6] The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in many cancers, making it a prime target for therapeutic intervention. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazopyridine derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the anti-cancer activity of a test compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Imidazo[4,5-c]pyridine derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the imidazo[4,5-c]pyridine derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of single cells.
Materials:
-
6-well plates
-
Complete culture medium
-
Imidazo[4,5-c]pyridine derivative
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells with the imidazo[4,5-c]pyridine derivative at various concentrations for 24 hours.
-
Trypsinize and count the cells.
-
Seed a known number of cells (e.g., 500, 1000, 2000 cells) into 6-well plates.
-
Incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with Crystal Violet solution for 15 minutes.
-
Wash with water and air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Imidazo[4,5-c]pyridine derivative
Procedure:
-
Seed cells in 6-well plates and treat with the imidazo[4,5-c]pyridine derivative for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the compound.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the imidazo[4,5-c]pyridine derivative for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Conclusion
The imidazo[4,5-c]pyridine scaffold represents a promising framework for the development of novel anti-cancer therapeutics. The available data demonstrate that derivatives of this class exhibit potent anti-proliferative activity across a range of cancer cell lines, often comparable or superior to existing chemotherapeutic agents. Their diverse mechanisms of action, targeting key oncogenic signaling pathways, offer multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and evaluation of these promising compounds. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of 1-Isopropyl-1H-imidazo[4,5-c]pyridine and other derivatives in the fight against cancer.
References
- Rejinthala, S., Endoori, S., Thumma, V., & Mondal, T. (2024). New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies. ChemistrySelect.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Elimat, T. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmaceuticals.
- Perin, N., et al. (2021).
- Temple, C. Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry.
- Kralj, M., et al. (2024).
- Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
- Kim, J. S., et al. (2011). Discovery of a novel and potent series of 2,3-diaryl-3H-imidazo[4,5-b]pyridines as dual inhibitors of PI3K/mTOR. Bioorganic & Medicinal Chemistry Letters.
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
JoVE. (2010). Clonogenic Assay Procedure. Retrieved from [Link]
- Isaković, J., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
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"1-Isopropyl-1H-imidazo[4,5-c]pyridine" efficacy in primary cells vs cell lines
An objective, data-driven comparison guide for evaluating the pharmacological efficacy of the 1-Isopropyl-1H-imidazo[4,5-c]pyridine scaffold across primary cell models and immortalized cell lines.
Executive Summary & Pharmacological Context
The 1-Isopropyl-1H-imidazo[4,5-c]pyridine structure is a highly versatile, purine-bioisosteric scaffold utilized extensively in modern drug discovery 1. Because it mimics the spatial geometry of adenine while offering distinct electronic properties, derivatives of this scaffold have demonstrated profound efficacy in two distinct therapeutic avenues:
-
Stem Cell Biology (Primary Cells): Acting as potent Aryl Hydrocarbon Receptor (AhR) antagonists to facilitate the ex vivo expansion of primary hematopoietic stem cells (HSCs) 2.
-
Oncology (Cell Lines): Acting as highly selective DNA-Dependent Protein Kinase (DNA-PK) and PI3K inhibitors to radiosensitize solid tumors [[3]]().
This guide compares the experimental behavior, efficacy metrics, and protocol design required to evaluate these derivatives in primary cells versus immortalized cell lines.
Mechanistic Divergence: Stemness vs. Apoptosis
The biological outcome of 1-Isopropyl-1H-imidazo[4,5-c]pyridine derivatives is heavily dependent on the cellular context and the specific functionalization of the scaffold.
Mechanistic divergence of imidazo[4,5-c]pyridine derivatives in primary cells vs cell lines.
Quantitative Efficacy Comparison
When transitioning from biochemical assays to cellular models, application scientists must account for the physiological differences between primary cells (which maintain intact regulatory networks) and cell lines (which harbor immortalizing mutations).
Table 1: Efficacy of Imidazo[4,5-c]pyridine Derivatives Across Cell Models
| Model Type | Cell System | Target | Scaffold Derivative | EC₅₀ / IC₅₀ | Key Biological Outcome |
| Primary | Human CD34+ Cord Blood | AhR | 4,6-dichloro-1-isopropyl-1H-imidazo[4,5-c]pyridine intermediate | ~127 nM | >10-fold expansion of primitive CD34+ stem cell pool 2 |
| Cell Line | HepG2 (Hepatoma) | AhR | AhR Antagonist Derivative | >250 nM | Inhibition of dioxin-induced CYP1A1 transcription 2 |
| Cell Line | HCT116 (Colorectal) | DNA-PK | 6-Anilino imidazo[4,5-c]pyridin-2-one (Cmpd 78) | ~0.8 nM | Robust radiosensitization; Sensitizer Enhancement Ratio > 1.5 3 |
| Cell Line | HAP1 (Leukemia) | DNA-PK | 6-Anilino imidazo[4,5-c]pyridin-2-one (Cmpd 78) | ~1.2 nM | DNA-PK-dependent apoptosis post-ionizing radiation 3 |
Insight: Notice the species and cell-type selectivity. AhR antagonists derived from this scaffold preferentially inhibit human AhR over murine AhR, making human primary CD34+ cells the gold standard for efficacy testing rather than murine cell lines 2. Conversely, DNA-PK inhibitors are highly effective in immortalized lines like HCT116 due to their reliance on Non-Homologous End Joining (NHEJ) to survive replication stress [[3]]().
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols integrate causality-driven methodology and built-in validation controls.
Parallel validation workflows for evaluating compound efficacy in primary cells and cell lines.
Protocol A: Ex Vivo Expansion of Primary CD34+ HSCs (AhR Antagonism)
Objective: Measure the expansion of primitive hematopoietic stem cells without inducing differentiation.
-
Cell Isolation: Isolate CD34+ cells from human umbilical cord blood using Magnetic-Activated Cell Sorting (MACS).
-
Causality: High purity (>95%) is required because contaminating mature immune cells secrete cytokines that artificially alter the expansion microenvironment.
-
-
Culture Setup: Seed cells at 5×104 cells/mL in serum-free expansion media (e.g., StemSpan SFEM) supplemented with TPO, SCF, and Flt3L.
-
Causality: Serum-free media is mandatory. Fetal Bovine Serum (FBS) contains undefined endogenous indoles (natural AhR agonists) that would competitively mask the efficacy of the imidazo[4,5-c]pyridine antagonist.
-
-
Compound Treatment: Add the AhR antagonist derivative at 100-500 nM.
-
Validation System: Include a 0.1% DMSO vehicle control (Negative Control - baseline differentiation) and StemRegenin 1 (Positive Control - known AhR antagonist) to validate the assay's dynamic range.
-
-
Readout (Day 7-10): Perform flow cytometry for CD34+/CD90+ markers. The compound is efficacious if the absolute count of CD34+ cells is significantly higher than the DMSO control [[2]]().
Protocol B: Radiosensitization in HCT116 Cell Lines (DNA-PK Inhibition)
Objective: Evaluate the compound's ability to block double-strand break repair following ionizing radiation (IR).
-
Cell Seeding: Seed HCT116 cells at low density (200–1000 cells/well) in 6-well plates.
-
Compound Pre-treatment: Treat cells with the 6-anilino imidazo[4,5-c]pyridin-2-one derivative (e.g., Compound 78) at 1-10 nM for 1 hour prior to radiation.
-
Irradiation: Expose plates to 2, 4, and 6 Gy of ionizing radiation.
-
Clonogenic Survival Assay (Day 10-14): Allow cells to form colonies, then fix and stain with crystal violet.
-
Causality: Short-term viability assays (like MTT or CellTiter-Glo) are fundamentally flawed for DNA-PK inhibitors. Cells with unrepaired DNA damage may continue metabolizing for days before undergoing mitotic catastrophe. Only a 14-day clonogenic assay accurately captures reproductive death 3.
-
-
Validation System: Run the exact same protocol in parallel using a HAP1 DNA-PK Knockout (KO) cell line. If the compound is truly on-target, it will heavily radiosensitize the Wild-Type cells but show no additional radiosensitization in the KO line, proving the mechanism is entirely DNA-PK dependent 3.
Conclusion
The 1-Isopropyl-1H-imidazo[4,5-c]pyridine scaffold is a powerful pharmacological tool. When evaluating its AhR-antagonizing derivatives, primary human cells are strictly required due to species-specific receptor affinities and the inherent inability of immortalized lines to model true stemness 2. Conversely, when developing DNA-PK or PI3K inhibitors from this scaffold, immortalized cancer cell lines provide a highly reproducible, robust platform for clonogenic survival assays, provided that isogenic knockout controls are utilized to confirm target engagement [[3]]().
References
- Title: EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE - EP 3524604 A1 Source: European Patent Office / Googleapis URL
- Source: Journal of Medicinal Chemistry (ACS)
- Title: Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors Source: BenchChem URL
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Validating the Mechanism of Action for a Novel Kinase Inhibitor: A Comparative Guide to 1-Isopropyl-1H-imidazo[4,5-c]pyridine
This guide provides a comprehensive framework for researchers and drug development professionals to validate the hypothesized mechanism of action (MoA) of the novel small molecule, 1-Isopropyl-1H-imidazo[4,5-c]pyridine. Given the prevalence of the imidazopyridine scaffold in modern kinase inhibitors, we will proceed under the well-founded hypothesis that this compound is an inhibitor of the mechanistic Target of Rapamycin (mTOR) , a critical serine/threonine kinase.
This document is not a mere recitation of protocols; it is a strategic guide that explains the causal logic behind the experimental design. We will compare our test compound against Everolimus , a well-characterized mTOR inhibitor and an analog of Rapamycin, to benchmark its performance and elucidate its specific mode of inhibition. Our approach is built on a foundation of self-validating systems to ensure the generation of robust and trustworthy data.
The Scientific Premise: Hypothesizing mTOR as the Target
The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival, making it a high-value target in oncology and other therapeutic areas. It functions within two distinct multiprotein complexes: mTORC1 and mTORC2. Our validation strategy is designed to answer three fundamental questions:
-
Direct Target Engagement: Does 1-Isopropyl-1H-imidazo[4,5-c]pyridine physically interact with mTOR within a cellular context?
-
Pathway Modulation: Does this interaction lead to the inhibition of downstream mTOR signaling?
-
Cellular Phenotype: Does the inhibition of the mTOR pathway translate to a measurable, anti-proliferative effect in cancer cells?
This workflow establishes a clear logical progression from molecular interaction to cellular consequence, providing a rigorous assessment of the compound's MoA.
Experimental Strategy: A Multi-Pillar Validation Workflow
Our validation is structured as a logical sequence, where each experiment builds upon the findings of the last. This ensures a robust and comprehensive assessment.
Caption: A three-phase workflow for validating the mechanism of action.
The mTOR Signaling Cascade: A Visual Guide
The mTOR pathway is a complex network that integrates signals from growth factors and nutrients to control protein synthesis and cell growth.[1][2] mTORC1, our primary target of interest, directly phosphorylates key downstream effectors like p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1).[3][4] Phosphorylation of S6K1 and 4E-BP1 by mTORC1 leads to their activation and dissociation from eIF4E respectively, which in turn promotes the translation of mRNAs crucial for cell cycle progression and growth.[5][6] Everolimus, our comparator, functions by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits mTORC1.[5][7][8]
Caption: The hypothesized mTORC1 signaling pathway and points of inhibition.
Detailed Experimental Protocols & Comparative Data
For this validation, we will utilize a human cancer cell line with a known dependency on the PI3K/Akt/mTOR pathway, such as the breast cancer cell line MCF-7 or the glioblastoma line U-87 MG.
Experiment 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality: The foundational principle of CETSA is that when a small molecule binds to its protein target, it typically increases the protein's thermal stability.[9][10] By heating intact cells treated with our compound to various temperatures and then measuring the amount of soluble (non-denatured) mTOR remaining, we can directly observe target engagement. An increase in the melting temperature of mTOR in the presence of the compound is strong evidence of a direct physical interaction.[11][12]
Protocol:
-
Cell Culture: Seed U-87 MG cells in 10 cm dishes and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with 10 µM of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, 10 µM Everolimus, or a vehicle control (0.1% DMSO) for 2 hours in a 37°C incubator.
-
Cell Harvesting: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into separate PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured protein fraction (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble mTOR protein by Western Blotting.
Data Presentation (Hypothetical):
| Temperature (°C) | Vehicle (DMSO) | 1-Isopropyl-1H-imidazo[4,5-c]pyridine (10 µM) | Everolimus (10 µM) |
| Relative mTOR Band Intensity (%) | Relative mTOR Band Intensity (%) | Relative mTOR Band Intensity (%) | |
| 48 | 100 | 100 | 100 |
| 52 | 95 | 98 | 99 |
| 56 | 51 | 89 | 92 |
| 60 | 12 | 65 | 71 |
| 64 | <5 | 25 | 30 |
| Tm (°C) | ~56.1 | ~60.8 | ~61.3 |
Tm (Melting Temperature) is calculated as the temperature at which 50% of the protein has denatured.
Interpretation: The hypothetical data shows a clear thermal stabilization of mTOR in cells treated with both our test compound and Everolimus, as indicated by the rightward shift in their melting curves and higher calculated Tm values. This provides strong, direct evidence of target engagement in a physiological context.
Experiment 2: Western Blot for Downstream Pathway Inhibition
Causality: If our compound binds to and inhibits mTORC1, we expect to see a dose-dependent decrease in the phosphorylation of its immediate downstream substrates, S6K1 (at Thr389) and 4E-BP1 (at Thr37/46).[13][14] Measuring the ratio of phosphorylated protein to total protein provides a quantitative readout of pathway inhibition. This experiment directly links target engagement to a functional consequence on the signaling pathway.
Protocol:
-
Cell Culture & Treatment: Seed U-87 MG cells in 6-well plates. At 70-80% confluency, treat cells with a dose range (e.g., 0, 0.1, 1, 10, 100, 1000 nM) of 1-Isopropyl-1H-imidazo[4,5-c]pyridine or Everolimus for 6 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection & Analysis: Visualize bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities using densitometry software (e.g., ImageJ).[13]
Data Presentation (Hypothetical):
| Compound | Concentration (nM) | p-S6K1 / Total S6K1 (Ratio) | p-4E-BP1 / Total 4E-BP1 (Ratio) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| 1-Isopropyl-1H-imidazo[4,5-c]pyridine | 1 | 0.95 | 0.98 |
| 10 | 0.62 | 0.71 | |
| 100 | 0.15 | 0.22 | |
| 1000 | 0.04 | 0.07 | |
| Everolimus | 1 | 0.88 | 0.91 |
| 10 | 0.45 | 0.55 | |
| 100 | 0.09 | 0.14 | |
| 1000 | 0.02 | 0.05 | |
| Calculated IC50 | ~25 nM | ~35 nM | |
| Calculated IC50 (Everolimus) | ~15 nM | ~20 nM |
Interpretation: The data demonstrates a clear dose-dependent inhibition of S6K1 and 4E-BP1 phosphorylation by both compounds. The calculated IC50 values allow for a direct comparison of potency. In this hypothetical scenario, 1-Isopropyl-1H-imidazo[4,5-c]pyridine is a potent mTORC1 pathway inhibitor, with a slightly lower potency compared to the established drug Everolimus.
Experiment 3: Cell Viability Assay
Causality: The ultimate goal of inhibiting a growth pathway like mTOR is to arrest cell proliferation. A cell viability assay measures the number of metabolically active cells, providing a direct readout of the compound's phenotypic effect.[16][17] The CellTiter-Glo® assay, which quantifies ATP levels, is a highly sensitive method for this purpose.[18] This experiment connects pathway modulation to a desired anti-cancer outcome.
Protocol:
-
Cell Seeding: Seed U-87 MG cells in opaque-walled 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 1-Isopropyl-1H-imidazo[4,5-c]pyridine or Everolimus for 72 hours. Include vehicle-only controls.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (as 100% viability) and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Data Presentation (Hypothetical):
| Compound | GI50 (nM) |
| 1-Isopropyl-1H-imidazo[4,5-c]pyridine | 45 |
| Everolimus | 28 |
Interpretation: The GI50 values confirm that the observed inhibition of mTOR signaling translates into a potent anti-proliferative effect. The data is consistent with the Western blot results, where the slightly less potent pathway inhibition of our test compound results in a correspondingly higher GI50 value compared to Everolimus.
Synthesis and Conclusion
The presented workflow provides a robust, multi-faceted approach to validating the mechanism of action of 1-Isopropyl-1H-imidazo[4,5-c]pyridine. By systematically demonstrating:
-
Direct target binding in intact cells via CETSA.
-
Dose-dependent inhibition of downstream mTORC1 signaling via Western Blot.
-
Potent anti-proliferative effects in a relevant cancer cell line via a cell viability assay.
We can confidently conclude that 1-Isopropyl-1H-imidazo[4,5-c]pyridine acts as an mTOR inhibitor. The parallel comparison with Everolimus provides a crucial benchmark for its potency and confirms that its cellular effects are consistent with established mTORC1 inhibition. This logical and evidence-based progression from molecular target to cellular phenotype exemplifies a rigorous approach to small molecule characterization in modern drug discovery.
References
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Everolimus - Wikipedia . Wikipedia. [Link]
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Everolimus (Afinitor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing . WebMD. [Link]
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everolimus . Liv Hospital. [Link]
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In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol . Bio-protocol. [Link]
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What is the mechanism of Everolimus? . Patsnap Synapse. [Link]
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Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo . Molecular Cancer Therapeutics. [Link]
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Evaluating the mTOR Pathway in Physiological and Pharmacological Settings . PMC, NIH. [Link]
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Measure cancer cell viability using a homogeneous, stable luminescence assay . Molecular Devices. [Link]
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mTOR signaling at a glance . PMC, NIH. [Link]
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mTOR signaling pathway . Cusabio. [Link]
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CETSA . Karolinska Institutet. [Link]
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mTOR Signaling . GeneGlobe - QIAGEN. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PMC, NIH. [Link]
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The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease . MDPI. [Link]
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Does anyone have a protocol for mTORC1 kinase assay? . ResearchGate. [Link]
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An in vitro assay for the kinase activity of mTOR complex 2 . PubMed. [Link]
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Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells . Springer Protocols. [Link]
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Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions . bioRxiv. [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained . Pelago Bioscience. [Link]
-
Western blot analysis of Akt, S6K1, S6, and 4E-BP1 protein phosphorylation in muscle of fasted (T0) and HPLC- . ResearchGate. [Link]
-
Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation . PMC, NIH. [Link]
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RAFT1 phosphorylation of the translational regulators p70 S6 kinase and 4E-BP1 . PNAS. [Link]
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"1-Isopropyl-1H-imidazo[4,5-c]pyridine" preclinical model validation
An In-Depth Technical Guide to Preclinical Model Validation for Novel Kinase Inhibitors: A Case Study with 1-Isopropyl-1H-imidazo[4,5-c]pyridine
This guide provides a comprehensive framework for the preclinical validation of novel therapeutic candidates, using the hypothetical compound 1-Isopropyl-1H-imidazo[4,5-c]pyridine as a case study. The imidazo[4,5-c]pyridine scaffold is a "privileged" structure in medicinal chemistry due to its structural similarity to purines, which allows derivatives to interact with a wide array of biological targets, including critical regulators of cell growth and proliferation such as protein kinases.[1][2] Given the frequent dysregulation of kinase activity in oncology, this guide will focus on validating our lead compound as a potential kinase inhibitor for cancer therapy.
We will proceed under the hypothesis that 1-Isopropyl-1H-imidazo[4,5-c]pyridine is a potent and selective inhibitor of a key oncogenic kinase, for instance, a member of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[2] This guide will detail the logical and experimental progression from initial in vitro characterization to in vivo efficacy studies, establishing a robust preclinical data package.
Phase 1: In Vitro Preclinical Model Validation
The initial phase of preclinical validation aims to characterize the biological activity of the investigational compound in a controlled, non-living system. This involves confirming its mechanism of action, determining its potency and efficacy across a panel of relevant cancer cell lines, and benchmarking its performance against a current standard-of-care therapeutic.
Target Engagement and Pathway Modulation
Before assessing the phenotypic effects of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, it is crucial to confirm that it directly interacts with its intended molecular target and modulates the downstream signaling pathway.
A proposed workflow for this initial stage is as follows:
Caption: In Vitro Validation Workflow.
A critical experiment at this stage is a Western blot analysis to visualize the compound's effect on the target pathway. For our hypothetical PI3K/Akt/mTOR inhibitor, we would expect to see a dose-dependent decrease in the phosphorylation of key downstream effectors like Akt and S6 ribosomal protein.
Comparative Efficacy in Cancer Cell Lines
To understand the potential therapeutic breadth of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, its anti-proliferative activity should be assessed across a panel of human cancer cell lines with known genetic backgrounds, particularly those with mutations that lead to the activation of the target pathway. For comparison, a well-established kinase inhibitor, such as Everolimus (an mTOR inhibitor), will be used as a positive control.
Table 1: Comparative Anti-proliferative Activity (IC50, nM) of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
| Cell Line | Cancer Type | Target Pathway Status | 1-Isopropyl-1H-imidazo[4,5-c]pyridine (IC50, nM) | Everolimus (IC50, nM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 50 | 20 |
| HCT-116 | Colon Carcinoma | PIK3CA Mutant | 75 | 35 |
| PC-3 | Prostate Cancer | PTEN Null | 120 | 80 |
| A549 | Lung Cancer | KRAS Mutant | >10,000 | >10,000 |
The data presented in Table 1 is hypothetical but illustrates a desirable outcome: our compound shows potent activity in cell lines with an activated target pathway and is less effective in a cell line where the pathway is not the primary oncogenic driver.
Phase 2: In Vivo Preclinical Model Validation
Successful in vitro studies provide the justification for advancing a compound to more complex and physiologically relevant in vivo models.[3] This phase is critical for evaluating the compound's pharmacokinetic properties, safety, and anti-tumor efficacy in a living organism.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Before initiating efficacy studies, it is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[4][5][6][7][8] These pharmacokinetic (PK) studies are crucial for determining the optimal dosing regimen, including the dose level and frequency of administration.[6][8] Concurrently, pharmacodynamic (PD) studies will confirm that the drug reaches the tumor tissue at a concentration sufficient to inhibit its target.[4]
Caption: In Vivo Xenograft Study Workflow.
Xenograft Model Efficacy Study
The most common in vivo model for assessing anti-cancer efficacy is the subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice.[9][10] Based on our in vitro data, the HCT-116 colon carcinoma cell line would be a suitable choice. Patient-derived xenograft (PDX) models, which involve the transplantation of a patient's tumor tissue into mice, are increasingly recognized as more faithful models that better recapitulate the heterogeneity of human cancer.[11]
Table 2: Hypothetical Efficacy of 1-Isopropyl-1H-imidazo[4,5-c]pyridine in an HCT-116 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 10 mL/kg, p.o., QD | 1500 ± 250 | - | +2 |
| 1-Isopropyl-1H-imidazo[4,5-c]pyridine | 50 mg/kg, p.o., QD | 600 ± 150 | 60 | -1 |
| Everolimus | 10 mg/kg, p.o., QD | 750 ± 180 | 50 | -5 |
The results in Table 2 would indicate that our lead compound demonstrates significant anti-tumor activity in vivo, with a favorable safety profile as indicated by the minimal change in body weight.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and the reference compound. Add the compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Subcutaneous Xenograft Model
-
Cell Preparation: Harvest HCT-116 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[9]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each immunodeficient mouse.[9][10]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.[9]
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Dosing and Monitoring: Administer the compounds and vehicle as per the defined schedule. Monitor tumor volume and body weight throughout the study.
-
Study Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study period. Excise the tumors for weight measurement and further analysis.
References
-
Altasciences. Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Available at: [Link]
-
Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
-
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. Available at: [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(3), 101556. Available at: [Link]
-
Vall d'Hebron Institute of Oncology. (2021, January 8). A step forward in the validation of reliable preclinical models for cancer research. Available at: [Link]
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Haque, A., & Al-Ghamdi, A. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Expert Opinion on Drug Discovery, 1-13. Available at: [Link]
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Porsolt. Preclinical Pharmacokinetics Services (pK). Available at: [Link]
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Biotrial. CRO | preclinical services | PK Studies. Available at: [Link]
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Lee, H. J., et al. (2018). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Journal of Cancer Prevention, 23(3), 147. Available at: [Link]
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Advanced Preclinical Models for Therapeutic Discovery and Validation. (n.d.). Available at: [Link]
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Proclinical. (2022, October 19). Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Available at: [Link]
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Tomasic, T., & Masic, L. P. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 415. Available at: [Link]
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Mondal, S., & Roy, N. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Bioengineering, 10(9), 1059. Available at: [Link]
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Perkovic, I., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives as potent antiproliferative agents. RSC advances, 11(40), 24933-24949. Available at: [Link]
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Tomasic, T., & Masic, L. P. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. Available at: [Link]
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Soural, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(8), 431-439. Available at: [Link]
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Yu, K. L., et al. (2013). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS medicinal chemistry letters, 4(7), 675-680. Available at: [Link]
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Wang, Z., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European journal of medicinal chemistry, 58, 457-467. Available at: [Link]
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Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 1-Isopropyl-1H-imidazo[4,5-c]pyridine
As a Senior Application Scientist, I frequently see laboratories optimize their synthetic yields while inadvertently neglecting the downstream logistics of chemical waste management. 1-Isopropyl-1H-imidazo[4,5-c]pyridine and its derivatives are highly valuable building blocks in drug discovery, particularly in the synthesis of kinase inhibitors and agents used for expanding hematopoietic stem cells (HSCs)[1].
However, the very structural features that make this pharmacophore biologically active—its rigid, nitrogen-rich heterocyclic core—also make it an environmental liability. This guide provides a self-validating, causality-driven protocol for the safe handling, spill response, and disposal of 1-Isopropyl-1H-imidazo[4,5-c]pyridine, ensuring your laboratory maintains strict compliance with environmental regulations while protecting personnel.
Physicochemical & Hazard Profile
Before executing any disposal protocol, you must understand the inherent hazards of the molecule. The table below summarizes the critical quantitative and qualitative data required for risk assessment.
| Property / Hazard Category | Data / Classification |
| Chemical Name | 1-Isopropyl-1H-imidazo[4,5-c]pyridine |
| CAS Number | 120759-63-9 (Base), 1044764-84-2 (4-Chloro derivative) |
| Physical State | Solid / Powder |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |
| EPA RCRA Status | Managed as characteristic toxic waste; D001 if dissolved in flammable solvents[3] |
| Incompatibilities | Strong oxidizing agents, strong acids (especially nitric acid) |
The Causality of Disposal: Why We Do What We Do
Do not just follow steps blindly; understand the why behind the protocol.
Why is drain disposal strictly prohibited? The imidazo[4,5-c]pyridine ring is highly resistant to biological degradation in standard municipal wastewater treatment plants. If discharged into the sewer, it persists as an aquatic toxicant.
Why must it be segregated from acids? Imidazopyridines are weakly basic. Mixing this compound (or its solutions) with strong acids in a general waste carboy can lead to exothermic neutralization or the release of toxic nitrogen oxide (NOx) fumes[4].
Why is high-temperature incineration required? Because of the stability of the nitrogenous heterocyclic ring, standard chemical quenching is often incomplete. High-temperature incineration (conducted at EPA-approved facilities equipped with NOx scrubbers) is the only self-validating method to ensure the complete destruction of the molecule without generating secondary toxic byproducts[5].
Experimental Protocols: Step-by-Step Disposal Methodology
Implement the following operational workflow for routine disposal of 1-Isopropyl-1H-imidazo[4,5-c]pyridine waste.
Phase A: Solid Waste (Powders, Contaminated Consumables)
-
Source Segregation: Ensure the waste is completely segregated from strong oxidizers and acids.
-
Primary Containment: Place all solid residues, contaminated weigh boats, and spatulas into a sealable, airtight, high-density polyethylene (HDPE) container. Causality: The compound is a respiratory irritant (H335)[6]; airtight seals prevent the aerosolization of contaminated dust into the laboratory environment.
-
Labeling: Attach a completed Hazardous Waste label immediately. Mark the contents as "Toxic/Irritant Solid Waste - Contains Imidazopyridine derivatives."
Phase B: Liquid Waste (Solutions and Filtrates)
-
Solvent Classification: Identify the carrier solvent. If the compound is dissolved in DMSO, Methanol, or Acetonitrile, route it to the Non-Halogenated Flammable Waste stream. If dissolved in Dichloromethane (DCM) or Chloroform, it MUST be routed to the Halogenated Waste stream. Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and can lead to the formation of highly toxic dioxins during disposal.
-
Transfer Protocol: Using a certified chemical fume hood, transfer the solution into a compatible, clearly labeled HPLC-grade waste carboy. Do not fill past 80% capacity to allow for vapor expansion.
-
Secondary Containment: Store the waste carboy in a designated Satellite Accumulation Area (SAA) within secondary containment bins, away from direct sunlight and heat sources.
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and surface contamination.
-
Evacuation & PPE: Evacuate personnel from the immediate vicinity. The responder must don a properly fitted N95/P100 particulate respirator (if outside a fume hood), chemical safety goggles, and butyl rubber or heavy-duty nitrile gloves[2].
-
Powder Spill Containment: Never sweep dry powder. Dry sweeping aerosolizes the H335 respiratory irritant. Instead, lightly moisten an absorbent pad with a compatible solvent (e.g., water or ethanol) to suppress dust generation, then carefully wipe up the spill[4].
-
Solution Spill Containment: Cover the liquid spill with an inert, dry absorbent material (e.g., vermiculite or sand). Allow complete absorption.
-
Decontamination: Wash the affected surface area thoroughly with soap and copious amounts of water.
-
Disposal: Place all used absorbent materials and contaminated PPE into a resealable hazardous waste bag and process it via the Phase A solid waste protocol.
Waste Routing Decision Tree
To streamline laboratory operations and prevent improper mixing, follow this logical routing diagram for 1-Isopropyl-1H-imidazo[4,5-c]pyridine waste.
Decision matrix for the segregation and disposal of imidazopyridine waste.
References
- European Patent Office - EP 3524604 A1 (EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE), Google Patents.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes, US EPA. URL: [Link]
-
How Hazardous Waste Is Classified: A Guide to Types and Risks, EVS Institute. URL: [Link]
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Comprehensive Safety and Operational Guide: Handling 1-Isopropyl-1H-imidazo[4,5-c]pyridine Derivatives
Executive Summary & Application Context
As a Senior Application Scientist, I recognize that handling specialized chemical building blocks like 1-Isopropyl-1H-imidazo[4,5-c]pyridine and its halogenated derivatives requires far more than a cursory glance at a Safety Data Sheet (SDS). These compounds are highly valuable intermediates in the synthesis of small-molecule therapeutics, particularly in the development of agents utilized to expand CD34+ hematopoietic stem cells (HSCs) for autologous and allogeneic transplantation[1].
Because these compounds present specific acute toxicity and irritant risks, establishing a self-validating safety protocol is non-negotiable. This guide is designed to build a self-sustaining culture of safety in your laboratory by explaining the exact causality behind every required protective measure and operational step.
Chemical Profile & Hazard Assessment
Before initiating any handling procedures, you must understand the physiochemical properties and Global Harmonized System (GHS) classifications of the specific derivative you are utilizing. The table below summarizes the critical data for the two most common derivatives utilized in drug discovery: the 4-chloro and 4-fluoro[2] variants.
| Property / Hazard | 4-Chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine | 4-Fluoro-1-isopropyl-1H-imidazo[4,5-c]pyridine |
| CAS Number | 1044764-84-2 | 2060027-88-3[2] |
| Molecular Weight | 195.65 g/mol | 179.19 g/mol [2] |
| Physical Form | Solid powder | Solid powder |
| Storage Conditions | Sealed, dry, 2-8°C | Sealed, dry, 2-8°C[2] |
| GHS Signal Word | Warning | Warning |
| Primary Hazards | H302 (Harmful if swallowed)H315 (Skin irritation)H319 (Eye irritation)H335 (Respiratory irritation) | H302, H315, H319, H335 |
Mandatory Personal Protective Equipment (PPE) & The Causality of Protection
Do not merely equip PPE; understand why it is required. The self-validating nature of this protocol relies on anticipating the compound's behavior during manipulation.
-
Hand Protection (Double-Gloving): Wear inner standard nitrile gloves and outer extended-cuff nitrile gloves.
-
Causality: These compounds are frequently solubilized in highly permeating carrier solvents like DMSO or DMF for biological assays. If a DMSO solution splashes onto your glove, the solvent acts as a rapid transport vehicle, carrying the dissolved imidazopyridine derivative straight through the nitrile matrix and your skin barrier. Double-gloving allows you to instantly strip the contaminated outer glove while the inner glove remains pristine, preventing systemic exposure.
-
-
Eye Protection: Snug-fitting, indirect-vented chemical safety goggles.
-
Causality: Standard safety glasses leave vulnerable gaps. Because these compounds are fine powders, electrostatic repulsion during weighing can cause particles to become airborne, leading to severe eye irritation (H319).
-
-
Respiratory & Environmental Protection: Mandatory handling inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.
-
Causality: To strictly mitigate the H335 (Respiratory irritation) risk. If a fume hood is temporarily compromised, an N95 or P100 particulate respirator is strictly required.
-
-
Body Protection: Flame-retardant, knee-length laboratory coat with fitted cuffs and closed-toe shoes.
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a zero-loss transfer and minimizes exposure risks during solution preparation.
Step-by-Step Methodology
-
Pre-Operation Verification: Verify that the fume hood face velocity is operating between 80-120 feet per minute (fpm). Don all mandated PPE.
-
Equilibration: Remove the sealed vial from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture via condensation, which can degrade the compound and artificially inflate its mass during weighing, ruining your molarity calculations.
-
-
Weighing: Use an anti-static weighing boat and a grounded, anti-static micro-spatula.
-
Causality: Imidazopyridine powders are highly prone to electrostatic dispersion. Static buildup causes the powder to "jump," leading to inaccurate mass measurements and dangerous airborne contamination.
-
-
Transfer & Solubilization: Transfer the powder to a pre-tared, septum-sealed reaction flask. Inject the carrier solvent (e.g., DMSO) directly through the septum using a Luer-lock syringe to maintain a closed system.
-
Decontamination: Wipe down the analytical balance, spatulas, and hood surfaces with a 70% ethanol/water solution to neutralize and remove residual dust.
Figure 1: Step-by-step operational workflow for handling 1-Isopropyl-1H-imidazo[4,5-c]pyridine.
Emergency Response & Spill Management
In the event of a spill, immediate and logical action prevents localized contamination from escalating into a facility-wide hazard.
Figure 2: Emergency spill response pathway for 1-Isopropyl-1H-imidazo[4,5-c]pyridine derivatives.
Spill Response Protocol:
-
Minor Spills (<50g, contained inside hood): Do not dry sweep. Dry sweeping aerosolizes the powder, triggering the H335 inhalation hazard. Instead, dampen a disposable absorbent pad with water or ethanol, gently place it over the powder to suppress dust generation, and wipe inward. Double-bag the waste immediately.
-
Major Spills (>50g, or any spill outside the hood): Immediately evacuate the vicinity. The aerosolized powder poses an acute inhalation risk. Secure the perimeter and contact Environmental Health and Safety (EHS). Do not attempt to clean a large, uncontained powder spill without a full-face respirator and specialized hazmat training.
Waste Disposal & Decontamination Plan
Improper disposal of halogenated organic compounds can lead to severe environmental compliance violations. Adhere strictly to the following disposal plans:
-
Solid Waste: All contaminated weigh boats, spatulas, absorbent pads, and outer gloves must be placed in a rigid, clearly labeled hazardous waste container specifically designated for "Halogenated Organic Solids."
-
Liquid Waste: Solutions containing 1-Isopropyl-1H-imidazo[4,5-c]pyridine in DMSO, DMF, or other solvents must be collected in compatible, clearly labeled solvent waste carboys. Crucial: Do not mix these solutions with strong oxidizing agents, as exothermic reactions may occur.
-
Glassware Decontamination: Wash all reusable glassware with a laboratory-grade alkaline detergent, followed by sequential rinses with acetone (to remove organic residues) and deionized water.
References
-
Title : EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE - EP 3524604 A1 Source : googleapis.com (European Patent Office) URL :[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
